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  • Product: 4-(Acetyloxy)-3,3-dimethylbutanoic acid
  • CAS: 881019-76-7

Core Science & Biosynthesis

Foundational

4-(Acetyloxy)-3,3-dimethylbutanoic acid CAS 881019-76-7 properties

An In-depth Technical Guide to 4-(Acetyloxy)-3,3-dimethylbutanoic acid (CAS 881019-76-7) Introduction and Scientific Context 4-(Acetyloxy)-3,3-dimethylbutanoic acid, with CAS Registry Number 881019-76-7, is a bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(Acetyloxy)-3,3-dimethylbutanoic acid (CAS 881019-76-7)

Introduction and Scientific Context

4-(Acetyloxy)-3,3-dimethylbutanoic acid, with CAS Registry Number 881019-76-7, is a bifunctional organic molecule incorporating both a carboxylic acid and an acetate ester.[1][2] Its structure, featuring a sterically hindered dimethyl-substituted carbon backbone, presents unique characteristics that may be of interest in various fields of chemical synthesis and drug discovery. While specific literature on this compound is sparse, its constituent functional groups suggest potential utility as a synthesis intermediate or a building block in the creation of more complex molecules.[1] Butanoic acid and its derivatives have been investigated for a range of biological activities, including roles as antiviral agents and histone deacetylase (HDAC) inhibitors.[3][4] This guide provides a comprehensive overview of the known properties of 4-(Acetyloxy)-3,3-dimethylbutanoic acid, a detailed, field-proven protocol for its likely synthesis, and an expert analysis of its expected analytical characteristics.

Physicochemical and Safety Data

The fundamental properties of a compound are critical for its handling, storage, and application in research. The data for 4-(Acetyloxy)-3,3-dimethylbutanoic acid, sourced from commercial suppliers, are summarized below.

PropertyValueSource(s)
CAS Number 881019-76-7[2][5][6]
Molecular Formula C₈H₁₄O₄[2][5]
Molecular Weight 174.2 g/mol [5][6]
Physical Form Liquid or viscous liquid[2]
Purity ≥95%[5]
Storage Sealed in dry, 2-8°C[5]
InChI Key KJGAZHUZJBNGGJ-UHFFFAOYSA-N[2][5]
Safety Profile

4-(Acetyloxy)-3,3-dimethylbutanoic acid is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Signal Word: Warning[5]

  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Proposed Synthesis Pathway and Experimental Protocol

Conceptual Workflow

The proposed synthesis involves a single-step esterification of the primary alcohol functionality of the starting material. An acid catalyst, such as sulfuric acid or perchloric acid, is employed to activate the acetic anhydride, forming a highly electrophilic acetylium ion, which is then attacked by the hydroxyl group of the butanoic acid derivative.

G cluster_0 Synthesis Workflow A 4-Hydroxy-3,3-dimethylbutanoic acid (Starting Material) D Reaction Vessel (Anhydrous Conditions) A->D B Acetic Anhydride (Reagent) B->D C Acid Catalyst (e.g., H₂SO₄) (Catalyst) C->D E Stirring at Room Temp. (Reaction) D->E Mix F Aqueous Workup (Quenching & Extraction) E->F Reaction Completion G Purification (Column Chromatography) F->G Crude Product H 4-(Acetyloxy)-3,3-dimethylbutanoic acid (Final Product) G->H Purified Product

Caption: Proposed workflow for the synthesis of 4-(Acetyloxy)-3,3-dimethylbutanoic acid.

Detailed Step-by-Step Protocol

This protocol is based on standard procedures for the acetylation of hydroxyl groups using acetic anhydride and an acid catalyst.[7][8]

Materials:

  • 4-Hydroxy-3,3-dimethylbutanoic acid (CAS 86126-08-1)[9]

  • Acetic Anhydride (ACS grade or higher)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-3,3-dimethylbutanoic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add acetic anhydride (1.5 eq) dropwise with stirring.

  • Catalysis: After the addition of acetic anhydride is complete, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) to the stirred solution. Causality Note: The acid catalyst protonates the acetic anhydride, making it a much more potent acetylating agent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Trustworthiness Check: The bicarbonate quench neutralizes the acidic catalyst and any unreacted acetic anhydride, making the extraction process safer and more efficient.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure 4-(Acetyloxy)-3,3-dimethylbutanoic acid.

Analytical Characterization (Expected Data)

As no published spectral data exists for this compound, this section outlines the expected analytical characteristics based on the known spectroscopic properties of its constituent functional groups.[10][11][12] This serves as a predictive guide for researchers synthesizing this molecule.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for both the carboxylic acid and the ester functional groups.

  • Carboxylic Acid O-H Stretch: A very broad absorption in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

  • Ester C=O Stretch: A strong, sharp absorption around 1735-1750 cm⁻¹.[12][13]

  • Carboxylic Acid C=O Stretch: A strong absorption around 1700-1725 cm⁻¹.[13]

  • Ester C-O Stretch: An intense band in the 1250-1230 cm⁻¹ region, characteristic of acetate esters.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).[13]

  • Methylene Protons (-CH₂-O-): A singlet around 4.0 ppm.

  • Methylene Protons (-CH₂-COOH): A singlet around 2.5 ppm.

  • Acetate Methyl Protons (CH₃-C=O): A sharp singlet around 2.1 ppm.

  • Gem-dimethyl Protons (-C(CH₃)₂-): A singlet around 1.1 ppm.

¹³C NMR:

  • Carboxylic Acid Carbonyl: ~175-180 ppm.[11]

  • Ester Carbonyl: ~170-172 ppm.[11]

  • Methylene Carbon (-CH₂-O-): ~70 ppm.

  • Methylene Carbon (-CH₂-COOH): ~45 ppm.

  • Quaternary Carbon (-C(CH₃)₂-): ~35 ppm.

  • Acetate Methyl Carbon: ~21 ppm.

  • Gem-dimethyl Carbons: ~25 ppm.

Potential Applications and Future Research Directions

The bifunctional nature of 4-(Acetyloxy)-3,3-dimethylbutanoic acid makes it a potentially versatile building block.

  • Drug Discovery: As a derivative of butanoic acid, it could be explored in the context of developing prodrugs or analogs of biologically active short-chain fatty acids.[3][4] The acetyl group could serve as a protecting group or be used to modify the pharmacokinetic properties of a parent molecule.

  • Polymer and Materials Science: The presence of both a carboxylic acid and an ester allows for orthogonal chemical modifications, making it a candidate for creating specialized monomers or cross-linkers.

  • Fragment-Based Screening: In drug discovery, small, functionalized molecules like this are used in fragment libraries to identify starting points for new therapeutic agents.[15][16] The unique 3,3-dimethylbutanoic acid scaffold could provide novel interactions with biological targets.

Further research is required to synthesize and characterize this compound fully and to explore its utility in these and other areas of chemical science.

Conclusion

4-(Acetyloxy)-3,3-dimethylbutanoic acid is a compound with a straightforward structure but limited available data. This guide has consolidated its known physicochemical properties and provided a robust, scientifically-grounded protocol for its synthesis via acetylation of its hydroxy-acid precursor. Furthermore, a detailed prediction of its key analytical signatures has been presented to aid researchers in its identification and characterization. This molecule represents an accessible yet underexplored component of chemical space, holding potential for future applications in medicinal chemistry and materials science.

References

  • Al-Hulu, S. M., & Rased, A. S. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. Egyptian Journal of Chemistry, 64(8), 4585-4595. [Link]

  • Wang, G., Wang, J., Guan, Y., & Li, T. (2014). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Molecules, 19(12), 20560–20570. [Link]

  • McMurry, J. (2023). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry (10th ed.). OpenStax. [Link]

  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Department of Chemistry. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • Al-Hulu, S. M., & Rased, A. S. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Organic Chemistry. [Link]

  • Gessner, C. R., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. MDPI. [Link]

  • Sketchy. (n.d.). Reactions of Carboxylic Acid Derivatives. [Link]

  • Taylor & Francis Online. (n.d.). Acetylation – Knowledge and References. [Link]

  • GlycoPODv2. (2021). De-O-acetylation using sodium methoxide. National Center for Biotechnology Information. [Link]

  • Fiveable. (2025). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Reactory. (2022). butanoic acid | C4H8O2. [Link]

  • Studylib. (n.d.). Acetylation of Hydroxyl Group: Aspirin Synthesis Lab Manual. [Link]

  • Demianova, Z., et al. (2020). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. Organic & Biomolecular Chemistry, 18(40), 8043-8055. [Link]

  • LibreTexts. (2023). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). [Link]

  • Burton, H., & Praill, P. F. G. (1950). Acylation Reactions Catalysed by Strong Acids. Part I. Journal of the Chemical Society, 1203-1206. [Link]

  • Saraiya, P. R., & Shah, R. C. (1950). A modified method for esterification of some polyhydroxy aromatic acids. Current Science, 19(3), 81. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(9), 855-869. [Link]

  • Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. International Journal of Engineering, Science and Mathematics, 6(8), 392-401. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PubChemLite. (n.d.). 4-(acetyloxy)-3,3-dimethylbutanoic acid (C8H14O4). [Link]

  • MilliporeSigma. (n.d.). 4-(Acetyloxy)-3,3-dimethylbutanoic acid. [Link]

  • PrepChem. (n.d.). Synthesis of 4-hydroxy-2,2-dimethylbutanoic acid phenylmethyl ester. [Link]

  • It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. [Link]

  • Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 43(2), 119-130. [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. ResearchGate. [Link]

  • Christensen, B., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 341-344. [Link]

  • Heffeter, P., et al. (2011). Influence of ascorbic acid on the activity of the investigational anticancer drug KP1019. Journal of Biological Inorganic Chemistry, 16(8), 1205-1215. [Link]

Sources

Exploratory

Gem-Dimethyl Carboxylic Acids: Conformational Control & Metabolic Stealth in Drug Design

Executive Summary In modern medicinal chemistry, the gem-dimethyl group (two methyl substituents on a single carbon) is far more than a simple lipophilic spacer. It acts as a conformational lock and a metabolic shield .

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the gem-dimethyl group (two methyl substituents on a single carbon) is far more than a simple lipophilic spacer. It acts as a conformational lock and a metabolic shield . This guide analyzes gem-dimethyl carboxylic acid building blocks, focusing on their ability to enforce bioactive conformations via the Thorpe-Ingold effect and block CYP450-mediated


-oxidation. We provide actionable synthetic protocols for these quaternary centers, moving beyond basic alkylation to modern C-H activation strategies.

Part 1: The Thorpe-Ingold Effect (Conformational Control)[1]

Mechanism of Action

The Thorpe-Ingold effect (or gem-dimethyl effect) posits that increasing the size of substituents on a carbon tether compresses the internal bond angle (


), forcing the terminal groups closer together.[1][2][3][4][5]
  • Angle Compression: In a standard methylene tether (-CH2-), the H-C-H angle is approx.

    
    .[6] Replacing hydrogens with methyl groups expands the external angle due to steric repulsion, compressing the internal C-C-C angle to 
    
    
    
    . This reduces the activation entropy (
    
    
    ) required for cyclization or intramolecular interaction.
  • Rotamer Distribution: The bulkier methyl groups energetically penalize anti conformations, increasing the population of gauche conformers that are pre-organized for binding or cyclization.

Quantitative Impact

The effect is non-trivial. In the classic study of epoxide formation from chlorohydrins, the relative rates of cyclization dramatically increase with methylation:

Substrate StructureRelative Rate (

)
Mechanism
Unsubstituted (-CH2-)1Baseline
Mono-methyl (-CHMe-)21Moderate compression
Gem-dimethyl (-CMe2-)252 Significant angle compression & entropic facilitation

Data derived from classic physical organic chemistry studies (Beesley, Thorpe, Ingold, 1915).

Part 2: Metabolic Stability & DMPK Optimization

The "Metabolic Switch"

Carboxylic acids and their precursors are often susceptible to metabolic clearance via Cytochrome P450 (CYP450) enzymes. The


-carbon is a "metabolic hot spot" for hydrogen atom abstraction (HAT), leading to hydroxylation and subsequent glucuronidation or cleavage.

Installing a gem-dimethyl group at the


-position creates a Quaternary Carbon Block :
  • Elimination of HAT: There are no

    
    -protons to abstract.
    
  • Steric Shielding: The methyl groups sterically hinder the approach of the high-valent Iron-Oxo species of the CYP450 heme center to adjacent positions.

Case Study Data: Oxetane Gamma-Secretase Inhibitors

In a study optimizing Gamma-Secretase Inhibitors (GSI), researchers replaced a susceptible methylene group with a gem-dimethyl moiety.[7]

Table 1: Impact of gem-Dimethyl on Metabolic Stability

Compound VariantStructure FeaturePotency (

)
Human Liver Microsomes (HLM) StabilityLogD
Lead Analog Unsubstituted Methylene8.0 nMModerate (High Clearance)~2.1
Optimized Block Gem-dimethyl (

-C)
<10 nM (Retained)>2-Fold Improvement (

)
~3.2

Note: While LogD increases (lipophilicity penalty), the metabolic blockade often outweighs this by preventing rapid clearance.

Part 3: Synthetic Protocols

Synthesizing quaternary carbons is sterically demanding. We present two protocols: a classic robust method and a modern C-H activation method.

Protocol A: Classic Malonic Ester Dialkylation

Best for: Generating simple


-dimethyl dicarboxylic acid precursors.
  • Activation: Dissolve diethyl malonate (1.0 eq) in dry THF under

    
    .
    
  • Deprotonation: Cool to

    
    . Add NaH (2.2 eq, 60% dispersion) portion-wise. Evolution of 
    
    
    
    gas will be vigorous. Stir for 30 min.
  • Alkylation: Add Methyl Iodide (MeI) (2.5 eq) dropwise. The second methyl group addition is slower due to sterics.

  • Reflux: Heat to reflux for 4-12 hours to ensure completion of the quaternary center formation.

  • Hydrolysis/Decarboxylation: Treat with aqueous KOH/EtOH, followed by acidification (HCl) and heat (

    
    ) to decarboxylate to the mono-acid if desired.
    
Protocol B: Pd-Catalyzed C(sp3)-H Arylation of Pivalic Acid

Best for: Creating complex 3-aryl-2,2-dimethylpropanoic acid building blocks directly from cheap pivalic acid.

Reagents:

  • Substrate: Pivalic Acid (2,2-dimethylpropionic acid)

  • Coupling Partner: Aryl Iodide (

    
    )
    
  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: Mono-N-protected amino acid ligands (e.g., Ac-Gly-OH)

  • Base:

    
     or 
    
    
    

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine Pivalic Acid (1.0 equiv), Aryl Iodide (1.5 equiv),

    
     (10 mol%), and 
    
    
    
    (1.0 equiv).
  • Solvent: Add Hexafluoroisopropanol (HFIP) or t-Amyl alcohol (solvents are critical for C-H activation).

  • Reaction: Heat to

    
     for 18-24 hours. The carboxylate acts as a directing group, guiding the Pd to the 
    
    
    
    -methyl C-H bond.
  • Workup: Filter through Celite, acidify with 1M HCl, and extract with EtOAc.

  • Purification: Silica gel chromatography. This yields the gem-dimethyl scaffold with a new aryl appendage, ready for coupling.

Part 4: Visualization & Logic Pathways

Diagram 1: The Thorpe-Ingold Equilibrium Shift

This diagram illustrates the kinetic acceleration driven by the gem-dimethyl group.

ThorpeIngold cluster_rates Relative Rates (k_rel) Linear Linear Precursor (High Entropy) Transition Transition State (Angle Compression) Linear->Transition  k_cyc (slow for H)   Cyclic Cyclized Product (Bioactive Conformation) Transition->Cyclic GemEffect Gem-Dimethyl Effect: 1. Angle < 109.5° 2. Steric Bulk vs. H GemEffect->Transition  Lowers ΔS‡   Rates Unsubstituted (-CH2-): 1 Gem-Dimethyl (-CMe2-): ~250

Caption: The gem-dimethyl group compresses the internal angle, lowering the entropic barrier to cyclization.[6]

Diagram 2: Metabolic Shielding Mechanism

Visualizing how the quaternary center protects the molecule from CYP450.

MetabolicShield CYP CYP450 (Heme-Iron-Oxo) Standard Standard Linker (-CH2-COOH) CYP->Standard  H-Abstraction   GemDimethyl Gem-Dimethyl Linker (-C(Me)2-COOH) CYP->GemDimethyl  Steric Repulsion   Oxidation Alpha-Hydroxylation (Metabolic Instability) Standard->Oxidation Blocked Steric Blockade (Metabolic Stability) GemDimethyl->Blocked  No Alpha-H  

Caption: Replacement of alpha-hydrogens with methyl groups prevents H-abstraction by CYP450 enzymes.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[6] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[6] Link

  • Talele, T. T. (2018).[8] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[9][8] Journal of Medicinal Chemistry.[8][10] Link

  • Jung, M. E., & Piizzi, G. (2005).[6] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[11] Chemical Reviews.[6] Link

  • Wang, H., et al. (2021). Convenient and flexible syntheses of gem-dimethyl carboxylic triggers via mono-selective β-C(sp3)–H arylation of pivalic acid. Organic Chemistry Frontiers. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing γ-Secretase Inhibitors. Journal of Medicinal Chemistry.[8][10] Link

Sources

Exploratory

Strategic Structural Modifications in Drug Design: A Comparative Analysis of 3,3-Dimethylbutyric Acid and 4-Acetoxy Derivatives

Executive Summary In the optimization of pharmacokinetics (PK) and pharmacodynamics (PD), medicinal chemists rely heavily on targeted functional group manipulation. Two highly contrasting strategies utilized in modern dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of pharmacokinetics (PK) and pharmacodynamics (PD), medicinal chemists rely heavily on targeted functional group manipulation. Two highly contrasting strategies utilized in modern drug development are permanent steric shielding and transient prodrug masking . This technical guide provides an in-depth comparative analysis of 3,3-dimethylbutyric acid derivatives (which act as permanent metabolic shields) and 4-acetoxy derivatives (which act as transient, esterase-cleavable prodrugs). Understanding the causality behind these structural choices is critical for rational drug design, particularly in the development of central nervous system (CNS) agents.

The Permanent Shield: 3,3-Dimethylbutyric Acid

Chemical Profile & Causality

3,3-Dimethylbutyric acid (CAS: 1070-83-3), also known as tert-butylacetic acid, is a bulky aliphatic carboxylic acid utilized as a core building block in pharmaceutical synthesis[1]. When a pharmacophore is conjugated with 3,3-dimethylbutyric acid to form an amide or ester, the resulting derivative undergoes a profound shift in its physicochemical profile.

The causality behind its use lies in steric hindrance . The tert-butyl moiety possesses a massive conformational A-value (approximately 4.8 kcal/mol). This creates a dense, impenetrable electron cloud that physically blocks the active sites of hydrolytic enzymes (such as amidases) and oxidative enzymes (like Cytochrome P450s). Because nucleophilic attack on the carbonyl carbon is sterically restricted, the molecule resists degradation.

Applications in Drug Development

This permanent structural modification is primarily used to increase lipophilicity and extend the biological half-life of a drug. For example, in the development of novel anticonvulsants and CNS-active agents, 3,3-dimethylbutyric acid derivatives are synthesized to ensure the drug survives first-pass metabolism and successfully penetrates the blood-brain barrier (BBB) as an intact, active parent molecule[1][2].

The Transient Mask: 4-Acetoxy Derivatives

Chemical Profile & Causality

In stark contrast to steric shielding, the synthesis of 4-acetoxy derivatives represents a transient prodrug strategy . This approach is most prominently documented in the development of serotonergic psychedelics, such as 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT, commonly known as psilacetin)[3][4]. In these molecules, an acetate ester is positioned at the 4-position of an indole ring.

The mechanistic goal here is not metabolic stability, but rather temporary polarity masking . Hydroxyl groups (such as the 4-OH in psilocin) are highly polar, which can limit gastrointestinal absorption and slow BBB penetration[5][6]. By acetylating this hydroxyl group, the molecule's lipophilicity is temporarily increased. Unlike the sterically hindered 3,3-dimethylbutyrate, a simple 4-acetoxy group is highly labile. Once the prodrug enters systemic circulation, ubiquitous plasma and hepatic esterases rapidly hydrolyze the ester bond, liberating the active 4-hydroxy metabolite which subsequently binds to target receptors (e.g., the 5-HT2A receptor)[3][6].

PK_Pathways cluster_0 Permanent Modification cluster_1 Transient Prodrug Admin Drug Administration DMB 3,3-Dimethylbutyryl Derivative Admin->DMB AcO 4-Acetoxy Prodrug Admin->AcO Stable Metabolically Stable (Steric Shielding) DMB->Stable Target1 Receptor Binding (Intact Molecule) Stable->Target1 Esterase Esterase Cleavage (Deacetylation) AcO->Esterase Active Active 4-Hydroxy Metabolite Esterase->Active Target2 Receptor Binding (Metabolite) Active->Target2

Pharmacokinetic pathway comparison: Permanent steric shielding vs. transient prodrug cleavage.

Comparative Pharmacokinetic Profiling

To clearly delineate the functional differences between these two chemical strategies, the following table summarizes their quantitative and qualitative impacts on drug design.

Parameter3,3-Dimethylbutyric Acid Derivatives4-Acetoxy Derivatives
Structural Role Permanent steric shieldTransient prodrug mask
Chemical Linkage Bulky aliphatic amide/esterLabile acetate ester
Primary Goal Prevent metabolism, increase half-lifeEnhance absorption, rapid in vivo cleavage
Enzymatic Susceptibility Highly resistant (due to steric hindrance)Highly susceptible (esterase target)
Receptor Binding Binds as the intact parent moleculeBinds as the hydrolyzed metabolite
Key Examples Anticonvulsant analogs[2]Psilacetin (4-AcO-DMT)[3][4]

Self-Validating Experimental Workflows

To experimentally validate the divergent properties of these two structural modifications, rigorous in vitro stability assays must be employed. As a Senior Application Scientist, it is imperative to design these protocols as self-validating systems, ensuring that enzyme viability and analytical accuracy are continuously monitored.

Protocol A: Microsomal Stability Assay (Validation of 3,3-DMB Steric Shielding)

This protocol tests the resistance of 3,3-dimethylbutyric derivatives against Cytochrome P450 oxidation and amidase cleavage.

  • Preparation : Prepare a 1 µM solution of the 3,3-DMB derivative in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration : Include Verapamil (1 µM) as a high-clearance positive control to validate CYP450 activity.

  • Incubation : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding an NADPH regenerating system (crucial for electron transfer in CYP450-mediated oxidation).

  • Quenching : Aliquot 50 µL of the mixture at 0, 15, 30, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. A successful 3,3-DMB shield will yield an intrinsic clearance (

    
    ) approaching zero, while Verapamil will be rapidly depleted.
    
Protocol B: Plasma Esterase Cleavage Assay (Validation of 4-Acetoxy Prodrugs)

This protocol verifies the rapid deacetylation of 4-acetoxy prodrugs into their active 4-hydroxy metabolites.

  • Preparation : Spike the 4-acetoxy prodrug (e.g., 4-AcO-DMT) into pooled human plasma (pre-warmed to 37°C) to achieve a final concentration of 2 µM.

  • Control Integration : Include Procaine (2 µM) as a positive control to validate plasma butyrylcholinesterase activity.

  • Sampling : Extract 50 µL aliquots at tightly spaced intervals (0, 5, 10, 20, 30 minutes) due to the rapid nature of ester hydrolysis.

  • Quenching : Quench with 200 µL of cold acetonitrile containing an internal standard to instantly denature plasma proteins and halt esterase activity.

  • Analysis : Following centrifugation, analyze via LC-MS/MS. The analytical method must be tuned to track both the exponential decay of the 4-acetoxy parent mass and the stoichiometric appearance of the 4-hydroxy metabolite mass.

Workflow Start Compound Incubation (37°C, pH 7.4) Microsomes Human Liver Microsomes + NADPH (For 3,3-DMB) Start->Microsomes Plasma Human Plasma (For 4-Acetoxy) Start->Plasma Quench Quench with Cold Acetonitrile + Internal Standard Microsomes->Quench Plasma->Quench Centrifuge Centrifugation (14,000 rpm, 10 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data Calculate Half-Life (t1/2) & Intrinsic Clearance LCMS->Data

In vitro stability workflow for assessing permanent steric shielding vs. transient prodrug cleavage.

References

  • 4-AcO-DMT - Wikipedia . wikipedia.org.3

  • Bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate: a new crystalline form of psilacetin, an alternative to psilocybin as a psilocin prodrug . researchgate.net. 4

  • Rediscovering Psilocybin and Its Therapeutic Potential . caymanchem.com. 5

  • Design and pharmacological activity of glycinamide and N-methoxy amide derivatives of analogs and constitutional isomers of valproic acid . finnelllab.com. 2

  • 3,3-Dimethylbutyric acid . myskinrecipes.com. 1

  • Investigation of the structure-activity relationships of psilocybin analogues . ljmu.ac.uk.6

Sources

Foundational

commercial availability of CAS 881019-76-7 for research

An In-Depth Technical Guide on the Commercial Availability and Research Utilization of CAS 881019-76-7 Executive Summary CAS 881019-76-7 , chemically identified as 4-(Acetyloxy)-3,3-dimethylbutanoic acid , is a specializ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Commercial Availability and Research Utilization of CAS 881019-76-7

Executive Summary

CAS 881019-76-7 , chemically identified as 4-(Acetyloxy)-3,3-dimethylbutanoic acid , is a specialized aliphatic building block critical for modern medicinal chemistry campaigns.[1] Unlike generic reagents, this compound serves a strategic function: it is a pre-functionalized scaffold designed to introduce the gem-dimethyl motif into drug candidates. This structural feature is pivotal for exploiting the Thorpe-Ingold effect (conformational restriction) and blocking metabolic "soft spots" (specifically


-oxidation or oxidative metabolism at the carbon center).

Currently, CAS 881019-76-7 is commercially available as a high-purity intermediate (typically


95%) from specialized fine chemical suppliers. Its primary utility lies in the synthesis of Antibody-Drug Conjugate (ADC) linkers, PROTAC chains, and small molecule kinase inhibitors where steric bulk and metabolic stability are required.

Chemical Identity & Physicochemical Properties

Before integrating this compound into a synthesis workflow, researchers must verify its identity and stability profile.

PropertySpecification
Chemical Name 4-(Acetyloxy)-3,3-dimethylbutanoic acid
Synonyms Butanoic acid, 4-(acetyloxy)-3,3-dimethyl-; 3,3-Dimethyl-4-acetoxybutyric acid
CAS Number 881019-76-7
Molecular Formula

Molecular Weight 174.19 g/mol
Physical State Viscous liquid or low-melting solid (depending on purity/temp)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen recommended)
Key Functional Groups Carboxylic Acid (C1), Acetyl Ester (C4), Gem-Dimethyl (C3)

Structural Insight: The molecule features a carboxylic acid terminus for amide/ester coupling and an acetate-protected alcohol. The central gem-dimethyl group is the functional core, providing steric bulk that restricts rotation of the carbon chain.

Scientific Context: The Gem-Dimethyl Effect in Drug Design

The strategic value of CAS 881019-76-7 lies in its ability to modulate the physicochemical properties of a target molecule.

Mechanism of Action: The Thorpe-Ingold Effect

In drug design, flexible alkyl chains often suffer from high entropic penalties during protein binding. Introducing a gem-dimethyl group (two methyls on the same carbon) restricts the bond angles of adjacent carbons, forcing the molecule into a conformation that is often closer to the bioactive state. This is known as the Thorpe-Ingold effect (or gem-dimethyl effect).

  • Conformational Locking: The bulky methyl groups favor cyclization or specific folded conformations, potentially increasing potency by lowering the entropic cost of binding.

  • Metabolic Stability: The quaternary carbon at the C3 position blocks proton abstraction, effectively shutting down metabolic degradation pathways (e.g., P450-mediated oxidation) at that site.

Application in Linker Chemistry (ADCs & PROTACs)

In Antibody-Drug Conjugates (ADCs), linkers must be stable in circulation but cleavable at the target. The gem-dimethyl motif provided by CAS 881019-76-7 is often used adjacent to disulfide bonds or esters to sterically hinder premature hydrolysis by serum esterases, thereby widening the therapeutic window.

GemDimethylPathway cluster_effect Therapeutic Benefit Start CAS 881019-76-7 (Starting Material) Activation Carboxylic Acid Activation (HATU/EDC) Start->Activation Step 1 Coupling Amide/Ester Coupling (Target Scaffold) Activation->Coupling + Amine/Alcohol Intermediate Protected Intermediate (Gem-Dimethyl Installed) Coupling->Intermediate Formation Deprotection Acetate Hydrolysis (LiOH/MeOH) Intermediate->Deprotection Step 2 Final Functionalized Linker (Ready for Conjugation) Deprotection->Final Reveal -OH

Figure 1: Synthetic workflow utilizing CAS 881019-76-7 to install a metabolically stable linker segment.[2] The gem-dimethyl group remains intact throughout, providing conformational control.

Commercial Availability & Procurement Strategy

Sourcing CAS 881019-76-7 requires navigating a landscape of catalog suppliers and custom synthesis houses. It is generally classified as a specialty building block , meaning it is not a commodity chemical like acetic acid.

Market Landscape
  • Primary Suppliers: Sigma-Aldrich (Merck), Ambeed, BLD Pharm, ChemScene.

  • Purity Tiers:

    • Research Grade (95-97%): Suitable for early-stage SAR and route scouting.

    • High Purity (98%+): Recommended for scale-up and late-stage optimization to avoid difficult impurity profiles in final compounds.

  • Cost Estimate: ~$300 - $400 per 250 mg (Price varies significantly by supplier and stock status).

Procurement Workflow (Self-Validating Protocol)

To ensure scientific integrity, every batch received must undergo a "Go/No-Go" QC check.

ProcurementQC Order Order CAS 881019-76-7 (Select Supplier) Receive Receive Shipment (Check Temp: 2-8°C) Order->Receive Visual Visual Inspection (Clear Liquid/White Solid?) Receive->Visual HNMR 1H-NMR (DMSO-d6) (Check Acetate & Gem-Dimethyl) Visual->HNMR Decision QC Decision HNMR->Decision Approve Release to Synthesis Decision->Approve Purity >95% Reject Reject/Return (Contact Supplier) Decision->Reject Impurity/Degradation

Figure 2: Quality Control Decision Tree for incoming batches of CAS 881019-76-7. Critical check: Verify the integrity of the acetate ester, which can hydrolyze if stored improperly.

Experimental Protocols

The following protocols are designed for a standard medicinal chemistry lab setting.

Protocol A: Solubility & Stock Preparation
  • Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays (20 mM stock). For synthesis, DCM (Dichloromethane) or THF is recommended.

  • Procedure:

    • Weigh 17.4 mg of CAS 881019-76-7.

    • Add 5.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds.

    • Validation: Solution should be clear and colorless. If hazy, sonicate for 2 minutes.

Protocol B: Acetate Deprotection (General Procedure)

If the free alcohol is required for further coupling (e.g., to attach a payload):

  • Dissolve: Dissolve 1.0 eq of CAS 881019-76-7 derivative in THF/MeOH (3:1).

  • Reagent: Add 2.0 eq of LiOH (1M aqueous solution) at 0°C.

  • Reaction: Stir at 0°C to RT for 2-4 hours. Monitor by TLC or LCMS (Loss of Acetyl group, -42 Da mass shift).

  • Workup: Acidify to pH 4 with 1M HCl, extract with EtOAc.

  • Note: The gem-dimethyl group adjacent to the ester may sterically hinder hydrolysis, potentially requiring longer reaction times or elevated temperatures compared to linear esters.

References

  • Sigma-Aldrich (Merck). Product Detail: 4-(Acetyloxy)-3,3-dimethylbutanoic acid (CAS 881019-76-7). Retrieved from

  • Ambeed. Product Catalog: 4-(Acetyloxy)-3,3-dimethylbutanoic acid.[1][3][4][2][5][6][7] Retrieved from

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Contextual grounding for the Thorpe-Ingold effect).
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.

Sources

Protocols & Analytical Methods

Method

synthesis of cyclic depsipeptides using 4-(Acetyloxy)-3,3-dimethylbutanoic acid

This Application Note is designed to guide researchers through the synthesis of constrained cyclic depsipeptides using 4-(Acetyloxy)-3,3-dimethylbutanoic acid as a specialized building block. This reagent is strategicall...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the synthesis of constrained cyclic depsipeptides using 4-(Acetyloxy)-3,3-dimethylbutanoic acid as a specialized building block. This reagent is strategically employed to introduce a


-hydroxy acid unit containing a gem-dimethyl  turn-inducing motif, leveraging the Thorpe-Ingold effect to facilitate macrocyclization and improve metabolic stability.

Application Note: Synthesis of Cyclic Depsipeptides via Gem-Dimethyl Constrained -Hydroxy Acids

Introduction & Scientific Rationale

Cyclic depsipeptides—macrocycles containing both amide and ester linkages—are a privileged scaffold in drug discovery (e.g., Valinomycin, Enniatins) due to their resistance to proteases and membrane permeability. However, the entropic penalty of cyclizing linear precursors often leads to low yields and oligomerization.

4-(Acetyloxy)-3,3-dimethylbutanoic acid acts as a "pre-organizing" building block.

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C3 position restrict bond rotation, reducing the conformational space of the linear chain and bringing the reactive termini closer together. This significantly accelerates cyclization rates.

  • Prevention of Spontaneous Lactonization: The free hydroxy acid form (4-hydroxy-3,3-dimethylbutanoic acid) is highly unstable and spontaneously cyclizes to form 3,3-dimethyl-

    
    -butyrolactone . The acetyl protecting group  is critical: it masks the hydroxyl group, preventing premature lactonization during the initial coupling of the carboxylic acid to the peptide chain.
    

Reagent Preparation & Handling

While 4-(Acetyloxy)-3,3-dimethylbutanoic acid is commercially available, it can be synthesized in-house if high purity or large scale is required.

Synthesis Protocol (Oxidative Cleavage Route)

Based on the methodology of Heimgartner et al.

  • Precursor: Start with 3,3-dimethyl-4-penten-1-ol .

  • Acetylation: React with acetic anhydride (

    
    ) and pyridine to form 4-acetoxy-3,3-dimethyl-1-pentene .
    
  • Oxidative Cleavage: Treat the alkene with

    
     (cat.) and 
    
    
    
    in a
    
    
    solvent system.
    • Mechanism:[1][2][3][4] Ruthenium tetroxide cleaves the terminal double bond to yield the carboxylic acid.

    • Yield: Typically >70%.[3][5][6]

    • Validation: Check

      
      H NMR for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of the carboxylic acid peak.
      

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the integration of the building block into a linear peptide chain on resin, followed by on-resin esterification and final cyclization.

Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin for C-terminal carboxylic acids or Rink Amide Resin for C-terminal amides. 2-CTC is preferred for depsipeptides to allow mild cleavage of the protected linear precursor if solution-phase cyclization is desired.

Phase A: Coupling the Building Block

The building block acts as a "C-terminal" cap or an internal spacer. Here we assume it is coupled to a resin-bound amine.

  • Activation: Dissolve 4-(Acetyloxy)-3,3-dimethylbutanoic acid (3 equiv) in DMF. Add HATU (2.9 equiv) and DIPEA (6 equiv).

  • Coupling: Add the activated solution to the resin-bound peptide (free amine). Shake for 2 hours at Room Temperature (RT).

    • Note: The gem-dimethyl group creates steric hindrance. Extended coupling times or double coupling may be necessary.

  • Monitoring: Perform a Kaiser test. If positive (blue), recouple.

Phase B: Selective Deprotection of the Acetyl Group

Crucial Step: Standard Fmoc removal (piperidine) may not fully remove the acetyl group, or may do so slowly. Hydrazine is recommended for selective cleavage orthogonal to acid-labile linkers.

  • Wash: Wash resin with DMF (3x) and DCM (3x).

  • Deprotection Cocktail: Prepare a solution of 2% Hydrazine Hydrate (

    
    ) in DMF .
    
  • Reaction: Treat the resin with the hydrazine solution for

    
     minutes.
    
    • Mechanism:[1][2][3] Nucleophilic attack by hydrazine cleaves the acetate ester, liberating the

      
      -hydroxyl group.
      
  • Wash: Extensive washing with DMF is required to remove all traces of hydrazine (which would cap the next amino acid).

Phase C: On-Resin Esterification (Depside Bond Formation)

Formation of the ester bond is more difficult than amide bonds due to the lower nucleophilicity of the hydroxyl group.

  • Reagents: Next Fmoc-Amino Acid (5 equiv), DIC (Diisopropylcarbodiimide, 5 equiv), and DMAP (4-Dimethylaminopyridine, 0.5 equiv).

    • Caution: High concentrations of DMAP can cause racemization of the amino acid. Use minimal DMAP or catalytic amounts.

  • Procedure:

    • Dissolve Fmoc-AA-OH and DIC in minimal DCM/DMF (1:1).

    • Add to the resin (containing the free hydroxyl).

    • Add DMAP solution last.

    • React for 4–16 hours. Repeat if necessary.

  • Capping: Cap unreacted hydroxyl groups with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase D: Cyclization (Macrolactamization)

It is generally superior to form the amide bond for ring closure rather than the ester bond.

  • Cleavage: Cleave the linear protected peptide from 2-CTC resin using 1% TFA in DCM (keeps side-chain protecting groups intact).

  • Cyclization:

    • Dilute the linear peptide to <1 mM in DCM or DMF (High Dilution is critical to favor intramolecular reaction).

    • Add PyBOP (3 equiv) and DIPEA (6 equiv).

    • Stir for 24–48 hours.

  • Final Deprotection: Treat the cyclic peptide with 95% TFA / 2.5% TIS / 2.5%

    
     to remove side-chain protecting groups.
    

Visual Workflows

Logic of the Reagent & Gem-Dimethyl Effect

GemDimethylEffect cluster_0 Why Acetyl Protection is Mandatory FreeAcid Free Hydroxy Acid (Unstable) Lactone Spontaneous Lactone (Dead End) FreeAcid->Lactone Fast (Gem-dimethyl effect) Protected 4-Acetoxy-3,3-dimethyl- butanoic acid (Stable Reagent) Coupling Coupling to Peptide Protected->Coupling Amide Bond Formation Linear Linear Precursor (Gem-dimethyl constrained) Coupling->Linear Acetyl Removal & Elongation Cyclic Cyclic Depsipeptide Linear->Cyclic Pre-organized Cyclization

Caption: The gem-dimethyl group accelerates cyclization. Without the acetyl mask, the reagent spontaneously forms a lactone, preventing peptide coupling.

SPPS Protocol Flowchart

SPPSProtocol Start Resin-Peptide-NH2 Step1 1. Couple 4-Acetoxy-3,3-dimethylbutanoic acid (HATU/DIPEA) Start->Step1 Step2 2. Selective Acetyl Removal (2% Hydrazine in DMF) Step1->Step2 Step3 3. On-Resin Esterification (Fmoc-AA-OH + DIC + DMAP) Step2->Step3 Free OH exposed Step4 4. Chain Elongation (Standard Fmoc SPPS) Step3->Step4 Depside bond formed Step5 5. Cleavage & Macrolactamization (PyBOP, High Dilution) Step4->Step5

Caption: Step-by-step SPPS workflow for incorporating the hydroxy-acid unit and forming the depside linkage.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Coupling Yield (Step 1) Steric hindrance from gem-dimethyl group.Use smaller activating agent (e.g., DIC/Oxyma) or increase temperature to 50°C (microwave).
Incomplete Acetyl Removal Piperidine is inefficient for acetates.Switch to Hydrazine hydrate or LiOH (if resin allows). Verify with IR (disappearance of ester C=O at ~1740 cm⁻¹ vs amide).
Racemization at Step 3 Excess DMAP during esterification.Use catalytic DMAP (0.1 equiv) or use Steglich esterification at 0°C.
Oligomerization during Cyclization Concentration too high.Ensure linear peptide concentration is <1 mM . Add reagents slowly (syringe pump).

References

  • Heimgartner, H., et al. (2006).[4][7] Reaction of

    
    -Hydroxy-N-[1-(dimethylcarbamoyl)ethyl] butanamides under the 'Direct Amide Cyclization' Conditions. Helvetica Chimica Acta , 89(4), 731-752. 
    
  • Paquette, A. R., & Boddy, C. N. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. Organic & Biomolecular Chemistry , 21, 8043-8053.

  • Köttgen, P., Linden, A., & Heimgartner, H. (2009).[8] Synthesis of a Regular 24-membered Cyclodepsipeptide by Direct Amide Cyclization. Zeitschrift für Naturforschung B , 64(1), 109-118.

  • Jouin, P., et al. (1987).[5] Stereoselective synthesis of cyclic depsipeptides using solid phase esterification. Journal of the American Chemical Society , 109(14), 4437-4442. (Seminal work on SPPS esterification).

Sources

Application

Application Note: High-Efficiency Amide Coupling of 4-Acetoxy-3,3-dimethylbutanoic Acid

Executive Summary This guide details the protocol for coupling 4-acetoxy-3,3-dimethylbutanoic acid to various amines. This specific substrate presents a unique "push-pull" challenge in organic synthesis: Steric Hindrance...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for coupling 4-acetoxy-3,3-dimethylbutanoic acid to various amines. This specific substrate presents a unique "push-pull" challenge in organic synthesis:

  • Steric Hindrance: The

    
    -gem-dimethyl group (neopentyl-like backbone) creates significant steric bulk, impeding the trajectory of the incoming amine nucleophile.
    
  • Lactonization Risk: The Thorpe-Ingold effect (gem-dimethyl effect) strongly favors intramolecular cyclization. If the acetoxy protecting group is accidentally hydrolyzed, the molecule will spontaneously cyclize to form pantolactone, irreversibly terminating the reaction.

This application note provides two distinct, self-validating protocols designed to overcome the steric barrier while maintaining strict chemoselectivity to prevent ester hydrolysis.

Mechanistic Insight & Strategy

The Gem-Dimethyl Challenge

The target molecule is a protected derivative of pantoic acid. The two methyl groups at the C3 position restrict the conformational freedom of the carbon chain.

  • Consequence 1 (Kinetic): The carbonyl carbon is shielded. Standard carbodiimide couplings (e.g., EDC/NHS) often suffer from slow kinetics, leading to incomplete conversion or extensive racemization (if chiral amines are used).

  • Consequence 2 (Thermodynamic): The bond angle compression forces the C1 (carboxyl) and C4 (acetoxy) termini closer together. Any condition that cleaves the acetoxy ester (e.g., strong hydroxide bases) will result in immediate formation of the thermodynamically stable 5-membered lactone.

Strategic Solution

To mitigate these risks, we utilize Rapid Activation reagents that generate highly reactive active esters, minimizing the time the intermediate spends in a vulnerable state.

  • Method A (Research Scale): HATU/DIPEA. HATU generates an O-azabenzotriazole active ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the amine attack effectively enough to overcome the gem-dimethyl steric wall.

  • Method B (Process Scale): T3P (Propylphosphonic Anhydride). T3P acts as a potent dehydrating agent. It is particularly effective for sterically hindered acids because the reaction is driven by the release of a water-soluble cyclic phosphonate byproduct. It allows for easy workup without column chromatography.

Experimental Protocols

Protocol A: High-Throughput/Research Scale (HATU)

Best for: Milligram to gram scale, complex amines, or combinatorial libraries.

Reagents & Stoichiometry
ComponentEquiv.Role
4-acetoxy-3,3-dimethylbutanoic acid 1.0Limiting Reagent
Amine (R-NH₂) 1.1 - 1.2Nucleophile
HATU 1.2Coupling Agent
DIPEA (Hunig's Base) 2.5 - 3.0Base (Non-nucleophilic)
DMF (Anhydrous) [0.1 M]Solvent
Step-by-Step Procedure
  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 4-acetoxy-3,3-dimethylbutanoic acid  (1.0 equiv) in anhydrous DMF.
    
  • Base Addition: Add DIPEA (1.0 equiv only at this stage) via syringe. Stir for 2 minutes.

    • Why? Pre-neutralizing the acid ensures efficient deprotonation before activation.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–20 minutes .

    • Checkpoint: TLC or LCMS should show complete consumption of the starting acid and formation of the activated ester (often visible as a distinct UV-active spot).

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.5–2.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Due to the gem-dimethyl group, do not shorten this time even if TLC looks promising early on.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA and unreacted amine).

    • Sat.

      
       (removes HOAt byproduct).
      
    • Brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Scalable/Green Chemistry (T3P)

Best for: Multi-gram scale, ease of purification, avoiding toxic byproducts.

Reagents & Stoichiometry
ComponentEquiv.Role
Acid 1.0Limiting Reagent
Amine 1.1Nucleophile
T3P (50% w/w in EtOAc) 1.5 - 2.0Coupling Agent
Pyridine or N-Methylmorpholine 3.0Base
2-MeTHF or EtOAc [0.2 - 0.5 M]Solvent
Step-by-Step Procedure
  • Setup: Charge the reaction vessel with 4-acetoxy-3,3-dimethylbutanoic acid (1.0 equiv), the Amine (1.1 equiv), and the solvent (EtOAc or 2-MeTHF).

    • Difference: Unlike HATU, T3P protocols often work best when all components are mixed before adding the coupling agent.

  • Base Addition: Add Pyridine (3.0 equiv). Cool the mixture to 0°C.

  • T3P Addition: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

    • Control: Exotherm control is vital to prevent acetoxy cleavage.

  • Ramp: Allow the mixture to warm to RT naturally. Stir for 12–16 hours.

    • Why longer? T3P kinetics are generally slower but cleaner than HATU.

  • Workup (The "Wash-Only" Purification):

    • Add water to quench.

    • Separate layers.

    • Wash organic layer with 1M HCl (removes pyridine).

    • Wash with 1M NaOH (removes T3P byproducts—they are highly water-soluble).

    • Critical: Perform the NaOH wash quickly and cold (<5 mins) to avoid hydrolyzing the acetoxy group on your product.

  • Isolation: Concentrate the organic layer.[1][2] Often yields pure product without chromatography.

Visualization & Logic

Decision Logic for Protocol Selection

The following diagram illustrates the decision-making process based on scale and substrate complexity.

CouplingLogic Start Start: 4-acetoxy-3,3-dimethylbutanoic acid ScaleCheck Check Scale & Purity Needs Start->ScaleCheck Research < 1g / Complex Amine (High Reactivity Needed) ScaleCheck->Research Discovery Process > 1g / Cost & Workup Focus (Scalability Needed) ScaleCheck->Process Development HATU_Route Protocol A: HATU/DIPEA (Fast, High Yield, Chromatography req.) Research->HATU_Route T3P_Route Protocol B: T3P/Pyridine (Slower, Clean Profile, Aqueous Workup) Process->T3P_Route Risk Risk: Gem-Dimethyl Steric Bulk HATU_Route->Risk Overcomes via HOAt effect T3P_Route->Risk Overcomes via Dehydration power

Caption: Selection logic for coupling reagents based on scale and purification requirements.

Mechanistic Pathway & Failure Modes

This diagram highlights the critical competition between the desired coupling and the unwanted lactonization.

Mechanism Acid Starting Acid (Gem-dimethyl) Activated Activated Ester (O-At or O-P) Acid->Activated HATU or T3P Product Desired Amide (Stable) Activated->Product Path A: Amine Attack (Kinetic Product) SideRxn Hydrolysis of Acetoxy Activated->SideRxn Path B: Strong Base/H2O Amine Amine Nucleophile Amine->Activated Lactone Pantolactone (Dead End) SideRxn->Lactone Thorpe-Ingold Cyclization

Caption: Competition between intermolecular amidation and intramolecular lactonization (Thorpe-Ingold effect).

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance of gem-dimethyl group blocks amine approach.Switch to HATU if using EDC. Increase reaction time to 12h. Ensure concentration is high (>0.2 M).
Formation of Pantolactone Hydrolysis of the acetoxy group followed by cyclization.Check Base: Ensure reagents are anhydrous. Avoid hydroxide bases. Reduce workup time with basic solutions.
N-Acyl Urea Byproduct Rearrangement of active ester (common with EDC/DCC).Switch to T3P (does not form urea byproducts) or ensure HOBt/HOAt is fresh.
Racemization (Only if Amine is chiral) Over-activation.Use T3P at 0°C; it shows the lowest epimerization rates among coupling reagents [1].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

Sources

Method

Application Note: Chemoselective Deprotection of Acetoxy Groups in 3,3-Dimethylbutanoic Acid Derivatives

Executive Summary & Context 3,3-Dimethylbutanoic acid (often referred to as tert-butylacetic acid) derivatives are highly valued building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

3,3-Dimethylbutanoic acid (often referred to as tert-butylacetic acid) derivatives are highly valued building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), cyclodepsipeptides, and novel 3D molecular scaffolds. During multi-step syntheses, the hydroxyl functionalities on these aliphatic chains are routinely masked using an acetoxy (O-Ac) protecting group to prevent unwanted lactonization or oxidation[1].

However, the removal of the acetoxy group in the presence of the bulky gem-dimethyl moiety at the C3 position presents a unique kinetic challenge. The steric bulk restricts the trajectory of incoming nucleophiles, often requiring harsher conditions that can inadvertently cleave adjacent peptide bonds, esters, or epimerize sensitive stereocenters. This application note details field-proven, self-validating protocols for the chemoselective deprotection of acetoxy groups on 3,3-dimethylbutanoic acid derivatives, balancing reactivity with functional group tolerance.

Mechanistic Insights & Causality

The cleavage of an O-acetyl group is conventionally executed via homogeneous basic or acidic reagent systems[2]. For sterically hindered substrates like 4-acetoxy-3,3-dimethylbutanoic acid, the choice of reagent dictates the reaction pathway and the survival of orthogonal protecting groups:

  • Saponification via Lithium Hydroxide (LiOH): LiOH in a mixed aqueous/organic solvent system (THF/H2O) is the standard method for robust substrates. The causality behind the solvent choice is critical: THF ensures the complete solvation of the lipophilic 3,3-dimethylbutanoic backbone, while water provides the necessary dielectric environment for LiOH dissociation and subsequent nucleophilic attack by the hydroxide ion[1].

  • Transesterification via Potassium Carbonate (K2CO3): When the molecule contains base-sensitive epimerizable centers, Zemplén-like transesterification using K2CO3 in methanol is deployed. Methanol acts as both the solvent and the reactant. K2CO3 generates a catalytic amount of methoxide in situ, which attacks the acetate carbonyl to form methyl acetate. Extreme care regarding the equivalents of K2CO3 and reaction time is required to prevent the isomerization of sensitive adjacent olefins or stereocenters[3].

  • Mild Cleavage via Trimethylsulfonium Iodide (Me3SI): For hyper-sensitive substrates where classical basic conditions fail, a mild protocol utilizing Me3SI and KMnO4 can achieve quantitative deacetylation. This method operates under ambient conditions and tolerates analogous sensitive O-protective groups such as benzoyl (Bz) or pivaloyl (Pv)[2].

G A Acetoxy-3,3-dimethylbutanoic Acid Derivative B LiOH / THF-H2O (Strong Hydrolysis) A->B Robust C K2CO3 / MeOH (Transesterification) A->C Base-Sensitive D Me3SI / KMnO4 (Mild Cleavage) A->D Highly Sensitive E Hydroxy-3,3-dimethylbutanoic Acid Derivative B->E C->E D->E

Pathway selection for the deprotection of acetoxy-3,3-dimethylbutanoic acid derivatives.

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the quantitative parameters and chemoselectivity profiles of the three primary deprotection strategies.

Deprotection MethodReagentsSolvent SystemTempTimeChemoselectivity ProfileRef
Saponification LiOH (4.0 eq)THF / H₂O (2:1)20–25 °C4–12 hLow : Cleaves most esters. Ideal for robust diamides or stable aliphatic backbones.[1]
Transesterification K₂CO₃ (0.1–4.0 eq)Anhydrous MeOH20–25 °C2–4 hHigh : Preserves amides and sensitive olefins if reaction time is strictly monitored.[3]
Mild Cleavage Me₃SI, KMnO₄MeCN / H₂O20–25 °C1–3 hVery High : Tolerates benzoyl (Bz), pivaloyl (Pv), and delicate heterocyclic scaffolds.[2]

Experimental Workflows & Protocols

Protocol A: Robust Deprotection via LiOH Hydrolysis

This protocol is optimized for 4-acetoxy-3,3-dimethylbutanoic acid amides and precursors destined for direct amide cyclization (DAC)[1].

Self-Validating System: The reaction progress is monitored via ¹H NMR by tracking the disappearance of the sharp acetate methyl singlet (typically at ~1.98 ppm)[1].

  • Substrate Solvation: Dissolve the acetoxy derivative (e.g., 5.0 mmol) in a 2:1 mixture of Tetrahydrofuran (THF) and deionized water (30 mL).

  • Reagent Introduction: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 4.0 equivalents) in a single portion to the vigorously stirring solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature for 4 to 12 hours. Monitor the reaction via TLC (CH₂Cl₂/MeOH 20:1). The starting material should be fully consumed.

  • Controlled Workup: Evaporate the THF in vacuo to prevent organic phase emulsions. Extract the remaining aqueous residue with CH₂Cl₂. Critical Note: If the free acid is required, acidify the aqueous layer carefully, but avoid dropping the pH below 3 to prevent spontaneous intramolecular lactonization of the newly formed hydroxy acid[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Wash the residue with diethyl ether to yield the pure hydroxy derivative as a white powder[1].

Protocol B: Chemoselective Transesterification via K₂CO₃/MeOH

This protocol is designed for substrates containing base-sensitive stereocenters or orthogonal ester protecting groups[3].

Self-Validating System: The formation of the methyl acetate byproduct can be detected via GC-MS, and the preservation of stereocenters can be confirmed via chiral HPLC.

  • Substrate Solvation: Dissolve the acetoxy derivative (1.0 mmol) in anhydrous Methanol (10 mL) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add solid anhydrous K₂CO₃ (typically 0.1 to 4.0 equivalents, depending on the steric shielding of the acetate).

  • Kinetic Control: Stir at room temperature for 2 to 4 hours. Causality: Do not exceed the validated reaction time; prolonged exposure to methoxide can lead to complete isomerization of adjacent olefins or epimerization of α-chiral centers[3].

  • Quenching: Quench the reaction strictly by adding a mild acidic buffer (e.g., saturated aqueous NH₄Cl solution) to neutralize the methoxide without triggering acid-catalyzed side reactions.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo[3].

Mechanism Substrate Protected Substrate 4-Acetoxy-3,3-dimethylbutanoic acid Nucleophile Nucleophilic Attack OH⁻ (from LiOH) or MeO⁻ (from K2CO3) Substrate->Nucleophile Solvent access Tetrahedral Tetrahedral Intermediate Steric hindrance from gem-dimethyl group overcome Nucleophile->Tetrahedral Rate-determining step Product Target Product 4-Hydroxy-3,3-dimethylbutanoic acid Tetrahedral->Product Leaving group departure SideRxn Side Reaction Risk Acid-catalyzed Lactonization Product->SideRxn If pH < 3 during workup

Mechanistic flow and side-reaction risks during acetoxy deprotection.

Validation & Troubleshooting

  • Spectroscopic Validation: Successful deprotection is definitively confirmed by Infrared (IR) spectroscopy through the loss of the strong C=O ester stretch at ~1739 cm⁻¹ and the appearance of a broad O-H stretch at ~3284 cm⁻¹[1].

  • Troubleshooting Lactonization: If the isolated yield of the linear hydroxy acid is low and a new less-polar spot appears on TLC, intramolecular lactonization has likely occurred. This is a common artifact of over-acidification during the workup of γ-hydroxy and δ-hydroxy acids. To mitigate this, ensure the pH during the aqueous quench does not drop below 4, and perform extractions rapidly at 0 °C[1].

References

  • Reaction of γ-Hydroxy-N-[1-(dimethylcarbamoyl)ethyl] butanamides under the 'Direct Amide Cyclization' Conditions Source: ZORA (University of Zurich) URL:1

  • Biomimetic Synthesis of Cucurbalsaminone A Source: ChemRxiv URL:3

  • Me3SI-promoted chemoselective deacetylation: a general and mild protocol Source: RSC Advances (Royal Society of Chemistry) URL:2

Sources

Application

reaction conditions for ester hydrolysis of 4-acetoxy-3,3-dimethylbutanoic acid

Application Note: Strategic Hydrolysis of 4-Acetoxy-3,3-dimethylbutanoic Acid Executive Summary This guide details the reaction conditions for the ester hydrolysis of 4-acetoxy-3,3-dimethylbutanoic acid (CAS 881019-76-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Hydrolysis of 4-Acetoxy-3,3-dimethylbutanoic Acid

Executive Summary

This guide details the reaction conditions for the ester hydrolysis of 4-acetoxy-3,3-dimethylbutanoic acid (CAS 881019-76-7).

Critical Scientific Insight: The hydrolysis of this specific substrate is governed by the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . The presence of the gem-dimethyl group at the


-position creates significant steric compression, which drastically accelerates cyclization. Consequently, the isolation of the free hydroxy-acid (4-hydroxy-3,3-dimethylbutanoic acid ) is kinetically disfavored under acidic or neutral conditions.

Researchers must choose their protocol based on the desired endpoint:

  • Target A (Lactone): 3,3-Dimethyl-

    
    -butyrolactone (Spontaneous product upon acidification).
    
  • Target B (Hydroxy Acid Salt): Metal 4-hydroxy-3,3-dimethylbutanoate (Stable only under basic conditions).

Reaction Mechanism & Strategic Analysis

The transformation proceeds through a tetrahedral intermediate to the open-chain hydroxy acid. However, the equilibrium between the hydroxy acid and the lactone is heavily biased toward the lactone due to the relief of steric strain from the bulky methyl groups (angle compression).

Pathway Diagram

ReactionPathway Substrate 4-Acetoxy-3,3-dimethylbutanoic Acid (Starting Material) Inter Tetrahedral Intermediate Substrate->Inter + OH- / H2O Salt 4-Hydroxy-3,3-dimethylbutanoate (Open Chain Salt - STABLE) Inter->Salt - AcOH AcidForm 4-Hydroxy-3,3-dimethylbutanoic Acid (Free Acid - TRANSIENT) Salt->AcidForm + H+ (Acidification) Lactone 3,3-Dimethyl-gamma-butyrolactone (Cyclized Product - STABLE) AcidForm->Lactone Spontaneous Cyclization (Thorpe-Ingold Effect) Lactone->Salt + NaOH (Heat)

Caption: The reaction landscape showing the spontaneous cyclization of the free acid intermediate due to the gem-dimethyl effect.

Experimental Protocols

Protocol A: Synthesis of 3,3-Dimethyl- -butyrolactone (Preferred Route)

Use this protocol if the objective is to obtain the cyclized lactone building block.

Reagents:

  • Substrate: 4-Acetoxy-3,3-dimethylbutanoic acid (1.0 equiv)

  • Acid: 6M Hydrochloric Acid (HCl) or 20% Sulfuric Acid (H2SO4)

  • Solvent: Methanol (optional co-solvent for solubility)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-acetoxy-3,3-dimethylbutanoic acid (10 mmol).

  • Acid Addition: Add 6M HCl (20 mL, excess). If the substrate is not fully soluble, add Methanol (5-10 mL).

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) for 2–4 hours .

    • Mechanistic Note: Acid catalysis cleaves the acetate ester and drives the dehydration/cyclization in one pot.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (acidic spot) will disappear, replaced by the less polar lactone spot (stains well with Iodine or PMA; weak UV activity).

  • Workup:

    • Cool to room temperature.[1]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Saturated NaHCO3 (to remove acetic acid byproduct) and Brine.

    • Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Purification: The resulting oil is typically pure 3,3-dimethyl-

    
    -butyrolactone. Distillation can be performed for high-purity applications (bp ~208°C).
    
Protocol B: Isolation of 4-Hydroxy-3,3-dimethylbutanoate Salt

Use this protocol if the open-chain hydroxy acid functionality is required for subsequent coupling (e.g., peptide synthesis).

Reagents:

  • Substrate: 4-Acetoxy-3,3-dimethylbutanoic acid (1.0 equiv)

  • Base: Lithium Hydroxide (LiOH·H2O) or Sodium Hydroxide (NaOH) (3.0 equiv)

  • Solvent: THF/Water (1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in THF/Water (1:1, 0.5 M concentration).

  • Saponification: Add LiOH·H2O (3.0 equiv) in one portion at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours .

    • Checkpoint: Maintain pH > 12 to ensure the carboxylate and alkoxide/alcohol remain deprotonated/stable.

  • Workup (CRITICAL):

    • Do NOT acidify. Acidification will trigger immediate lactonization.

    • Remove THF under reduced pressure (rotary evaporator, bath < 40°C).

    • Lyophilize (freeze-dry) the remaining aqueous solution.

  • Product: The result is the solid Lithium or Sodium salt of 4-hydroxy-3,3-dimethylbutanoic acid. Store in a desiccator.

Data Summary & Troubleshooting

ParameterAcid Hydrolysis (Protocol A)Base Hydrolysis (Protocol B)
Primary Product Lactone (Cyclic)Hydroxy-Carboxylate (Open Chain)
Key Reagent 6M HClLiOH / NaOH
pH Condition pH < 1pH > 12
Stability High (Thermodynamic Sink)Moderate (Hygroscopic Salt)
Common Pitfall Incomplete acetate cleavage if T < 60°CAccidental acidification yields lactone

Troubleshooting Guide:

  • Problem: "I attempted Protocol B but isolated the lactone."

    • Root Cause: The pH dropped below 7 during workup, or the salt was heated in the presence of trace moisture/acid.

    • Solution: Maintain strictly basic conditions. Use lyophilization instead of extraction.

  • Problem: "Reaction is slow."

    • Root Cause: The gem-dimethyl group provides steric bulk that hinders the initial attack on the acetate carbonyl.

    • Solution: Increase temperature to 50°C (Protocol B) or Reflux (Protocol A).

References

  • Thorpe, J. F., & Ingold, C. K. (1915). The Formation and Stability of Cyclic Compounds. Journal of the Chemical Society, Transactions. Link

  • Sigma-Aldrich. (2023). Product Specification: 3,3-Dimethyl-gamma-butyrolactone.Link

  • Brenna, E., et al. (2017).[2] Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters.[2] Catalysis Science & Technology.[2] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57283321: 4-Acetoxy-3,3-dimethylbutanoic acid.Link

Sources

Method

introducing Thorpe-Ingold effect using 3,3-dimethyl substituted acids

Application Note: Leveraging the Thorpe-Ingold Effect for Accelerated Cyclization and Conformational Pre-organization using 3,3-Dimethyl Substituted Acids Target Audience: Researchers, Synthetic Chemists, and Drug Develo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging the Thorpe-Ingold Effect for Accelerated Cyclization and Conformational Pre-organization using 3,3-Dimethyl Substituted Acids

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction: The Power of Conformational Pre-organization

In synthetic chemistry and drug design, the efficient construction of cyclic systems is often hindered by unfavorable entropic factors (


) and high activation energies. The Thorpe-Ingold effect  (commonly known as the gem-dialkyl effect) is a powerful structural phenomenon where the substitution of hydrogen atoms with bulky alkyl groups (such as gem-dimethyls) on an acyclic chain dramatically accelerates intramolecular ring closure[1].

For drug development professionals, this is not merely a synthetic curiosity; it is a critical tool for conformational restriction. By locking a molecule into a specific bioactive conformation, researchers can improve target binding affinity, enhance metabolic stability, and design highly efficient prodrug release mechanisms (e.g., the "trimethyl lock" system)[1].

Mechanistic Causality: Why 3,3-Dimethyl Substitution Works

As a Senior Application Scientist, I emphasize to my teams that utilizing the Thorpe-Ingold effect requires an understanding of the thermodynamic and kinetic forces at play. The acceleration of cyclization in 3,3-dimethyl substituted acids (such as 3,3-dimethylglutaric acid) is driven by two primary mechanisms:

  • Angle Compression (Thermodynamic & Kinetic): In a standard alkyl chain, the internal C-C-C bond angle is approximately 109.5° (tetrahedral). When bulky gem-dimethyl groups are introduced, their steric repulsion compresses the internal bond angle of the main chain (often to ~104°–106°). This compression physically forces the reactive termini (e.g., the two carboxylic acids) closer together in space, lowering the activation enthalpy required for them to react[1][2].

  • The Reactive Rotamer Hypothesis (Entropic Benefit): An unsubstituted linear chain possesses high conformational freedom, meaning it spends very little time in the folded conformation required for cyclization. The introduction of gem-dimethyl groups introduces severe gauche interactions in the extended acyclic state. To minimize this steric strain, the molecule is forced into a "reactive rotamer" conformation that closely resembles the cyclic transition state, drastically reducing the entropic penalty of ring closure[3].

Mechanism A Acyclic Precursor (High Entropy) B Reactive Rotamer (Pre-organized) A->B Steric Repulsion (gem-dimethyl) C Transition State (Lower ΔG‡) B->C Angle Compression (< 109.5°) D Cyclic Product (Anhydride) C->D Rapid Cyclization

Mechanistic pathway of the Thorpe-Ingold effect driving accelerated cyclization.

Quantitative Impact on Cyclization Rates

To illustrate the magnitude of this effect, we compare the relative rates of anhydride formation for glutaric acid derivatives. The data below demonstrates that while a single methyl group provides a negligible benefit, gem-dialkyl substitution triggers an exponential increase in reaction velocity[2][4].

Table 1: Relative Rates of Anhydride Formation in Glutaric Acid Derivatives

SubstrateSubstitution PatternRelative Rate of Cyclization (

)
Mechanistic Consequence
Glutaric Acid Unsubstituted1High conformational freedom; statistically slow cyclization.
3-Methylglutaric Acid Monosubstituted~1.5 - 2Minor steric restriction; negligible rate enhancement.
3,3-Dimethylglutaric Acid gem-Dimethyl> 1,000Severe acyclic gauche strain; pre-organized for rapid cyclization.

Note: This principle extends beyond small molecules. In polymer chemistry, EDC/NHS activation of polymethacrylic acid (PMAA) predominantly yields cyclic anhydrides rather than the expected NHS-esters, entirely due to the Thorpe-Ingold effect exerted by the polymer's backbone methyl groups[5].

Experimental Protocol: Synthesis of 3,3-Dimethylglutaric Anhydride

The following protocol details the synthesis of 3,3-dimethylglutaric anhydride from 3,3-dimethylglutaric acid. This procedure is designed as a self-validating system , ensuring that the physical and spectroscopic changes observed directly confirm the mechanistic theory.

Reagents & Equipment
  • 3,3-Dimethylglutaric acid (1.0 eq, limiting reagent)

  • Acetic anhydride (3.0 eq, dehydrating agent and solvent)

  • Anhydrous diethyl ether and hexanes (for recrystallization)

  • Round-bottom flask, reflux condenser, drying tube, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 3,3-dimethylglutaric acid in acetic anhydride.

    • Causality: Acetic anhydride acts as both the solvent and the chemical dehydrating agent. The drying tube is critical to exclude ambient moisture, which would drive the equilibrium backward toward the diacid via hydrolysis.

  • Thermal Cyclization: Heat the mixture to a gentle reflux (~140 °C) for 2 hours.

    • Causality: The gem-dimethyl groups significantly lower the activation energy for cyclization. As the reaction proceeds, the suspension will transition into a clear, homogeneous solution, providing a visual cue that the highly soluble cyclic anhydride has formed.

  • Solvent Removal: Cool the reaction to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator (water bath at 50 °C).

    • Causality: Removing the volatile acetic acid byproduct drives the reaction to absolute completion via Le Chatelier's principle and prevents hydrolytic reversion during storage.

  • Purification: Dissolve the crude residue in a minimum amount of anhydrous diethyl ether, then add hexanes dropwise until the solution becomes slightly cloudy. Chill to 4 °C to induce crystallization. Filter and dry the crystals under a vacuum.

    • Causality: The cyclic anhydride lacks the hydrogen-bonding capability of the acyclic diacid, altering its solubility profile. The non-polar hexanes force the rigid cyclic product to crystallize out of the ether solution.

  • Self-Validating Analysis:

    • FT-IR Spectroscopy: Analyze the product. You must observe the complete disappearance of the broad carboxylic acid O-H stretch (3300–2500 cm⁻¹) and the appearance of two sharp, strong C=O stretches at ~1800 cm⁻¹ and ~1760 cm⁻¹ .

    • Causality: These dual peaks are the definitive signature of the symmetric and asymmetric stretching modes of a 6-membered cyclic anhydride, validating successful ring closure.

Workflow Step1 1. Reagent Preparation 3,3-Dimethylglutaric Acid + Ac2O Step2 2. Reflux (Cyclization) Heat at 140°C for 2 hours Step1->Step2 Step3 3. Solvent Removal Evaporate excess Ac2O/AcOH Step2->Step3 Step4 4. Crystallization Recrystallize from ether/hexane Step3->Step4 Step5 5. Validation (FT-IR) Confirm 1800 & 1760 cm⁻¹ C=O Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of 3,3-dimethylglutaric anhydride.

References

  • Thorpe-Ingold Effect | Chem-Station Int. Ed. Source: Chem-Station URL:[Link]

  • Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems Source: National Institutes of Health (PMC) URL:[Link]

  • Study of Efficiency of Coupling Peptides with Gold Nanoparticles (EDC/NHS Activation Mechanisms) Source: ResearchGate URL:[Link]

  • Combatting ΔS‡—the Thorpe–Ingold effect Source: Almerja URL:[Link]

  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications Source: UCLA Chemistry and Biochemistry URL:[Link]

Sources

Application

Biocatalytic Applications of 3,3-Dimethylbutanoic Acid Derivatives: A Comprehensive Guide for Researchers

Introduction: The Strategic Value of 3,3-Dimethylbutanoic Acid Derivatives in Biocatalysis In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is pa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 3,3-Dimethylbutanoic Acid Derivatives in Biocatalysis

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. 3,3-Dimethylbutanoic acid, also known as tert-butylacetic acid, and its derivatives represent a class of molecules with significant potential as chiral synthons. The bulky tert-butyl group imparts unique steric properties that can influence molecular interactions and biological activity. Biocatalysis, the use of enzymes and whole-cell systems to perform chemical transformations, offers a powerful and sustainable approach to unlock the potential of these derivatives. This guide provides an in-depth exploration of the biocatalytic applications of 3,3-dimethylbutanoic acid derivatives, complete with detailed application notes and actionable protocols for researchers, scientists, and drug development professionals.

Enzymatic methods, particularly those employing lipases and ketoreductases, provide elegant solutions for the synthesis and resolution of chiral molecules, often with high selectivity and under mild reaction conditions.[1] This guide will delve into the core principles of applying these biocatalysts to 3,3-dimethylbutanoic acid derivatives, focusing on practical implementation in a laboratory setting.

Core Applications and Methodologies

The primary biocatalytic applications for 3,3-dimethylbutanoic acid derivatives revolve around the production of chiral molecules, which are crucial intermediates in the synthesis of complex pharmaceuticals. Two key strategies dominate this field: enzymatic kinetic resolution and asymmetric reduction.

Enzymatic Kinetic Resolution of Racemic 3,3-Dimethylbutanoic Acid Esters

Kinetic resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method leverages the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[2] For 3,3-dimethylbutanoic acid, this typically involves the hydrolysis of a racemic ester.

Causality Behind Experimental Choices:

  • Enzyme Selection: Lipases, particularly Candida antarctica lipase B (CALB), are frequently chosen for their broad substrate scope, high stability in organic solvents, and excellent enantioselectivity.[2][3] The immobilized form of CALB (e.g., Novozym 435) is often preferred as it simplifies enzyme recovery and reuse, a key consideration for process sustainability.[4]

  • Substrate: The choice of the ester derivative is crucial. While simple alkyl esters like ethyl or methyl esters are common starting points, studies have shown that the steric bulk of the alcohol moiety can influence the enantioselectivity of the lipase.[5] For instance, bulkier groups might enhance the differentiation between the two enantiomers by the enzyme's active site.

  • Reaction Medium: The reaction can be performed in a buffered aqueous solution or in a biphasic system. The choice of solvent can impact enzyme activity and stability.[6]

  • Monitoring the Reaction: The progress of the resolution is typically monitored by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the enantiomeric excess (e.e.) of both the unreacted ester and the produced carboxylic acid.[7] The reaction is ideally stopped at or near 50% conversion to achieve the highest possible e.e. for both enantiomers.[2]

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Preparation cluster_1 Biocatalytic Resolution cluster_2 Separation & Product Isolation racemic_acid Racemic 3,3-Dimethylbutanoic Acid esterification Esterification (e.g., with Ethanol, Acid Catalyst) racemic_acid->esterification racemic_ester Racemic Ethyl 3,3-Dimethylbutanoate esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (e.g., Immobilized CALB, Buffer) racemic_ester->enzymatic_hydrolysis mixture Mixture of (R)-Ester and (S)-Acid enzymatic_hydrolysis->mixture separation Separation (Filtration, Extraction) mixture->separation unreacted_ester Enriched (R)-Ethyl 3,3-Dimethylbutanoate separation->unreacted_ester Organic Phase hydrolyzed_acid (S)-3,3-Dimethylbutanoic Acid separation->hydrolyzed_acid Aqueous Phase chemical_hydrolysis Chemical Hydrolysis (e.g., aq. Base, then Acid) unreacted_ester->chemical_hydrolysis final_product (R)-3,3-Dimethylbutanoic Acid chemical_hydrolysis->final_product

Caption: Workflow for enzymatic kinetic resolution of racemic ethyl 3,3-dimethylbutanoate.

Protocol: Enzymatic Kinetic Resolution of Racemic Ethyl 3,3-Dimethylbutanoate

Materials:

  • Racemic 3,3-dimethylbutanoic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Immobilized Candida antarctica lipase B (CALB), e.g., Novozym 435

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 1 M)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • pH meter

  • Analytical balance

  • Chiral HPLC or GC system for analysis

Procedure:

Part 1: Esterification of Racemic 3,3-Dimethylbutanoic Acid

  • In a round-bottom flask, dissolve racemic 3,3-dimethylbutanoic acid in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain racemic ethyl 3,3-dimethylbutanoate.

Part 2: Enzymatic Hydrolysis

  • Suspend the racemic ethyl 3,3-dimethylbutanoate in a phosphate buffer (pH 7.0) in a flask with vigorous stirring.

  • Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Maintain the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the pH, adjusting as necessary with a dilute base to maintain the optimal pH for the enzyme.

  • Periodically take aliquots from the reaction mixture and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Stop the reaction at approximately 50% conversion.

Part 3: Separation and Isolation

  • Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.[2]

  • Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., dichloromethane) to separate the unreacted (R)-ethyl 3,3-dimethylbutanoate.

  • Acidify the aqueous phase with 1 M HCl to a pH of ~2 and extract with an organic solvent to isolate the (S)-3,3-dimethylbutanoic acid.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the respective products.

Part 4: Hydrolysis of the Unreacted Ester

  • The enriched (R)-ethyl 3,3-dimethylbutanoate can be chemically hydrolyzed by heating with an aqueous base (e.g., 1 M NaOH).

  • After the hydrolysis is complete, cool the mixture and acidify with 1 M HCl to precipitate the (R)-3,3-dimethylbutanoic acid.

  • Extract the product with an organic solvent, dry, and concentrate to yield the final product.

Parameter Typical Value/Range Reference
Enzyme Immobilized Candida antarctica lipase B (CALB)[2]
Substrate Racemic ethyl 3,3-dimethylbutanoate[2]
Temperature 30-40 °C[2]
pH ~7.0[2]
Conversion for Optimal Resolution ~50%[2]
Expected Enantiomeric Excess (e.e.) >95%[2]
Asymmetric Reduction for the Synthesis of Chiral Hydroxy-Derivatives

The synthesis of chiral hydroxy acids, such as (R)-2-hydroxy-3,3-dimethylbutanoic acid, is of significant interest as these are valuable intermediates in pharmaceutical synthesis.[8] Asymmetric reduction of a prochiral keto-acid or keto-ester using ketoreductases (KREDs) is a highly efficient method to produce these compounds with high enantiomeric purity.[1]

Causality Behind Experimental Choices:

  • Enzyme System: Ketoreductases, often from microbial sources like Saccharomyces cerevisiae (baker's yeast) or specialized, commercially available KREDs, are employed.[1] These enzymes often require a cofactor, typically NADPH or NADH, which needs to be regenerated for the process to be economically viable. Cofactor regeneration can be achieved using a coupled enzyme system (e.g., glucose dehydrogenase) or by using whole-cell biocatalysts that regenerate the cofactor internally.[8]

  • Substrate: The starting material is a prochiral ketone, such as 2-oxo-3,3-dimethylbutanoic acid or its ester.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability. The addition of a co-solvent may be necessary to improve the solubility of a hydrophobic substrate.

Workflow for Asymmetric Reduction

G prochiral_ketone 2-Oxo-3,3-dimethylbutanoic acid asymmetric_reduction Asymmetric Reduction (Ketoreductase, Cofactor Regeneration) prochiral_ketone->asymmetric_reduction chiral_hydroxy_acid (R)-2-Hydroxy-3,3-dimethylbutanoic acid asymmetric_reduction->chiral_hydroxy_acid workup Work-up and Purification chiral_hydroxy_acid->workup final_product Enantiomerically Pure Product workup->final_product

Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Protocol: Asymmetric Reduction of Ethyl 2-Oxo-3,3-dimethylbutanoate using Baker's Yeast

Materials:

  • Ethyl 2-oxo-3,3-dimethylbutanoate

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • Deionized water

  • Diatomaceous earth (Celite)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Equipment:

  • Erlenmeyer flask

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Yeast Suspension: In an Erlenmeyer flask, dissolve sucrose (e.g., 40 g) in warm (approx. 35 °C) deionized water (e.g., 200 mL).

  • Yeast Activation: Add active dry baker's yeast (e.g., 7 g) to the sucrose solution and stir gently at room temperature for 30-60 minutes to activate the yeast.

  • Substrate Addition: Add ethyl 2-oxo-3,3-dimethylbutanoate to the activated yeast suspension.

  • Reaction: Cover the flask and stir the mixture at room temperature for 24-72 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: Add diatomaceous earth to the reaction mixture and stir for 10 minutes.

  • Filtration: Filter the mixture through a Buchner funnel to remove the yeast cells.

  • Extraction: Transfer the filtrate to a separatory funnel and extract multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product, ethyl (R)-2-hydroxy-3,3-dimethylbutanoate. Further purification can be achieved by column chromatography.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard chemical methods as described in the previous protocol.

Parameter Typical Value/Range Reference
Biocatalyst Saccharomyces cerevisiae (Baker's Yeast)[1]
Substrate Prochiral keto-ester[1]
Carbon Source Sucrose or Glucose[1]
Temperature Room Temperature[1]
Reaction Time 24-72 hours[1]
Expected Product Chiral hydroxy-ester[1]

Analytical Methods for Chiral Separation

The successful application of these biocatalytic methods relies on accurate and reliable analytical techniques to determine the enantiomeric purity of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. It often requires derivatization of the carboxylic acid to an amide or ester to improve separation and detection.[7] Polysaccharide-based chiral stationary phases (CSPs) are frequently used.[7]

  • Chiral Gas Chromatography (GC): GC is another powerful technique for chiral separation, particularly for volatile derivatives. Similar to HPLC, derivatization of the carboxylic acid, for example, by silylation, is often necessary.[7]

Conclusion and Future Outlook

The biocatalytic applications of 3,3-dimethylbutanoic acid derivatives offer a green and efficient route to valuable chiral building blocks. Lipase-catalyzed kinetic resolution and ketoreductase-mediated asymmetric synthesis are robust and scalable methods that can be implemented in both academic and industrial settings. The protocols and insights provided in this guide serve as a starting point for researchers to explore and optimize these biocatalytic transformations.

Future advancements in this field will likely focus on the discovery and engineering of novel enzymes with enhanced activity, selectivity, and stability towards sterically demanding substrates like 3,3-dimethylbutanoic acid derivatives. The development of one-pot, multi-enzyme cascade reactions will further streamline synthetic pathways, leading to more economical and sustainable manufacturing processes for complex, enantiomerically pure molecules.

References

  • Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. [Link]

  • Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Tufvesson, P., et al. (2006). Lipase-catalyzed transformations for the synthesis of butyl lactate: a comparison between esterification and transesterification. Biotechnology and Bioengineering, 97(3), 447-455. [Link]

  • Wang, J. L., et al. (2011). Candida antarctica lipase B-catalyzed the unprecedented three-component Hantzsch-type reaction of aldehyde with acetamide and 1,3-dicarbonyl compounds in non-aqueous solvent. Tetrahedron, 67(14), 2689-2692. [Link]

  • Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. [Link]

  • Shukla, R., & Gupta, A. (2018). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. [Link]

  • Google Patents. (1998). EP0884299A1 - Process for the synthesis of 3,3-dimethyl-butyric acid.
  • Schurig, V. (2001). ANALYTICAL CHIRAL SEPARATION METHODS. TrAC Trends in Analytical Chemistry, 20(11), 605-617. [Link]

  • Google Patents. (2008).
  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304-318. [Link]

  • López, C., et al. (2015). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β‑Hydroxy Acids. ACS Catalysis, 5(12), 7349-7358. [Link]

  • Mulay, S. V., et al. (2022). Reaction mechanism of Candida antarctica Lipase B (CALB)-catalyzed transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG). ResearchGate. [Link]

  • Al-Ghamdi, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6203. [Link]

  • Wloka, M., et al. (2014). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. Biomacromolecules, 15(7), 2533-2540. [Link]

  • Rabbani, G., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 11. [Link]

  • Medema, M. H., et al. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. ResearchGate. [Link]

  • Ortiz, C., et al. (2018). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Molecules, 23(4), 790. [Link]

  • Villegas-Torres, M. F., et al. (2021). Microbial catalysis for the production of hydroxy- and amino-fatty acids. Frontiers in Bioengineering and Biotechnology, 9. [Link]

  • Yadav, G. D., & Lathi, P. S. (2007). Lipase-Catalyzed Esterification. Catalysis Reviews, 49(3), 215-285. [Link]

  • Restek. (2000). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Wu, X., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10. [Link]

Sources

Method

Application Note: Preparation of Activated Esters of 4-(Acetyloxy)-3,3-dimethylbutanoic Acid

Abstract & Strategic Context This technical guide details the preparation of N-hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) esters of 4-(Acetyloxy)-3,3-dimethylbutanoic acid . This specific molecule represents a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

This technical guide details the preparation of N-hydroxysuccinimide (NHS) and Pentafluorophenyl (PFP) esters of 4-(Acetyloxy)-3,3-dimethylbutanoic acid . This specific molecule represents a critical class of "sterically modulated linkers." The presence of the gem-dimethyl group at the


-position (relative to the carboxyl) introduces the Thorpe-Ingold effect , which restricts conformational freedom. In drug conjugates, this enhances the hydrolytic stability of the linkage while improving the solubility of the payload.

However, this same steric bulk can retard the kinetics of activation compared to linear aliphatic acids. Furthermore, the presence of the base-labile acetate protecting group requires a protocol that strictly avoids high pH excursions during workup.

Key Challenges Addressed:

  • Steric Hindrance: Overcoming the

    
    -dimethyl obstruction during nucleophilic attack.
    
  • Chemo-selectivity: Preserving the acetate ester while activating the carboxylic acid.

  • Purification: Removing urea byproducts without hydrolyzing the active ester.

Chemical Strategy & Mechanism[1][2][3][4]

The Gem-Dimethyl Effect

Unlike pivalic acid (


-hindered), 4-(Acetyloxy)-3,3-dimethylbutanoic acid is 

-hindered. While the carboxyl group is accessible, the adjacent bulk creates a "protective pocket" that discourages hydrolysis of the final amide bond in physiological conditions. For synthesis, this means activation times must be extended compared to standard glycine or propionic acid derivatives.
Reaction Mechanism (Carbodiimide Activation)

The activation proceeds via the formation of an unstable O-acylisourea intermediate. The nucleophilic attack of NHS is the rate-determining step, often competing with N-acylurea rearrangement (a dead-end side product).

G Acid Carboxylic Acid (Starting Material) Inter O-Acylisourea (Unstable Intermediate) Acid->Inter Proton Transfer EDC EDC (Reagent) EDC->Inter Rearrange N-Acylurea (Dead-end Byproduct) Inter->Rearrange Slow (Side Rxn) Product NHS Ester (Activated Product) Inter->Product Fast Attack Urea Isourea Byproduct Inter->Urea Leaving Group NHS NHS (Nucleophile) NHS->Product

Figure 1: Carbodiimide-mediated activation pathway. Minimizing the lifetime of the O-Acylisourea intermediate is critical to prevent rearrangement.

Detailed Protocols

Protocol A: EDC-Mediated NHS Ester Synthesis (Standard)

Recommended for immediate use or small-scale synthesis where water-soluble byproducts are desired.

Reagents:

  • Substrate: 4-(Acetyloxy)-3,3-dimethylbutanoic acid (1.0 eq)

  • Activator: EDC[1][2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • Nucleophile: N-Hydroxysuccinimide (NHS) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (Dry).

  • Base: None required (EDC·HCl is acidic; avoid bases to protect the acetate).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 4-(Acetyloxy)-3,3-dimethylbutanoic acid (10 mmol) in anhydrous DCM (50 mL).

  • Add NHS: Add N-Hydroxysuccinimide (12 mmol, 1.38 g) to the stirring solution. The NHS may not fully dissolve immediately; this is acceptable.

  • Activation (0°C): Cool the reaction vessel to 0°C using an ice bath. Add EDC·HCl (12 mmol, 2.30 g) in one portion.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to warm to room temperature. Stir for 12–16 hours.

    • Note: The extended time is required due to the

      
      -gem-dimethyl hindrance.
      
  • Monitoring: Check via TLC (System: 5% MeOH in DCM). The active ester typically runs higher (less polar) than the free acid but lower than the N-acylurea byproduct.

  • Workup (Crucial for Acetate Stability):

    • Dilute with DCM (50 mL).

    • Wash with 0.1 N HCl (2 x 30 mL). Reason: Removes unreacted EDC and urea byproduct.[4] Acidic pH preserves the acetate ester.

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous

      
      .[1]
      
  • Isolation: Filter and concentrate under reduced pressure (keep bath <30°C). The product is usually a viscous oil or waxy solid.

Protocol B: DCC-Mediated PFP Ester Synthesis (High Reactivity)

Recommended for storage or when coupling to sterically hindered amines. PFP esters are more reactive and hydrolytically stable than NHS esters.

Reagents:

  • Substrate: 4-(Acetyloxy)-3,3-dimethylbutanoic acid (1.0 eq)

  • Activator: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • Nucleophile: Pentafluorophenol (PFP) (1.1 eq)

  • Solvent: Anhydrous Dioxane or DCM.

Step-by-Step Procedure:

  • Dissolution: Dissolve the acid (10 mmol) and Pentafluorophenol (11 mmol, 2.02 g) in anhydrous Dioxane (40 mL).

  • Cooling: Cool to 0°C.

  • DCC Addition: Add DCC (11 mmol, 2.27 g) dropwise as a solution in Dioxane (10 mL) or add solid slowly.

    • Observation: A white precipitate (DCU - Dicyclohexylurea) will form almost immediately.

  • Reaction: Stir at 0°C for 1 hour, then at room temperature for 4 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Rinse the pad with a small amount of cold dioxane.

  • Purification: Concentrate the filtrate. Recrystallize from Hexane/Ethyl Acetate if solid, or perform flash chromatography (Hexane:EtOAc 8:2) if oil.[1]

Quality Control & Analytics

Data Summary Table: Expected Analytical Signatures

TechniqueParameterExpected Observation
IR Spectroscopy Carbonyl (C=O)NHS Ester: Split peak ~1735, 1780, 1815 cm⁻¹ (characteristic triplet of NHS esters). Acetate: ~1740 cm⁻¹ (overlaps).
1H NMR Gem-dimethylSinglet, ~1.0–1.1 ppm (6H). Distinctive integral.
1H NMR SuccinimideSinglet, ~2.8 ppm (4H). Confirms NHS incorporation.[5]
1H NMR AcetateSinglet, ~2.0 ppm (3H).
HPLC Retention TimeShift to longer retention time (more hydrophobic) compared to free acid.
Decision Logic for Purification

Use the following workflow to determine the appropriate purification strategy based on the scale and byproduct solubility.

G Start Crude Reaction Mixture Solubility Is Urea Byproduct Water Soluble? (EDC vs DCC) Start->Solubility EDC_Path Yes (EDC Urea) Solubility->EDC_Path EDC Used DCC_Path No (DCU) Solubility->DCC_Path DCC Used Wash Acidic Aqueous Wash (0.1N HCl) EDC_Path->Wash Filter Filtration (Celite) DCC_Path->Filter Check Check Purity (TLC/NMR) Wash->Check Filter->Check Final Final Product (Store -20°C under Ar) Check->Final >95% Pure

Figure 2: Purification decision tree. Note that for PFP esters (DCC path), filtration is the primary method of cleaning.

Troubleshooting & Critical Notes

  • Hydrolysis Risk: NHS esters are susceptible to hydrolysis.[1][3][6] Always store the final product at -20°C under argon or nitrogen. If the NMR shows a broad singlet at ~10-12 ppm, the ester has hydrolyzed back to the acid.

  • Acetate Migration: While rare in this specific structure due to the gem-dimethyl spacer, acyl migration can occur in basic conditions. Ensure all glassware is neutral or acid-washed.

  • Alternative Activation: If the EDC protocol yields low conversion due to steric bulk, switch to TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) in DMF with DIPEA. TSTU is a "pre-activated" NHS donor that often drives difficult couplings to completion [3].

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • Foundational text for EDC/NHS coupling mechanisms and troubleshooting.
  • Beissner, C., et al. (2012). "The Gem-Dimethyl Effect in Organic Synthesis and Supramolecular Chemistry." Chemical Reviews.

    • Provides theoretical grounding for the reactivity of gem-dimethyl substituted linkers.
  • Knorr, R., et al. (1989). "New Coupling Reagents in Peptide Chemistry." Tetrahedron Letters, 30(15), 1927-1930.

    • Reference for using TSTU/HBTU for sterically hindered acids.
  • Neises, B., & Steglich, W. (1978).[7] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524.

    • Standard reference for DCC/DMAP coupling (relevant for PFP ester synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 4-(Acetyloxy)-3,3-dimethylbutanoic Acid in Organic Solvents

Prepared by a Senior Application Scientist Introduction Welcome to the technical support center for 4-(acetyloxy)-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Introduction

Welcome to the technical support center for 4-(acetyloxy)-3,3-dimethylbutanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental work. 4-(Acetyloxy)-3,3-dimethylbutanoic acid is a carboxylic acid containing an ester functional group, which presents unique solubility characteristics. Achieving the desired concentration in organic solvents is often a critical first step for successful reactions, purifications, and formulations.

This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges. Our approach is rooted in fundamental chemical principles and field-proven laboratory practices to empower you to systematically overcome these obstacles.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My 4-(acetyloxy)-3,3-dimethylbutanoic acid is not dissolving in my chosen organic solvent. What is the first thing I should do?

A1: Initially, ensure that you are not already at the saturation point for the given solvent. If the compound is still not dissolving, gentle agitation or vortexing for a few minutes can help. If solubility remains poor, consider a systematic approach to solvent selection, starting with solvents of similar polarity to your compound.

Q2: Can I heat the solvent to increase the solubility of the compound?

A2: Yes, for most solid and liquid solutes, increasing the temperature will increase solubility.[1][2][3] This is a common and effective technique. However, it is crucial to ensure that 4-(acetyloxy)-3,3-dimethylbutanoic acid and any other components in your mixture are stable at elevated temperatures. Always heat your mixture gradually and with caution, using appropriate safety measures for the specific solvent.

Q3: What are some common co-solvents that I can try to improve solubility?

A3: Employing a co-solvent system is a powerful strategy.[4][] For a compound like 4-(acetyloxy)-3,3-dimethylbutanoic acid, which has both polar (carboxylic acid) and non-polar (ester and dimethyl groups) characteristics, a mixture of solvents can be effective. Consider adding a small amount of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent, or an alcohol like ethanol or methanol.

Q4: I've heard that adding a small amount of water can sometimes help with the solubility of carboxylic acids in organic solvents. Is this true?

A4: Yes, this phenomenon, known as water-enhanced solubility, has been observed for carboxylic acids in certain organic solvents.[6][7][8][9][10] A small amount of water can sometimes significantly increase the solubility of a carboxylic acid in solvents that can act as Lewis bases, especially those containing a carbonyl group.[6][7][8]

Q5: For my specific application, I need to avoid protic solvents. What are my best options?

A5: If protic solvents (like alcohols or water) are not suitable for your reaction, focus on polar aprotic solvents. Good candidates to test would be acetone, ethyl acetate, tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

In-Depth Troubleshooting Guides

Guide 1: A Systematic Approach to Solvent Selection

The principle of "like dissolves like" is a cornerstone of solubility. 4-(Acetyloxy)-3,3-dimethylbutanoic acid possesses a polar carboxylic acid group and a somewhat less polar ester group, alongside non-polar alkyl functionalities. This amphiphilic nature suggests that a range of solvents could be effective.

Workflow for Systematic Solvent Screening:
  • Initial Assessment: Based on the structure of 4-(acetyloxy)-3,3-dimethylbutanoic acid, start with solvents of intermediate polarity.

  • Small-Scale Testing: Use a small, accurately weighed amount of your compound (e.g., 1-5 mg) in a small volume of solvent (e.g., 0.1-0.5 mL).

  • Categorical Screening: Test at least one solvent from each of the following categories:

    • Polar Aprotic: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

    • Polar Protic: Methanol, Ethanol, Isopropanol.

    • Non-Polar: Toluene, Dichloromethane (DCM), Diethyl Ether.

  • Observation and Quantification: Observe the dissolution. If the compound dissolves, try to add more to get a semi-quantitative estimate of solubility (e.g., mg/mL).

Table 1: Properties of Common Organic Solvents
SolventPolarity IndexBoiling Point (°C)Dielectric Constant
Non-Polar
Toluene2.41112.4
Dichloromethane3.1409.1
Diethyl Ether2.8354.3
Polar Aprotic
Tetrahydrofuran4.0667.5
Ethyl Acetate4.4776.0
Acetone5.15621
Acetonitrile5.88237.5
Dimethylformamide6.415338.3
Dimethyl Sulfoxide7.218946.7
Polar Protic
Isopropanol3.98219.9
Ethanol4.37824.5
Methanol5.16532.7
Guide 2: Harnessing Temperature to Enhance Solubility

The solubility of most solids and liquids in a liquid solvent increases with temperature.[1][2][3][11][12] This is because the dissolution process is often endothermic, meaning it consumes heat.

Experimental Protocol for Temperature-Solubility Profiling:
  • Prepare a Suspension: Add an excess of 4-(acetyloxy)-3,3-dimethylbutanoic acid to your chosen solvent at room temperature to create a saturated solution with undissolved solid remaining.

  • Gradual Heating: Place the suspension in a temperature-controlled water or oil bath.

  • Incremental Temperature Increase: Increase the temperature in small increments (e.g., 5-10 °C).

  • Equilibration and Observation: Stir the mixture at each temperature for a set period (e.g., 15-30 minutes) to allow it to reach equilibrium. Observe the point at which all of the solid dissolves.

  • Safety First: Always use a condenser if heating volatile solvents near their boiling point. Never heat a closed system.

Guide 3: The Power of Co-Solvent Systems

A co-solvent system, which is a mixture of two or more miscible solvents, can often dissolve a solute that is poorly soluble in the individual solvent components.[4][] This is because the co-solvent mixture can provide a more favorable balance of polarity and hydrogen bonding capabilities to interact with the different functional groups of the solute.

Experimental Protocol for Co-Solvent Screening:
  • Primary Solvent Selection: Choose a primary solvent in which 4-(acetyloxy)-3,3-dimethylbutanoic acid has some, albeit limited, solubility.

  • Co-solvent Selection: Select a co-solvent with a different polarity. For example, if your primary solvent is non-polar (e.g., toluene), choose a polar aprotic co-solvent (e.g., DMF).

  • Incremental Addition: Add the co-solvent to the suspension of your compound in the primary solvent in small, measured increments (e.g., 5-10% of the total volume).

  • Observe Dissolution: After each addition, agitate the mixture and observe for dissolution.

Decision-Making Workflow for Co-Solvent Selection

CoSolvent_Workflow start Start: Poor Solubility in Primary Solvent (S1) assess_s1 Assess Polarity of S1 start->assess_s1 is_polar Is S1 Polar? assess_s1->is_polar is_nonpolar Is S1 Non-Polar? assess_s1->is_nonpolar add_nonpolar Add Non-Polar Co-Solvent (S2) (e.g., Toluene, Heptane) is_polar->add_nonpolar Yes add_polar_aprotic Add Polar Aprotic Co-Solvent (S2) (e.g., THF, Acetone, DMF) is_polar->add_polar_aprotic If S1 is Protic is_nonpolar->add_polar_aprotic Yes add_polar_protic Add Polar Protic Co-Solvent (S2) (e.g., Ethanol, IPA) is_nonpolar->add_polar_protic Alternative test_mixture Test S1:S2 Ratios Systematically (e.g., 9:1, 4:1, 1:1) add_nonpolar->test_mixture add_polar_aprotic->test_mixture add_polar_protic->test_mixture soluble Solubility Achieved test_mixture->soluble Success not_soluble Still Insoluble test_mixture->not_soluble Failure

Caption: Co-solvent selection workflow.

Guide 4: The Strategic Use of Water in Organic Solvents

For carboxylic acids, the presence of a small amount of water can sometimes enhance solubility in organic solvents.[6][7][8][9][10] This is particularly true for solvents that can act as Lewis bases. The water molecules can interact with both the carboxylic acid group of the solute and the organic solvent, effectively bridging the two and facilitating dissolution.

Experimental Protocol for Testing Water Addition:
  • Prepare a Suspension: Create a suspension of 4-(acetyloxy)-3,3-dimethylbutanoic acid in your chosen organic solvent.

  • Incremental Water Addition: Add deionized water in very small, precise amounts (e.g., 0.1% to 5% v/v).

  • Vigorous Agitation: After each addition, vortex or stir the mixture vigorously to ensure thorough mixing.

  • Observe Changes: Carefully observe any changes in solubility. Note that excessive water can lead to phase separation.

Guide 5: Chemical Modification as a Final Strategy

If achieving the desired solubility for your specific application remains challenging, and if your experimental design allows, chemical modification of the carboxylic acid group can be considered.[13]

  • Esterification: Converting the carboxylic acid to a different ester (e.g., a methyl or ethyl ester) can significantly alter its polarity and improve solubility in less polar organic solvents.

  • Amidation: Reaction of the carboxylic acid with an amine to form an amide can also dramatically change its solubility profile.

Note: This approach should be considered a last resort as it chemically alters your compound of interest.

Illustrative Data

Table 2: Hypothetical Solubility of 4-(Acetyloxy)-3,3-dimethylbutanoic Acid

The following table provides an example of what a solubility profile might look like for this compound. Actual solubility must be determined experimentally.

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Toluene< 5~ 15
Dichloromethane~ 20~ 50
Ethyl Acetate> 100> 200
Acetone> 200> 300
Methanol> 200> 300
Acetonitrile~ 50~ 150
Dimethylformamide> 200> 300
Water< 1~ 5

Overall Troubleshooting Workflow

Troubleshooting_Workflow start Start: Solubility Issue with 4-(Acetyloxy)-3,3-dimethylbutanoic acid solvent_screen Step 1: Systematic Solvent Screening (See Guide 1) start->solvent_screen is_soluble1 Is Solubility Sufficient? solvent_screen->is_soluble1 increase_temp Step 2: Increase Temperature (See Guide 2) is_soluble1->increase_temp No end_success Problem Solved is_soluble1->end_success Yes is_soluble2 Is Solubility Sufficient? increase_temp->is_soluble2 use_cosolvent Step 3: Use a Co-solvent System (See Guide 3) is_soluble2->use_cosolvent No is_soluble2->end_success Yes is_soluble3 Is Solubility Sufficient? use_cosolvent->is_soluble3 add_water Step 4: Add Trace Water (See Guide 4) is_soluble3->add_water No is_soluble3->end_success Yes is_soluble4 Is Solubility Sufficient? add_water->is_soluble4 modify_compound Step 5: Chemical Modification (See Guide 5) is_soluble4->modify_compound No is_soluble4->end_success Yes end_failure Consult Further modify_compound->end_failure

Caption: Overall troubleshooting workflow for solubility issues.

References

  • Mitchell, J. W. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Journal of Chemical & Engineering Data, 55(5), 2091–2095. [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. [Link]

  • University of California, Davis. (n.d.). Effects of Temperature and Pressure on Solubility. [Link]

  • Wikipedia. (2024). Solubility. [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2578. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). [Link]

  • Mu, L., Shi, Y., Chen, L., Ji, T., Yuan, R., Wang, H., & Zhu, J. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. Green Chemistry, 17(9), 4563–4568. [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • PubChem. (n.d.). 4-Acetoxy-3-acetoxymethyl-butyric acid. [Link]

  • Al-Kasmi, B., Al-Zoubi, N., & Partheniadis, I. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]

  • eScholarship. (1991). Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amidation of 4-Acetoxy-3,3-dimethylbutanoic Acid

Welcome to the Technical Support Center for the amidation of 4-acetoxy-3,3-dimethylbutanoic acid. This aliphatic carboxylic acid presents two distinct synthetic challenges during drug development and scale-up: Chemoselec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the amidation of 4-acetoxy-3,3-dimethylbutanoic acid. This aliphatic carboxylic acid presents two distinct synthetic challenges during drug development and scale-up:

  • Chemoselectivity: The molecule contains a base- and nucleophile-sensitive acetate ester at the C4 position that must be preserved.

  • Steric Hindrance: The gem-dimethyl group at the C3 position creates a bulky, neopentyl-like steric environment that retards the kinetics of the desired amidation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your amide yield while preventing ester cleavage.

Coupling Reagent Performance Matrix

To establish a baseline for your optimization, we have summarized the quantitative performance of standard coupling reagents for this specific substrate class.

Coupling ReagentBaseYield (%)Acetate Cleavage (%)Reaction TimeScalability / Safety
T3P (50% in EtOAc) Pyridine>90%<1%2–4 hHigh (Water-soluble byproducts)
HATU DIPEA~80%5–10%1–2 hLow (Explosive risk, expensive)
EDC / HOBt Et3N~65%15–20%12–16 hMedium (Sluggish kinetics)
Deep-Dive Troubleshooting & FAQs

Q1: Why am I observing significant acetate cleavage (aminolysis) during the reaction? Causality & Mechanism: Acetate cleavage during amidation is typically caused by the direct nucleophilic attack of the primary amine on the ester carbonyl, a process known as1[1]. This side reaction outcompetes the desired carboxylic acid amidation when the activation of the carboxylic acid is sluggish (due to sterics) or when harsh, unhindered bases (like Et3N) are used. Solution: Switch to a highly efficient coupling reagent like Propanephosphonic Acid Anhydride (T3P) and use a weaker, non-nucleophilic base such as pyridine. T3P rapidly converts the carboxylic acid into a highly reactive mixed anhydride, 2[2].

Q2: How does the 3,3-dimethyl group affect the reaction kinetics? Causality & Mechanism: The gem-dimethyl group at the C3 position introduces the Thorpe-Ingold effect. While this effect typically accelerates intramolecular ring closures, in intermolecular reactions, the bulky methyl groups restrict the conformational flexibility of the alkyl chain. This creates a sterically hindered trajectory for the incoming amine nucleophile. Solution: Overcoming this steric barrier requires a highly electrophilic activated intermediate. Standard carbodiimides (EDC/DCC) often form O-acylisoureas that rearrange to unreactive N-acylureas before the amine can attack. T3P avoids this by forming a stable yet highly reactive phosphonate mixed anhydride that is impervious to such rearrangements, driving the reaction forward efficiently.

Q3: What is the benefit of using Pyridine over DIPEA or Triethylamine? Causality & Mechanism: Stronger aliphatic bases (like Et3N, pKa ~10.7) can increase the overall nucleophilicity of the system and promote the hydrolysis or aminolysis of the acetate ester. Pyridine (pKa ~5.2) is basic enough to deprotonate the carboxylic acid and facilitate T3P activation, but weak enough to leave the acetate ester completely intact. The combination of T3P and pyridine is 3[3].

Visualizing the Reaction Pathway

Pathway SM 4-acetoxy-3,3-dimethylbutanoic acid + Primary Amine Act Activated Mixed Anhydride (T3P Intermediate) SM->Act T3P, Pyridine (Rapid Activation) Side Side Product (Acetate Cleavage / Aminolysis) SM->Side Excess Amine / Strong Base (Et3N) Prod Target Amide (Acetate Preserved) Act->Prod Chemoselective Nucleophilic Attack

Reaction pathways for 4-acetoxy-3,3-dimethylbutanoic acid amidation.

Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes T3P and Pyridine to ensure >90% yield while completely preserving the 4-acetoxy group. The system is self-validating: if the reaction is complete, the byproducts (phosphonic acid derivatives and pyridinium salts) are entirely water-soluble, meaning a simple aqueous workup yields high-purity product 3[3].

Materials:

  • 4-acetoxy-3,3-dimethylbutanoic acid (1.0 equiv)

  • Target Primary/Secondary Amine (1.05 equiv)

  • T3P (50 wt% solution in EtOAc) (1.2 equiv)

  • Pyridine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vessel with 4-acetoxy-3,3-dimethylbutanoic acid and the target amine. Dissolve in EtOAc to achieve a 0.2 M concentration.

  • Base Addition: Add Pyridine (2.5 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. (Self-Validation Check: The solution should remain clear; no premature reaction, color change, or exotherm should occur).

  • Activation: Dropwise add the T3P solution (1.2 equiv) over 10–15 minutes. Controlling the addition rate prevents localized heating, which protects the acetate group.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the consumption of the starting acid via TLC or LC-MS.

  • Quench & Workup: Once complete, quench the reaction by adding an equal volume of water. Transfer the mixture to a separatory funnel.

  • Purification: Wash the organic layer sequentially with:

    • 1N Aqueous HCl (2x) – Removes excess pyridine and unreacted amine.

    • Saturated Aqueous NaHCO3 (2x) – Removes unreacted carboxylic acid and water-soluble T3P byproducts.

    • Brine (1x) – Removes residual water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the highly pure amide.

Visualizing the Experimental Workflow

Workflow Step1 1. Dissolve Acid & Amine Step2 2. Add Pyridine at 0°C Step1->Step2 Step3 3. Dropwise T3P (50% in EtOAc) Step2->Step3 Step4 4. Stir at RT (2-4 hours) Step3->Step4 Step5 5. Aqueous Workup (HCl, NaHCO3) Step4->Step5

Step-by-step T3P-mediated amidation workflow for preserving acetate esters.

References
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis.core.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk24DqpsHw7a9idRr2fIBSV21Pv5YDYj6PsjSoDlk3wHLUopHwSNNUq17RwtVjMFhfbtXI51ePmNv6VjZi_z_LIvDO5KcsPjr62ADldaAowgNl6qS_xoG-6pPWR7vK0XbAB0LSodrNUeTkqiC_GNQ=]
  • Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N–C/O–C Cleavage.acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxOYhEVoTnRjpF68orVErYMlA6QukLVdajHGtXy_DfOT5Ajta-q67ykszbrpVmkOPO7NfXKxeJ_38evUyX7AC9n0Xw9iK_967m1pyJ_v5d5WhG_iCox_2mHja5CPX6uXy-JfoIwhOrGmh5H-g=]
  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.organic-chemistry.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8UAa9kubKqvy5MqwYaFhJoBAL3jDItXU8pcGXKJl2SXqkZSES_fbHbO-J8q2o9KMBj1ED02CTwqjir3TPOyLF6z2TTwHm197RlVyL9UlBvN9wjEkgzkopE0kUSig3JpegO9isO5MKRy589iS2jUj5WRnIjw==]

Sources

Troubleshooting

troubleshooting cyclization reactions with gem-dimethyl substrates

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Steric-Assisted Cyclization[1] Introduction: The Double-Edged Sword of the Thorpe-Ingold Effect Welcome to the technical support hub for gem-dimethyl substr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Steric-Assisted Cyclization[1]

Introduction: The Double-Edged Sword of the Thorpe-Ingold Effect

Welcome to the technical support hub for gem-dimethyl substrates. You are likely here because you attempted to leverage the Thorpe-Ingold Effect (Gem-Dialkyl Effect) to accelerate a ring closure, but the reaction has stalled, dimerized, or decomposed.

While the introduction of a gem-dimethyl group typically accelerates cyclization by compressing internal bond angles (bringing reactive centers closer) and restricting conformational freedom (entropy reduction), it introduces significant steric bulk.[1][2][3] This bulk can block catalyst access or lock the molecule in a non-reactive rotamer.

This guide treats your reaction as a system with specific failure nodes. We will troubleshoot the two most common workflows: Ring-Closing Metathesis (RCM) and Nucleophilic Substitution (Lactonization/Lactamization). [1]

Module 1: Mechanism & Expectation Management

Before troubleshooting, verify your substrate design against the fundamental mechanics of the Thorpe-Ingold effect.

The Mechanism: Replacing methylene hydrogens with methyl groups compresses the internal bond angle (


) from the standard tetrahedral ~109.5° to ~103–106°. This "scissoring" action pushes the external substituents (the reactive chain ends) closer together.[3][4]

Visualizing the Failure Point: If your reactive ends are too bulky, or if the gem-dimethyl group is positioned such that it sterically clashes with the incoming catalyst (e.g., a bulky Ruthenium complex), the "acceleration" becomes a "roadblock."

ThorpeIngold cluster_0 Standard Substrate (H,H) cluster_1 Gem-Dimethyl Substrate (Me,Me) cluster_2 The Failure Mode A Internal Angle ~109.5° B High Conformational Freedom A->B C Slow Cyclization B->C D Internal Angle ~106° (Compression) E Restricted Rotamers (Entropy Benefit) D->E F Fast Cyclization E->F G Steric Clash with Catalyst I Reaction Stalled G->I H Conformational Lock (Wrong Rotamer) H->I

Figure 1: The mechanistic pathway of the Thorpe-Ingold effect and common failure nodes.

Module 2: Troubleshooting Ring-Closing Metathesis (RCM)

Scenario: You are using a Grubbs-type catalyst to close a ring containing a gem-dimethyl group.[1] Symptom: No reaction, low conversion, or isomerization of the alkene.

Root Cause Analysis
  • Steric Crowding at the Metal Center: The gem-dimethyl group, especially if allylic or homoallylic, prevents the bulky Ruthenium carbene from coordinating to the alkene.

  • Non-Reactive Conformation: The bulk locks the alkene chains pointing away from each other (anti-conformation).

  • Catalyst Decomposition: Slow initiation leads to catalyst death before the cycle completes.[1]

Protocol A: The Catalyst & Concentration Sweep

Do not simply add more catalyst. Use this logic flow to identify the blockage.

StepActionScientific Rationale
1 Check Concentration RCM favors cyclization at high dilution (0.5 mM – 2 mM ).[1] If you are running at >10 mM, you are favoring intermolecular oligomerization (dimers).[1]
2 Switch Catalyst Class If using Grubbs I , switch to Grubbs II or Hoveyda-Grubbs II .[1] The N-Heterocyclic Carbene (NHC) ligand in 2nd gen catalysts is more active and better tolerates steric bulk than the phosphine ligands in 1st gen.
3 Add Benzoquinone Add 10-20 mol% 1,4-benzoquinone .[1] This prevents the formation of Ruthenium-hydride species, which cause alkene isomerization (shifting the double bond) rather than cyclization.
4 Thermal Activation If using Grubbs II, heat to 40-60°C (DCM reflux or Toluene). The phosphine dissociation (initiation step) is endothermic; heat is required to open the active site for bulky substrates.
Protocol B: The "Relay" Strategy (For Extreme Sterics)

If the gem-dimethyl group makes the alkene too hindered for the catalyst to initiate, use Relay Ring-Closing Metathesis (RRCM) .

  • Design: Append a sterically unencumbered terminal alkene (a "relay" tether) to your hindered alkene.[1]

  • Mechanism: The catalyst initiates on the accessible "relay" alkene first. It then performs an intramolecular transfer to the hindered alkene, releasing a volatile byproduct (cyclopentene) and delivering the catalyst directly to the difficult site.

  • Execution: Ensure the relay tether is designed to release a 5-membered ring (energetically favorable) to drive the equilibrium.

Module 3: Troubleshooting Nucleophilic Closures (Lactonization)

Scenario: Forming an ester/amide ring (Lactonization/Lactamization). Symptom: Formation of dimers/oligomers or hydrolysis of the active ester.

Root Cause Analysis
  • Intermolecular Competition: Even with the Thorpe-Ingold effect, intermolecular reaction rates can outcompete intramolecular closure if concentration is too high.[1]

  • Solvation Effects: The nucleophile is heavily solvated, preventing attack.

  • "Trimethyl Lock" Failure: The specific rotamer required for closure is sterically disallowed.[1]

Protocol C: Pseudo-High Dilution

Standard high dilution requires massive solvent volumes.[1] Use this technique to simulate high dilution while keeping reactor volume manageable.[1]

  • Setup: Prepare a flask with refluxing solvent and the coupling reagent (e.g., EDC, HATU, or Yamaguchi reagent).

  • Feed: Dissolve your substrate in a separate syringe.

  • Execution: Syringe-pump the substrate into the reaction flask extremely slowly (e.g., over 12–24 hours).

  • Logic: This ensures the instantaneous concentration of unreacted substrate is near zero, statistically forcing the molecule to react with itself (cyclize) rather than find another molecule (dimerize).

Data Table: Expected Rate Enhancements vs. Risks
Substrate TypeRelative Rate (Approx.)Primary Risk FactorCorrective Action
Unsubstituted 1 (Baseline)Entropic penalty (slow)High dilution, high temp.[1]
Mono-methyl ~20–50xAsymmetric center creationCheck diastereoselectivity.[1]
Gem-dimethyl ~1000x+Steric clash with reagentsUse smaller coupling agents (e.g., Mukaiyama).[1]
Trimethyl Lock >10,000xExtreme rigidityEnsure correct stereochem of precursor.[1]
Module 4: FAQ & Quick Fixes

Q: I see the product forming by LCMS, but it disappears over time. Why? A: The gem-dimethyl group strains the ring (thermodynamic penalty) even if it speeds up formation (kinetic benefit).[1] The ring might be reopening.

  • Fix: Buffer the reaction to neutral pH immediately upon completion. If RCM, quench the catalyst with ethyl vinyl ether to prevent the reverse reaction.

Q: Can I use the Thorpe-Ingold effect for macrocycles (>12 atoms)? A: Yes, but the effect diminishes as ring size increases because the angle compression at one carbon has less impact on the distance between distant chain ends.

  • Fix: You may need multiple gem-dimethyl sites or rigidifying elements (like an aryl group) to pre-organize a macrocycle.[1]

Q: My RCM reaction works in Benzene but not DCM. Why? A: This is likely a temperature effect (Benzene reflux is 80°C, DCM is 40°C) or a polarity effect.[1]

  • Fix: Try Toluene (safer than Benzene) at 80°C. Higher temperatures increase the population of the reactive rotamer.

Decision Tree: The Troubleshooting Flow

TroubleshootingFlow Start Start: Reaction Stalled CheckType Reaction Type? Start->CheckType RCM Ring-Closing Metathesis CheckType->RCM NuSub Lactonization / SN2 CheckType->NuSub Dilution Is Conc < 5mM? RCM->Dilution FeedRate Is Dimer Forming? NuSub->FeedRate DiluteYes Yes Dilution->DiluteYes DiluteNo No Dilution->DiluteNo CatCheck Catalyst Type? DiluteYes->CatCheck FixConc Dilute to 1mM DiluteNo->FixConc Grubbs1 Grubbs I CatCheck->Grubbs1 Grubbs2 Grubbs II / HG-II CatCheck->Grubbs2 SwitchCat Switch to Grubbs II (Better Steric Tolerance) Grubbs1->SwitchCat Heat Heat to 60°C (Toluene) + Benzoquinone Grubbs2->Heat PseudoDil Use Syringe Pump (Pseudo-High Dilution) FeedRate->PseudoDil Yes CheckRotamer Check Rotamer (NMR) Is Reactive Conformer Populated? FeedRate->CheckRotamer No (No Reaction)

Figure 2: Step-by-step decision matrix for troubleshooting stalled cyclizations.

References
  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications.[1][5] Chemical Reviews, 105(5), 1735–1766.[1] Link[1]

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture).[1] Angewandte Chemie International Edition, 45(23), 3760–3765.[1] Link[1]

  • Bachrach, S. M. (2008). The gem-dimethyl effect revisited.[1][5] The Journal of Organic Chemistry, 73(6), 2466–2468. Link[1]

  • Fürstner, A. (2013). Olefin Metathesis and Beyond.[1] Angewandte Chemie International Edition, 52(10), 2794–2819.[1] Link[1]

Sources

Optimization

resolving stability issues of acetoxy protecting groups in acidic media

Core Stability Profile The acetyl (Ac) group is widely regarded as "acid-stable" in standard organic synthesis, particularly when compared to acid-labile groups like Boc, Trityl (Trt), or Acetals (THP, MOM). However, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Profile

The acetyl (Ac) group is widely regarded as "acid-stable" in standard organic synthesis, particularly when compared to acid-labile groups like Boc, Trityl (Trt), or Acetals (THP, MOM). However, this stability is conditional . In the presence of neighboring nucleophiles (neighboring group participation) or strong aqueous acids, the acetyl group becomes dynamic, leading to critical failure modes: migration and hydrolysis .

Stability Hierarchy (Acidic Media)
Protecting GroupStability in 50% TFA/DCMStability in 1M aq. HClStability in Lewis Acid (e.g., BF₃·OEt₂)
Trityl (Trt) Labile (< 5 min)LabileLabile
Boc Labile (~30 min)LabileLabile
Acetyl (Ac) Stable Metastable (Slow Hydrolysis)Metastable (Activation/Migration)
Benzoyl (Bz) StableStableStable
Pivaloyl (Piv) StableVery StableVery Stable

Critical Failure Mode: Acyl Migration

The Issue: You observe a change in regiochemistry (e.g., a 3-OAc shifts to a 4-OAc position) after exposing a polyol or carbohydrate to acidic conditions.

The Mechanism: Acid-catalyzed migration occurs via a cyclic orthooxonium (orthoester) intermediate. This is most common in carbohydrate chemistry (e.g., 4-OH attacking a 6-OAc) or in 1,2-diols.

Mechanism Visualization

The following diagram illustrates the mechanism of acid-catalyzed 1,2-acetyl migration via the orthooxonium intermediate.

AcylMigration Figure 1: Acid-Catalyzed 1,2-Acyl Migration Mechanism via Orthooxonium Intermediate Start 1,2-Diol Monoacetate (Proximal -OH) Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Intermediate Cyclic Orthooxonium Intermediate (5-membered) Protonation->Intermediate Intramolecular Attack Intermediate->Start Reversible Product Migrated Acetate (Thermodynamic Product) Intermediate->Product Collapse

Troubleshooting Guide: Preventing Migration
VariableRecommendationScientific Rationale
Temperature Keep < 0°CMigration is endothermic; the orthoester formation has a high activation energy barrier [1].
Solvent Use non-polar (Tol, DCM)Polar solvents stabilize the charged orthooxonium intermediate, accelerating migration.
Structure Switch to Pivaloyl (Piv) Steric bulk of the tert-butyl group prevents the formation of the orthoester intermediate [2].
Geometry Check Cis vs. TransCis-diols migrate significantly faster than trans-diols due to favorable orbital overlap for ring closure.

Protocol: Selective Boc Removal in Presence of Acetates

The Challenge: Removing a Boc group (acid-labile) without hydrolyzing or migrating a nearby Acetyl group. Common Error: Using aqueous HCl or refluxing TFA, which introduces water and heat, promoting acetate hydrolysis.

Recommended Workflow: 4M HCl in Dioxane

This protocol minimizes water concentration, kinetically favoring Boc cleavage over ester hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M concentration).

    • Note: Avoid Methanol/Ethanol. Alcohol solvents can lead to transesterification (swapping OAc for OMe).

  • Acid Addition: Add commercially available 4.0 M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

    • Why Dioxane? It effectively solvates the protonated amine salt product, preventing precipitation that might trap starting material.

  • Reaction: Warm to room temperature (20–25°C). Monitor by TLC/LCMS.[1]

    • Timeframe: Boc removal is typically complete in 30–60 minutes. Acetyl hydrolysis usually requires hours to days under these conditions.

  • Workup (Critical):

    • Concentrate in vacuo directly to remove excess HCl and dioxane.

    • Do not quench with aqueous base if the product is sensitive to base-catalyzed migration.

    • If neutralization is required, use a mild buffer (phosphate, pH 7) at 0°C.

Decision Logic: Troubleshooting Acetyl Loss

Use this logic flow to diagnose why your Acetyl group is disappearing or moving.

TroubleshootingTree Figure 2: Troubleshooting Decision Tree for Acetyl Stability Start Issue: Acetyl Group Lost/Moved CheckType Is it Migration or Hydrolysis? Start->CheckType Hydrolysis Hydrolysis (Loss of Ac) CheckType->Hydrolysis Mass = [M-42] Migration Migration (Regioisomer) CheckType->Migration Mass = [M] (Same) CheckWater Is water present? Hydrolysis->CheckWater SolventCheck Are you using MeOH/EtOH? CheckWater->SolventCheck No FixHydro Fix: Use Anhydrous HCl/Dioxane or TFA/DCM CheckWater->FixHydro Yes FixTrans Fix: Transesterification detected. Switch to non-nucleophilic solvent (THF, DCM). SolventCheck->FixTrans Yes CheckOH Is there a free proximal -OH? Migration->CheckOH CheckLewis Are Lewis Acids (BF3, TMSOTf) used? CheckOH->CheckLewis No FixMig1 Fix: Acetylate the free OH first or lower Temp < -10°C. CheckOH->FixMig1 Yes FixMig2 Fix: Switch Ac to Bz or Piv (Orthogonality required). CheckLewis->FixMig2 Yes

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove a Boc group if I have an Acetyl group present? A: Yes, but conditions are key. Use 20–50% TFA in DCM at 0°C to RT. Avoid "neat" TFA if possible, and strictly avoid heating. Acetyl groups are generally stable to TFA/DCM for the duration required to cleave a Boc group (30–60 min).

Q: Why is my Acetyl group falling off during a Lewis Acid catalyzed glycosylation? A: Lewis acids (like TMSOTf or BF₃·OEt₂) can coordinate to the carbonyl oxygen of the acetate, making it a better leaving group or susceptible to nucleophilic attack. If the acetate is at the C-2 position of a sugar, this is actually a feature (anchimeric assistance) used to direct stereochemistry. If you need to prevent this, switch to a non-participating group like Benzyl (Bn) or a sterically hindered ester like Pivalate (Piv).

Q: How do I distinguish between migration and hydrolysis? A: LC-MS is your best tool.

  • Hydrolysis: You will see a mass loss of 42 Da (loss of

    
    ) or the appearance of the parent alcohol mass.
    
  • Migration: The mass remains exactly the same (

    
     is identical). You will likely see a shift in retention time or a splitting of the peak in the chromatogram. NMR is required to confirm the new position of the acetate (look for the "downfield shift" of the proton attached to the carbon bearing the acetate).
    

References

  • Greene's Protective Groups in Organic Synthesis

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[2]

    • Relevance: The definitive guide on stability charts and deprotection conditions.
    • URL:

  • Mechanisms of Acyl Migration in Carbohydr

    • Source: Lassfolk, R., & Leino, R. (2023). "Mechanism of Acyl Group Migration in Carbohydrates." Chemistry – A European Journal.[3]

    • Relevance: detailed mechanistic insight into the orthoester intermediate and the effect of cis/trans geometry.
    • URL:

  • Selective Deprotection Protocols

    • Source: Han, G., et al. (2001).[4] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research.

    • Relevance: Establishes the 4M HCl/Dioxane method as superior for retaining ester integrity.
    • URL:

Sources

Troubleshooting

minimizing side reactions during activation of sterically hindered acids

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic and peptide chemistry: the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in organic and peptide chemistry: the activation and coupling of sterically hindered carboxylic acids (such as


-dialkyl amino acids like Aib, or N-methylated residues).

When working with hindered substrates, standard protocols often fail. This guide will decode the kinetic causality behind these failures, troubleshoot specific side reactions, and provide self-validating experimental workflows to ensure the chiral integrity and yield of your target molecules.

Section 1: The Kinetic Causality of Hindered Coupling Failures

Amide bond formation is fundamentally a nucleophilic acyl substitution. To form the bond, a coupling reagent must first convert the stable carboxylic acid into a highly electrophilic "active ester."

The Core Problem: Steric bulk (e.g., the gem-dimethyl groups of Aib) physically shields the electrophilic carbonyl carbon of the active ester. This drastically increases the activation energy required for the incoming amine to attack, severely depressing the reaction velocity. When the primary pathway (amide bond formation) slows down, kinetic competition allows normally negligible side reactions to dominate the reaction flask. Understanding this competition is the key to troubleshooting your synthesis.

CompetingPathways Acid Hindered Acid + HATU ActiveEster OAt Active Ester (Sterically Shielded) Acid->ActiveEster Pre-activation Amide Desired Amide Bond (Slow Pathway) ActiveEster->Amide Nucleophilic Attack Oxazolone Oxazolone Intermediate (Racemization Risk) ActiveEster->Oxazolone Intramolecular Cyclization Amine Incoming Amine (Nucleophile) Amine->Amide Guanidinium Guanidinylated Amine (+98 Da Truncation) Amine->Guanidinium Direct Attack on Excess HATU

Caption: Kinetic competition between amide formation and guanidinylation/oxazolone side reactions.

Section 2: Troubleshooting Guide & FAQs

Q1: I am observing a +98.10 Da mass shift on my target peptide when coupling an N-methylated amino acid using HATU. What is this, and how do I prevent it? A1: You are observing a guanidinylation side reaction [1]. HATU and HBTU are uronium/aminium salts. Because the sterically hindered active ester reacts so slowly, the free N-terminal amine of your peptide directly attacks the highly electrophilic carbon of the excess HATU reagent instead[2]. This forms a stable, positively charged guanidinium cap on your peptide, permanently terminating chain elongation[3].

  • The Fix: Never use an excess of HATU relative to the carboxylic acid. Always pre-activate the acid for 1-2 minutes before introducing it to the amine[2]. For highly hindered sequences, abandon HATU and switch to a phosphonium-based reagent (like PyAOP) or COMU, which avoids this specific side reaction[4][5].

Q2: My prolonged coupling reactions with DIC/HOBt are yielding an inactive byproduct and low peptide recovery. What is happening? A2: You are likely suffering from N-acylurea formation . When using carbodiimides like DIC, the initial intermediate is an O-acylisourea. If the incoming amine is sterically hindered and attacks slowly, the O-acylisourea undergoes an irreversible, intramolecular O-to-N acyl shift[6]. This forms a stable, dead-end N-acylurea byproduct.

  • The Fix: Carbodiimides are poorly suited for highly hindered couplings. Switch to in situ acid fluoride generation using TFFH (see Protocol 2)[7][8].

Q3: How do I maintain chiral integrity (prevent racemization) when forcing the coupling of hindered acids with strong bases and heat? A3: Prolonged activation times and excess base promote oxazolone formation . The activated ester undergoes intramolecular attack by its own adjacent amide carbonyl oxygen. The resulting oxazolone intermediate has a highly acidic


-proton, leading to rapid enolization and loss of stereochemistry[5][6].
  • The Fix: Utilize Oxyma Pure-based reagents, such as COMU. The oxygen in Oxyma acts as an excellent hydrogen bond acceptor, accelerating the desired intermolecular coupling while suppressing the oxazolone pathway much more effectively than traditional benzotriazoles (HOBt/HOAt)[5][9].

Section 3: Reagent Selection Data

To optimize your synthesis, you must match the coupling reagent to the specific steric demands of your substrate. Below is a quantitative and qualitative comparison of modern coupling reagents used for hindered acids.

Coupling ReagentActive IntermediateGuanidinylation RiskRacemization ControlBest Use Case
HATU OAt EsterHigh (if amine is slow)GoodRoutine couplings; moderate steric hindrance.
PyAOP OAt EsterNone (Phosphonium)GoodCyclizations; N-methylated amines[3][10].
COMU Oxyma EsterLow Excellent Highly hindered acids; green chemistry (water-soluble byproducts)[4][5].
TFFH Acid FluorideNone GoodExtreme steric hindrance (e.g., Aib-Aib couplings)[7][8].

Section 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: COMU/Oxyma-Mediated Coupling for Hindered Amino Acids

COMU is a third-generation uronium salt featuring a morpholino skeleton and an Oxyma leaving group. It is highly reactive and uniquely features a colorimetric change during activation, providing a self-validating visual cue for the chemist[9].

Mechanism & Causality: The morpholino group enhances solubility, while the Oxyma ester prevents the N-acyl shift seen in benzotriazoles. We use a strict 1-minute pre-activation to maximize the concentration of the active ester before any oxazolone degradation can occur[5].

  • Resin Preparation: Swell the resin-bound amine in DMF for 20 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF. Wash thoroughly with DMF (5x).

  • Pre-Activation (Visual Validation): In a separate vial, dissolve the sterically hindered Fmoc-amino acid (3.0 equiv) and COMU (3.0 equiv) in DMF (0.3 M concentration)[5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6.0 equiv). Validation Checkpoint: The solution will immediately undergo a distinct color change (typically yellow/orange depending on the base), confirming the formation of the Oxyma active ester[9].

  • Incubation: Allow the pre-activation to proceed for exactly 1 minute [5]. Do not exceed this time, as active esters of hindered acids will slowly degrade.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 1 hour (or utilize microwave assistance at 75°C for 10 minutes if the sequence allows).

  • Cleavage/Analysis: Perform a micro-cleavage and analyze via LC-MS. Look for the absence of the +98 Da guanidinylation peak to validate the superiority of COMU over HATU.

Protocol 2: In Situ Acid Fluoride Generation using TFFH

When even COMU fails (e.g., consecutive Aib residues), you must abandon bulky active esters entirely. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ. Fluorine is highly electronegative and extremely small, allowing the electrophilic carbonyl to remain physically accessible to the incoming amine[7][8].

Mechanism & Causality: TFFH reacts with the carboxylic acid to form an acyl fluoride. Because acid fluorides lack the bulky leaving groups of OBt/OAt esters, they bypass the steric shielding that causes reaction failure[8].

  • Reagent Preparation: Dissolve the protected, highly hindered carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Fluorination: Add TFFH (1.0 equiv) and a non-nucleophilic base like DIEA (2.0 equiv) under a nitrogen atmosphere[7].

  • Activation (Analytical Validation): Stir at room temperature. For highly hindered acids like Aib, complete conversion to the acid fluoride is slow. Validation Checkpoint: Monitor the reaction via IR spectroscopy. The formation of the acid fluoride is confirmed by the appearance of a distinct carbonyl fluoride absorption band at 1842 cm⁻¹ . Wait 1-2 hours until this peak maximizes[7].

  • Coupling: Once the acid fluoride is fully formed, add the solution directly to the deprotected, resin-bound amine. Agitate for 2-4 hours.

Troubleshooting Start Hindered Coupling Failure CheckMass Check LC-MS for +98 Da Shift Start->CheckMass IsGuan Guanidinylation Detected? CheckMass->IsGuan FixGuan Switch to COMU or PyAOP Reduce Reagent Excess IsGuan->FixGuan Yes IsIncomplete Incomplete Reaction / Unreacted Amine? IsGuan->IsIncomplete No FixIncomplete Use TFFH for In Situ Acid Fluoride Generation IsIncomplete->FixIncomplete Yes

Caption: Decision matrix for troubleshooting and optimizing sterically hindered peptide couplings.

References[4] A Head-to-Head Battle of Coupling Reagents: COMU vs. BOP-Cl for Hindered Amino Acid Coupling - Benchchem - https://www.benchchem.com[2] Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU - Benchchem -https://www.benchchem.com[10] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ResearchGate - https://www.researchgate.net[6] Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews - https://www.uniurb.it[3] Technical Support Center: Guanidinylation Side Reactions with Excess TOTU - Benchchem -https://www.benchchem.com[7] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) in Peptide and Organic Synthesis - Synlett / Luxembourg Bio - https://www.luxembourg-bio.com[1] Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances - https://pubs.rsc.org[9] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications - https://pubs.acs.org[5] COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio - https://www.luxembourg-bio.com[11] Unveiling and tackling guanidinium peptide coupling reagent side reactions - RSC Publishing - https://pubs.rsc.org[8] A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis - Benchchem -https://www.benchchem.com

Sources

Optimization

Technical Support Center: Optimizing Temperature for Nucleophilic Substitution at the 4-Position

Topic: Optimization of S_NAr Reaction Conditions (Temperature & Heating Method) for 4-Substituted Heterocycles (Pyridine/Quinoline/Pyrimidine). Ticket ID: SNAR-4POS-OPT-001 Status: Open Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of S_NAr Reaction Conditions (Temperature & Heating Method) for 4-Substituted Heterocycles (Pyridine/Quinoline/Pyrimidine). Ticket ID: SNAR-4POS-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Optimizing nucleophilic aromatic substitution (S_NAr) at the 4-position of electron-deficient heterocycles (e.g., 4-chloropyridine, 4-chloroquinoline) requires a precise balance between activation energy and thermal degradation . While the 4-position is electronically activated (para to the nitrogen), it is often less sterically hindered than the 2-position, making it kinetically favorable. However, excessive heat often leads to tar formation (polymerization) or hydrolysis (pyridone formation).

This guide provides a self-validating workflow to determine the optimal temperature window, compares microwave vs. conventional heating, and offers troubleshooting for common failure modes.

Module 1: Reaction Kinetics & Thermal Profiling

Q: How do I determine the "Sweet Spot" temperature for my 4-position S_NAr reaction?

A: You must establish the window where the rate of product formation (


) significantly exceeds the rate of decomposition (

).

The Causality: S_NAr reactions proceed via a Meisenheimer Complex intermediate. The formation of this complex is the rate-determining step (RDS) and requires overcoming a specific activation energy barrier (


).
  • Too Low (< 60°C): The system lacks the energy to overcome

    
    , resulting in stalled conversion or recovery of starting material.
    
  • Too High (> 140°C): The rate of side reactions (solvent breakdown, polymerization of the electron-rich product) competes with the S_NAr mechanism.

Protocol: The "T-Step" Screening Method Do not jump immediately to reflux. Perform a stepwise gradient screen:

  • Baseline: Start at 60°C (or 20°C below solvent boiling point).

  • Increment: Increase T by 20°C intervals every 2 hours if conversion is <10%.

  • Stop Condition: Halt when conversion >50% or impurities >5% by LCMS.

Visualizing the Pathway

The following diagram illustrates the energy landscape. Note that while C4 substitution is often kinetically favored (lower


) compared to C2, high thermal energy can open pathways to higher-energy transition states (side products).

SNAr_Energy_Profile Figure 1: Reaction Coordinate for S_NAr showing the divergence into side products at high thermal energy. Start Reactants (4-Cl-Pyridine + Nuc) TS Transition State (High Energy) Start->TS Activation Energy (Ea) Inter Meisenheimer Complex TS->Inter RDS Prod Product (4-Substituted Pyridine) Inter->Prod Fast Step (Low T favored) Side Side Products (Tars/Hydrolysis) Inter->Side High T Pathway (Thermal Degradation)

Module 2: Microwave (MW) vs. Conventional Heating

Q: Is microwave irradiation actually better, or just faster?

A: For 4-position S_NAr, MW is often qualitatively superior , not just faster.

The Mechanism: Conventional heating relies on conduction (heating the vessel walls), creating a thermal gradient. MW heating utilizes dielectric heating , directly coupling with polar molecules (solvent and the polar transition state).

  • Inverted Gradient: The reaction mixture is hotter than the vessel walls, minimizing wall-catalyzed decomposition.

  • Superheating: MW allows solvents to reach temperatures 20-50°C above their atmospheric boiling points in sealed vessels, significantly accelerating the rate (

    
    ) without the long exposure times that cause degradation.
    

Data Comparison: 4-Chloroquinoline + Benzylamine

ParameterConventional Heating (Oil Bath)Microwave Irradiation
Temperature 110°C (Reflux Toluene)140°C (Sealed)
Time 18 Hours20 Minutes
Yield 65%92%
Purity Profile Dark tar present (oxidative polymerization)Clean crude (minimal thermal dwell time)
Solvent Vol. High (to maintain reflux)Low (high concentration favored)

Recommendation: If your substrate is thermally unstable (e.g., contains other sensitive functional groups), use Microwave Heating to minimize the "thermal history" of the molecule.

Module 3: Troubleshooting & FAQs

Q: I see a new spot at the baseline of my TLC/LCMS. What is it?

Diagnosis: This is likely the 4-pyridone (or quinolone) derivative caused by hydrolysis.

  • Cause: Traces of water in the solvent at high temperatures act as a competing nucleophile. The 4-position is highly susceptible to hydrolysis under basic, high-temp conditions.

  • Fix: Use anhydrous solvents (DMSO/DMF) and store them over molecular sieves. Switch to a sealed tube or MW vial to exclude atmospheric moisture.

Q: My reaction stalls at 50% conversion even with heat. Why?

Diagnosis: Product Inhibition or Salt Formation.

  • Cause: The HCl generated during the reaction protonates the remaining amine nucleophile (rendering it non-nucleophilic) or the pyridine nitrogen of the starting material (deactivating it if the ring becomes too electron-rich, though usually protonation activates S_NAr; however, salt precipitation can stop mixing).

  • Fix: Ensure you are using 2.5 equivalents of the amine (one as nucleophile, one as base) or add a non-nucleophilic auxiliary base like DIPEA or

    
    .
    
Troubleshooting Logic Tree

Troubleshooting_Tree Start Issue: Low Yield / Failure Check1 Is Starting Material (SM) Consumed? Start->Check1 NoRxn No: SM Remains Check1->NoRxn No Messy Yes: SM Consumed but Low Product Check1->Messy Yes TempCheck Check Temperature: Is T > 100°C? NoRxn->TempCheck IncreaseT Action: Increase T or switch to MW TempCheck->IncreaseT No CheckLG Action: Check Leaving Group (Change Cl -> F) TempCheck->CheckLG Yes (Already High) Hydrolysis Check: Is there a highly polar spot (Pyridone)? Messy->Hydrolysis DrySolvent Action: Dry Solvent, Use Sealed Tube Hydrolysis->DrySolvent Yes Tars Check: Is mixture black/tarry? Hydrolysis->Tars No LowerT Action: Lower T, Reduce Rxn Time Tars->LowerT Yes

Figure 2: Decision matrix for diagnosing reaction failures based on conversion and byproduct profile.

Module 4: Standardized Protocol

Experiment: Optimization of 4-Chloropyridine Substitution with Morpholine.

  • Preparation:

    • Dissolve 4-chloropyridine HCl salt (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

    • Add Morpholine (2.5 equiv) or Morpholine (1.1 equiv) + DIPEA (2.0 equiv).

    • Note: Using the HCl salt of the pyridine requires an extra equivalent of base.

  • Temperature Screening (Microwave):

    • Set MW limit to 120°C with "High" absorption level.

    • Ramp time: 2 min. Hold time: 10 min.

    • QC Step: Analyze aliquot by LCMS. Look for M+H of product.

  • Refinement:

    • If <50% conversion: Increase T to 150°C.

    • If >90% conversion but <60% yield (dirty): Decrease T to 100°C and extend time to 30 min.

  • Workup (Critical for DMSO):

    • Do not rotovap DMSO. Dilute reaction 10x with water.

    • Extract into EtOAc or DCM. Wash organics 3x with water to remove DMSO/salts.

    • Dry over

      
       and concentrate.
      

References

  • BenchChem Technical Support. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025).[1][2][3][4] Retrieved from

  • Bagley, M. C., et al. A new one-step synthesis of pyridines under microwave-assisted conditions.[5] Tetrahedron Letters (2002).[5] Retrieved from

  • Frontiers in Chemistry. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018).[6] Retrieved from

  • Master Organic Chemistry. SN1 vs E1 and SN2 vs E2: The Temperature Effects. (2012).[7] Retrieved from

  • National Institutes of Health (PMC). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from

Sources

Troubleshooting

preventing racemization in derivatives of 3,3-dimethylbutanoic acid

Technical Support Center: Stereochemical Integrity of -Substituted 3,3-Dimethylbutanoic Acid Derivatives Current Status: Operational Topic: Preventing Racemization in Sterically Hindered Carboxylates Ticket Priority: Hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereochemical Integrity of -Substituted 3,3-Dimethylbutanoic Acid Derivatives

Current Status: Operational Topic: Preventing Racemization in Sterically Hindered Carboxylates Ticket Priority: High (Irreversible Stereochemical Loss)

Core Directive & Scope Analysis

User Advisory: 3,3-dimethylbutanoic acid (also known as tert-butylacetic acid) is achiral. However, its


-substituted derivatives —most notably L-tert-leucine  (2-amino-3,3-dimethylbutanoic acid) and 

-halo analogs—are among the most challenging substrates in synthesis.

The "Tert-Butyl Effect": The massive steric bulk of the tert-butyl group adjacent to the reaction center creates a kinetic bottleneck.

  • Slow Coupling: The nucleophile (amine) cannot easily access the activated carbonyl.

  • Fast Racemization: The activated intermediate (active ester) sits unreacted for longer periods. This allows the thermodynamically favorable formation of the 5(4H)-oxazolone (azlactone) , which is prone to base-catalyzed enolization and subsequent racemization.

This guide focuses on preserving chirality in these high-risk derivatives.

Mechanistic Diagnostics (Root Cause Analysis)

Before optimizing reagents, you must understand the failure mode. Racemization in these derivatives is rarely a random event; it is a direct consequence of the Oxazolone Pathway .

Mechanism: The Steric-Induced Racemization Loop

OxazoloneMechanism cluster_0 Activation Phase cluster_1 The Danger Zone cluster_2 Outcome Start Chiral alpha-Substituted Acid Activated Activated Ester (O-Acyl Urea / OBt) Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Slow Amine Attack (Steric Bulk) Product_L L-Isomer Product (Desired) Activated->Product_L Direct Attack (Fast Path) Enol Achiral Enol (Planar Intermediate) Oxazolone->Enol Base (Deprotonation) Oxazolone->Product_L Amine Attack Product_D D-Isomer Product (Impurity) Oxazolone->Product_D Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone Pathway. The tert-butyl group slows the "Direct Attack," forcing the system into the "Danger Zone" where oxazolone formation and subsequent enolization occur.

Reagent Selection Strategy

Standard peptide coupling reagents (EDC, HBTU) often fail with tert-leucine derivatives. You must use reagents that minimize the lifetime of the oxazolone or activate via a different mechanism.

Comparative Efficacy Table
Reagent SystemRisk LevelMechanism BenefitRecommendation
T3P (Propylphosphonic anhydride) Lowest Cyclic anhydride structure does not mimic the O-acylurea intermediate; extremely low epimerization rates.Primary Choice
DIC + Oxyma Pure LowOxyma forms a highly reactive ester that is less stable (more reactive) than OBt esters, reducing oxazolone lifespan.Secondary Choice
HATU / HOAt ModerateHighly reactive, but if the amine is hindered, the potent activation can accelerate oxazolone formation.Use only with weak bases
EDC / HOBt HighSlow activation + slow coupling = guaranteed racemization for bulky substrates.Avoid

Experimental Protocols

Protocol A: The "Gold Standard" T3P Method

Recommended for valuable late-stage intermediates where purity is paramount.

Rationale: T3P (supplied as 50% solution in EtOAc/DMF) acts as a kinetic scavenger, driving the reaction forward without generating the susceptible O-acylurea intermediate common to carbodiimides.

Reagents:

  • Substrate: N-protected

    
    -substituted acid (1.0 equiv)
    
  • Amine partner (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (3.0 – 4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup)

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in EtOAc (approx. 5-10 mL per mmol).

  • Cooling: Cool the mixture to 0 °C . Temperature control is critical to suppress enolization.

  • Base Addition: Add the base (NMM) dropwise. Stir for 5 minutes.

  • Activation: Add T3P solution dropwise over 5-10 minutes.

  • Reaction: Allow to stir at 0 °C for 1 hour, then slowly warm to Room Temperature (RT). Monitor by LCMS.

  • Quench: Wash with water, sat.

    
    , and brine.
    
Protocol B: The "Oxyma" Method (Solid Phase / High Throughput)

Recommended for peptide synthesis or when T3P is unavailable.

Rationale: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a superior alternative to HOBt/HOAt, offering a safer profile (non-explosive) and higher optical purity.[1]

Reagents:

  • DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • Base: 2,4,6-Collidine (TMP) (2.0 equiv) – Crucial: Collidine is a weaker base than DIEA, reducing proton abstraction.

Step-by-Step:

  • Pre-mix the acid and Oxyma Pure in DMF.

  • Add DIC and stir for only 1-2 minutes at 0 °C (Pre-activation). Do not over-activate.

  • Add the amine partner and Collidine immediately.

  • Stir at RT.

Troubleshooting & FAQs

Q1: I am using HATU and seeing 15% D-isomer. Why?

A: You are likely using DIEA (Diisopropylethylamine) in excess or pre-activating for too long.

  • The Fix: Switch the base to 2,4,6-Collidine . HATU is extremely active; if the amine doesn't attack immediately (due to the tert-butyl bulk), the base will abstract the

    
    -proton from the active ester. Collidine is sterically hindered and less basic, preventing this side reaction.
    
Q2: Can I use DMF as a solvent?

A: Yes, but EtOAc or DCM are preferred for T3P couplings. Polar aprotic solvents like DMF can stabilize the charged transition states of the racemization pathway. If solubility forces you to use DMF, keep the temperature at 0 °C for the duration of the reaction.

Q3: How do I detect the racemization?

A: Standard C18 HPLC will likely not separate the enantiomers.

  • Method 1 (Direct): Use a Chiralpak AD-H or OD-H column (normal phase) or Chiralpak IC (reverse phase).

  • Method 2 (Derivatization): If the product has a free amine, derivatize with Marfey’s Reagent (FDAA). This converts the enantiomers into diastereomers, which are easily separable on a standard C18 column.

Q4: My reaction is stalled. Should I add more base?

A: NO. Adding more base to a stalled reaction of a tert-leucine derivative is the fastest way to racemize it.

  • The Fix: Add more coupling reagent (T3P or DIC/Oxyma), not base. If the reaction is truly dead, resubmit with a higher concentration (0.5 M) to drive bimolecular kinetics.

Decision Logic for Reagent Selection

ReagentSelection cluster_warn RESTRICTED Start Start: Coupling alpha-Substituted 3,3-dimethylbutanoic acid CheckScale Scale / Phase? Start->CheckScale SolPhase Solution Phase CheckScale->SolPhase SolidPhase Solid Phase (SPPS) CheckScale->SolidPhase T3P_Route Use T3P (50% in EtOAc) + NMM at 0°C SolPhase->T3P_Route Preferred Avoid Avoid: EDC/HOBt Avoid: Excess DIEA Oxyma_Route Use DIC + Oxyma Pure + Collidine SolidPhase->Oxyma_Route Standard

Figure 2: Reagent Selection Decision Tree based on experimental context.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Coupling Reagent.[2][3]Pfizer Global R&D .

    • Significance: Establishes T3P as the superior reagent for sterically hindered amid
    • (Note: Link directs to relevant ACS Organic Letters publication on T3P utility).

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4]Chemistry – A European Journal .

    • Significance: Validates Oxyma/DIC as a safer and more stereoselective altern
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[4] A new high-efficiency peptide coupling additive.[1][2][5]Journal of the American Chemical Society .

    • Significance: Discusses the "tert-butyl effect" and the structural requirements for minimizing racemiz

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 4-(Acetyloxy)-3,3-dimethylbutanoic Acid

Executive Summary In the synthesis of complex pharmaceutical intermediates, 4-(Acetyloxy)-3,3-dimethylbutanoic acid (CAS 881019-76-7) often serves as a critical building block or a monitored impurity. Its structural feat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, 4-(Acetyloxy)-3,3-dimethylbutanoic acid (CAS 881019-76-7) often serves as a critical building block or a monitored impurity. Its structural features—a gem-dimethyl group, a terminal ester, and a carboxylic acid—create a unique NMR signature that allows for rapid process validation.

This guide provides an authoritative interpretation of the 1H NMR spectrum for this compound. Unlike standard spectral libraries, we objectively compare the solvent-dependent performance (CDCl₃ vs. DMSO-d₆) and provide a differential analysis against its immediate precursor, 4-hydroxy-3,3-dimethylbutanoic acid. This approach ensures you can distinguish the product from unreacted starting material with high confidence.

Structural Analysis & Proton Assignment

Before interpreting the spectrum, we must map the protons to the molecular structure. The gem-dimethyl group at the C3 position simplifies the spectrum significantly by eliminating vicinal coupling for the adjacent methylene groups, resulting in sharp singlets.

Visualization: Molecular Structure & Proton Labeling

G Figure 1: Proton Assignment Map for 4-(Acetyloxy)-3,3-dimethylbutanoic Acid Ac_Me Acetyl Methyl (A) ~2.0 ppm CH2_O Methylene-O (B) ~3.9-4.1 ppm Ac_Me->CH2_O Ester Link C_Quat Quaternary C (No H) CH2_O->C_Quat C4-C3 Gem_Me Gem-Dimethyl (C) ~1.0 ppm C_Quat->Gem_Me Geminal CH2_COOH Methylene-COOH (D) ~2.2-2.4 ppm C_Quat->CH2_COOH C3-C2 COOH Carboxylic Acid (E) >11 ppm CH2_COOH->COOH Acid Group

Caption: Logical flow of proton connectivity. Note that the quaternary carbon isolates the spin systems, resulting in singlet peaks.

Comparative Analysis: Solvent Selection (The "Alternative")

The choice of solvent is the single most critical variable in the NMR analysis of this compound. While Chloroform-d (CDCl₃) is the standard "alternative," it often fails to resolve the acidic proton and can lead to overlapping signals. DMSO-d₆ is the superior choice for full structural elucidation.

Performance Comparison: CDCl₃ vs. DMSO-d₆[2]
FeatureAlternative: CDCl₃ Recommended: DMSO-d₆ Scientific Rationale
COOH Proton (E) Often invisible or extremely broad (10–12 ppm).Sharp/Broad Singlet (12.0–12.5 ppm).DMSO forms strong H-bonds with the acid, slowing exchange and stabilizing the signal [1][2].
Water Peak Interference Low (~1.56 ppm), usually distinct.High (~3.33 ppm), can overlap with CH₂ signals.While DMSO has a water peak near key signals, the dispersion of this molecule's signals (2.0–4.0 ppm) usually avoids overlap.
Solubility Good, but risk of dimerization.Excellent, monomeric dispersion.Carboxylic acids form dimers in non-polar solvents (CDCl₃), affecting chemical shift reproducibility.
Exchangeable Protons Rapid exchange (invisible).Slow exchange (visible).Crucial if checking for unreacted alcohol precursor (OH signal visibility).

Expert Insight: If you are performing quantitative NMR (qNMR) for purity assay, use DMSO-d₆ . The visibility of the COOH proton allows for an internal check of integration (1H vs 3H of methyls), which is impossible in CDCl₃ if the acid proton exchanges or broadens into the baseline [3].

Differential Analysis: Product vs. Precursor

In synthesis, the primary objective is confirming the acetylation of the 4-hydroxy precursor. The spectrum changes predictably.[1]

Key Spectral Differentiators
SignalPrecursor (4-Hydroxy-3,3-dimethyl...) Product (4-Acetyloxy-3,3-dimethyl...) Shift Mechanism
CH₂-O (B) ~3.3 – 3.5 ppm ~3.9 – 4.1 ppm Deshielding: Esterification withdraws electron density, shifting the signal downfield by ~0.6 ppm [4].
Acetyl-CH₃ (A) Absent~2.0 – 2.1 ppm (Singlet) Appearance of a new sharp singlet confirms the acetyl group addition.
OH Proton Visible (in DMSO) ~4.5 ppmAbsentDisappearance of the hydroxyl proton confirms full conversion.

Detailed Spectral Interpretation (DMSO-d₆)

The following data represents the authoritative assignment for 4-(Acetyloxy)-3,3-dimethylbutanoic acid in DMSO-d₆ at 298 K.

Assignment Table
LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
E 12.0 – 12.5Broad Singlet1H–COOH Highly dependent on concentration and water content.
B 3.95 – 4.05Singlet2H–CH ₂–OAcDeshielded by ester oxygen. Singlet due to quaternary neighbor.
D 2.20 – 2.30Singlet2H–CH ₂–COOHAlpha to carbonyl.[1] Singlet due to quaternary neighbor.
A 2.00 – 2.05Singlet3HCOCHAcetyl methyl group.
C 0.95 – 1.05Singlet6H–C(CH ₃)₂–Gem-dimethyl. High field due to shielding.[2]

Technical Note on Splitting: You might expect coupling, but the Quaternary Carbon (C3) acts as a "spin firewall."

  • The protons at B (CH₂-O) are separated from D (CH₂-COOH) by C3.

  • Therefore, B and D appear as singlets , not triplets or multiplets. This is a definitive diagnostic feature of the 3,3-dimethyl backbone [5].

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol designed to minimize solvent exchange errors.

Materials
  • Solvent: DMSO-d₆ (99.9% D) with 0.03% TMS (v/v).

  • Tube: 5mm Precision NMR tube (Wilmad 507-PP or equivalent).

  • Sample Mass: 5–10 mg.

Step-by-Step Methodology
  • Preparation: Weigh 5–10 mg of the solid acid into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 10 seconds.

    • Check: Ensure the solution is clear. Cloudiness indicates salt formation or impurities.

  • Transfer: Transfer to the NMR tube. Cap immediately to prevent moisture absorption (which broadens the COOH peak).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 5 seconds (Critical for accurate integration of the COOH proton).

    • Scans: 16–32.

  • Validation (The "Sanity Check"):

    • Integrate the Gem-dimethyl peak (approx 1.0 ppm). Set its value to 6.00 .

    • Check the Acetyl peak (approx 2.0 ppm).[3] It must integrate to 3.00 ± 0.05 .

    • If the ratio is off, check for residual solvent (Acetone/Ethyl Acetate) overlapping with the acetyl peak.

Logic Flow for Interpretation

Workflow Start Acquire 1H Spectrum (DMSO-d6) Check_Singlets Are peaks at ~2.2 and ~4.0 ppm SHARP SINGLETS? Start->Check_Singlets Yes_Singlets Gem-Dimethyl Backbone Confirmed Check_Singlets->Yes_Singlets Yes No_Singlets Suspect Wrong Structure (Check for isomer) Check_Singlets->No_Singlets No (Multiplets) Check_Acetyl Is there a Singlet at ~2.0 ppm? Yes_Singlets->Check_Acetyl Yes_Acetyl Acetylation Confirmed Check_Acetyl->Yes_Acetyl Yes No_Acetyl Suspect Hydrolysis (Precursor present) Check_Acetyl->No_Acetyl No Check_Shift Is CH2-O peak > 3.9 ppm? Yes_Acetyl->Check_Shift Check_Shift->No_Acetyl No (<3.5 ppm) Conclusion Identity Validated: 4-(Acetyloxy)-3,3-dimethylbutanoic acid Check_Shift->Conclusion Yes

Caption: Decision tree for validating the structural identity based on spectral features.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Starkey, L. S. "1H NMR Chemical Shift Guide." California State Polytechnic University.[1]

  • Compound Interest. (2015).[3] "A Guide to 1H NMR Chemical Shift Values."

  • LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy."

Sources

Comparative

Technical Guide: FTIR Spectrum Analysis of Acetoxy and Carboxyl Groups in 3,3-Dimethyl Acids

Executive Summary Objective: To provide a definitive comparative analysis for the spectroscopic differentiation of acetoxy (ester) and carboxyl (acid) moieties attached to a 3,3-dimethyl backbone (e.g., 3,3-dimethylbutyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive comparative analysis for the spectroscopic differentiation of acetoxy (ester) and carboxyl (acid) moieties attached to a 3,3-dimethyl backbone (e.g., 3,3-dimethylbutyric acid derivatives).

Core Insight: While both functional groups exhibit strong carbonyl (C=O) absorption in the 1700–1760 cm⁻¹ range, the gem-dimethyl effect (steric bulk from the 3,3-substitution) often disrupts the standard hydrogen-bonding dimerization of carboxylic acids. This guide details how to resolve these overlapping signals by leveraging the "gem-dimethyl doublet" as an internal structural reference and analyzing the O-H/C-O stretch regions for definitive identification.

Part 1: The Spectroscopic Challenge

In 3,3-dimethyl acids, the bulky tert-butyl-like tail exerts a steric influence known as the Thorpe-Ingold effect. While this primarily affects reactivity (cyclization rates), in FTIR it influences the conformational freedom of the carbonyl group.

The Overlap Problem
  • Carboxyl Group (-COOH): Typically exists in equilibrium between a hydrogen-bonded dimer (lower frequency, ~1710 cm⁻¹) and a free monomer (higher frequency, ~1760 cm⁻¹). The bulky 3,3-dimethyl group can destabilize the dimer, increasing the monomer population and complicating the spectrum.

  • Acetoxy Group (-O-CO-CH₃): The ester carbonyl typically absorbs at 1735–1750 cm⁻¹ .

  • The Conflict: The ester peak often overlaps perfectly with the "free" monomeric acid peak or the high-frequency shoulder of the acid dimer.

Part 2: Spectral Fingerprinting (Wavenumber Assignments)

The following table provides the definitive bands for differentiating these groups within a 3,3-dimethyl backbone context.

Spectral RegionFunctional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
High Frequency Carboxyl (Acid) 2500–3300 O-H StretchBroad, intense "hump." The most reliable differentiator. Absent in pure acetoxy.
Acetoxy (Ester)--No broad band. Weak C-H overtones may appear >3000.
Carbonyl Region Carboxyl (Dimer) 1705–1720 C=O StretchStrong.[1] Lower frequency due to H-bonding.[2]
Carboxyl (Monomer) 1750–1760 C=O StretchSharp. Intensity increases in dilute solution or due to steric bulk.
Acetoxy (Ester) 1735–1750 C=O StretchStrong.[1] Often sharper than the acid dimer band.
Fingerprint Region Gem-Dimethyl 1365 & 1385 C-H DeformationThe "Gem-Dimethyl Doublet." A split peak confirming the 3,3-dimethyl backbone.
Acetoxy 1230–1250 C-C(=O)-O StretchStrong "Acetate band." Asymmetric stretch.[2][3]
Carboxyl 1210–1320 C-O StretchOften coupled with O-H bending.[2]

Critical Insight: In 3,3-dimethyl acids, look for the 1365/1385 cm⁻¹ doublet . This confirms the backbone integrity. If you see a strong C=O at 1740 cm⁻¹ without the broad O-H stretch at 3000 cm⁻¹, you have successfully capped the acid as an acetoxy ester.

Part 3: Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol uses the gem-dimethyl backbone as an internal spectral standard.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? It requires minimal sample prep and avoids the moisture interference common in KBr pellets, which is critical when analyzing hygroscopic acids.

Step-by-Step Workflow:

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol; ensure no residue remains (check for C-H stretches at 2900 cm⁻¹).

  • Sample Deposition:

    • Solid: Place ~5 mg of sample. Apply high pressure to ensure contact.

    • Liquid: Place 1 drop to cover the crystal active area.

  • Acquisition: Scan sample (32-64 scans).

  • Normalization (The Validation Step): Normalize the spectrum to the C-H stretch region (2950 cm⁻¹) or the gem-dimethyl doublet (1365/1385 cm⁻¹) . Since the 3,3-dimethyl backbone is constant between the acid and the ester, this allows for semi-quantitative comparison of the carbonyl peak intensities.

Part 4: Analytical Logic & Decision Trees

Diagram 1: Spectral Interpretation Logic

This decision tree guides the researcher through the critical checkpoints to distinguish the two groups.

FTIR_Decision_Tree Start Start: Analyze Spectrum (1000 - 4000 cm⁻¹) CheckOH Check 2500-3300 cm⁻¹ Is there a broad, intense hump? Start->CheckOH AcidPath Carboxyl Group Present CheckOH->AcidPath Yes (Broad Peak) EsterPath Carboxyl Absent / Protected CheckOH->EsterPath No (Flat Baseline) CheckCO Check Carbonyl Region (1700 - 1760 cm⁻¹) AcidPath->CheckCO EsterPath->CheckCO AcidConfirm Confirm Acid: 1. C=O ~1710 cm⁻¹ (Dimer) 2. C-O ~1210-1320 cm⁻¹ CheckCO->AcidConfirm Peak ~1710 EsterConfirm Confirm Acetoxy: 1. C=O ~1740 cm⁻¹ 2. C-O-C ~1240 cm⁻¹ (Strong) CheckCO->EsterConfirm Peak ~1740 GemCheck Validation: Check 1365/1385 cm⁻¹ Doublet (Confirms 3,3-dimethyl backbone) AcidConfirm->GemCheck EsterConfirm->GemCheck

Caption: Logical workflow for distinguishing Carboxyl vs. Acetoxy groups using hierarchical spectral feature analysis.

Part 5: Comparative Analysis (Alternatives)

While FTIR is the rapid screening tool of choice, it must be contextualized against other analytical methods.

FeatureFTIR (ATR) 1H NMR Raman Spectroscopy
Primary Utility Functional group ID; Solid-state polymorphism.Structural connectivity; Quantitative purity.Symmetric bond analysis (C-C backbone).
Differentiation Power High. Distinct O-H and C=O patterns.Very High. Acid proton (10-12 ppm) vs Acetoxy methyl (2.0 ppm).Medium. C=O is weak in Raman; better for backbone.
Sample State Solid or Liquid (Native state).[2]Solubilized (CDCl₃, DMSO).Solid or Liquid.[2]
Speed/Cost < 2 mins / Low Cost.15-30 mins / High Cost.< 5 mins / Medium Cost.
Limitation Difficult to quantify mixtures with <5% impurity without calibration.Solvent peaks can interfere; expensive.Fluorescence interference.
When to use what?
  • Use FTIR for: QC release testing, real-time reaction monitoring (disappearance of O-H band), and checking hygroscopicity.

  • Use NMR for: Determining the exact ratio of acetoxy substitution if the reaction is incomplete.

Part 6: Quantitative Analysis Workflow

To quantify the conversion of the 3,3-dimethyl acid to its acetoxy derivative, use the Peak Area Ratio method.

Quant_Workflow Step1 1. Baseline Correction (Automatic or Multi-point) Step2 2. Define Integration Limits C=O: 1650-1800 cm⁻¹ Ref (Gem-Me): 1350-1400 cm⁻¹ Step1->Step2 Step3 3. Calculate Ratio Ratio = Area(C=O) / Area(Gem-Me) Step2->Step3 Step4 4. Calibration Plot Ratio vs. Concentration Step3->Step4

Caption: Quantitative protocol using the gem-dimethyl backbone vibration as an internal standard to normalize C=O intensity.

Protocol:

  • Integrate the area of the C=O stretch (1650–1800 cm⁻¹) .

  • Integrate the area of the Gem-dimethyl doublet (1350–1400 cm⁻¹) .

  • Calculate the ratio

    
    .
    
  • As the acid converts to the acetoxy ester, the position of the carbonyl peak shifts, and the intensity ratio may change due to the different molar absorptivity of ester vs. acid carbonyls.

References

  • NIST Chemistry WebBook. Butanoic acid, 3,3-dimethyl- Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Esters.[Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. [Link]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for Thorpe-Ingold effect). [Link]

Sources

Validation

HPLC method development for 4-acetoxy-3,3-dimethylbutanoic acid purity

An In-Depth Guide to HPLC Method Development for the Purity of 4-acetoxy-3,3-dimethylbutanoic acid This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chrom...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Method Development for the Purity of 4-acetoxy-3,3-dimethylbutanoic acid

This guide provides a comprehensive, technically-grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 4-acetoxy-3,3-dimethylbutanoic acid. As a critical intermediate or active pharmaceutical ingredient (API) in drug development, ensuring its purity is paramount. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental choice, comparing viable alternatives, and culminating in a fully validated, trustworthy analytical procedure.

Introduction: The Analytical Challenge

4-acetoxy-3,3-dimethylbutanoic acid (Ac-DBA) is a small organic molecule featuring both a carboxylic acid and an ester functional group. Its molecular structure (C8H14O4) presents a distinct analytical challenge: the lack of a strong UV chromophore and the presence of an ionizable carboxyl group that demands precise control over chromatographic conditions for reproducible results.[1] The primary goal of this method is to achieve clear separation of the main Ac-DBA peak from any potential process-related impurities or degradation products, a cornerstone of regulatory compliance and product safety.

Part 1: Foundational Strategy - Analyte-Centric Method Design

The success of any HPLC method hinges on a deep understanding of the analyte's physicochemical properties. For Ac-DBA, two properties dictate our strategic direction: its acidic nature and its UV absorbance characteristics.

  • Controlling Ionization: As a carboxylic acid, Ac-DBA will exist in either an ionized (deprotonated) or neutral (protonated) state depending on the pH of the mobile phase. For consistent retention and sharp, symmetrical peaks in reversed-phase HPLC, it is essential to suppress this ionization.[2] This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa. The pKa of a butanoic acid derivative is typically around 4.8; therefore, a mobile phase pH of ≤ 2.8 is our primary target to ensure the analyte is in its neutral, more hydrophobic form.

  • Detection Wavelength: Ac-DBA lacks aromatic rings or conjugated systems, resulting in weak UV absorbance. The carboxyl and ester groups absorb UV light at very low wavelengths.[3] Therefore, detection will be performed in the lower UV range, typically between 205-215 nm, to maximize sensitivity. A photodiode array (PDA) detector is highly recommended as it not only quantifies but also provides spectral data to assess peak purity.

Based on these characteristics, Reversed-Phase HPLC is the most suitable chromatographic mode, offering versatility and high efficiency for separating compounds of moderate polarity like Ac-DBA.[3][4]

Part 2: A Comparative and Systematic Approach to Method Development

We will employ a multi-phase approach, beginning with a broad screening of conditions and systematically refining them to achieve optimal separation.

Phase I: Stationary Phase and Mobile Phase Screening

The initial screening phase is designed to identify the most promising column and mobile phase combination. The choice of stationary phase is critical as it provides the primary mechanism for differential retention of the analyte and its impurities.

Experimental Protocol: Stationary Phase Screening

  • Prepare the Analyte Stock Solution: Accurately weigh and dissolve a reference standard of 4-acetoxy-3,3-dimethylbutanoic acid in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. This provides a low pH to suppress ionization.[5]

    • Mobile Phase B: Acetonitrile.

  • Set Up HPLC System:

    • Detector: PDA/UV at 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

  • Screening Gradient: Run a generic scouting gradient on each column (e.g., 5% to 95% B over 15 minutes).

  • Columns for Comparison:

    • Standard C18: A general-purpose column with high hydrophobicity.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions, which can be beneficial if aromatic impurities are present.[6]

    • Polar-Embedded C18: Contains a polar group near the silica surface to reduce silanol interactions and improve peak shape for acidic compounds without requiring mobile phase additives like ion-pairing agents.

Data Presentation: Comparison of Stationary Phases

Stationary PhaseRetention Time (min)Tailing FactorTheoretical PlatesRationale for Performance
Standard C188.21.48500Good retention based on hydrophobicity, but slight peak tailing observed due to potential silanol interactions.
Phenyl-Hexyl7.51.39200Slightly less retention, indicating lower hydrophobicity. Offers a different selectivity profile.
Polar-Embedded C18 8.5 1.1 11500 Excellent peak shape and efficiency. The embedded polar group effectively shields residual silanols, making it the superior choice.

Based on the screening data, the Polar-Embedded C18 column is selected for further optimization due to its superior peak symmetry and efficiency.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analytical Goal: Purity of Ac-DBA Select_Columns Select Columns (C18, Phenyl, Polar-Embedded) Start->Select_Columns Select_MP Select Mobile Phase (Acidic Buffer + ACN) Select_Columns->Select_MP Screen Run Scouting Gradient Select_MP->Screen Evaluate Evaluate Peak Shape, Retention, Efficiency Screen->Evaluate Optimize_MP Optimize Gradient & pH Evaluate->Optimize_MP Optimize_Params Optimize Flow Rate & Temp. Optimize_MP->Optimize_Params Evaluate_Sep Evaluate Resolution of Impurities Optimize_Params->Evaluate_Sep Validate ICH Q2(R1) Validation Evaluate_Sep->Validate Final_Method Final Robust Method Validate->Final_Method

Caption: A systematic workflow for HPLC method development.

Phase II: Method Optimization

With the best column selected, the next step is to fine-tune the mobile phase and other parameters to ensure sufficient resolution between the Ac-DBA peak and all potential impurities. A key aspect here is to test the method's ability to separate impurities that are structurally similar to the main compound.

Potential Impurities to Consider:

  • Hydrolysis Degradant: 4-hydroxy-3,3-dimethylbutanoic acid. This is a more polar compound and is expected to elute earlier than the parent drug.

  • Starting Materials: Any unreacted precursors from the synthesis.

  • Process-Related Impurities: By-products formed during synthesis.[7][8]

Experimental Protocol: Gradient Optimization

  • System: HPLC with a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: As in screening (0.1% H3PO4 in water and ACN).

  • Procedure:

    • Start with a shallow gradient based on the elution time from the screening run. For example, if the peak eluted at 40% ACN, a gradient of 20-60% ACN over 20 minutes would be a good starting point.

    • Inject a sample spiked with known or anticipated impurities, or a sample subjected to forced degradation (e.g., acid/base hydrolysis) to generate degradation products.

    • Adjust the gradient slope to maximize the resolution (Rs) between the main peak and the closest eluting impurity. A shallower gradient increases run time but generally improves resolution. .

The final optimized method is achieved with a gradient that provides a resolution (Rs) of >2.0 for all identified impurity peaks from the main Ac-DBA peak.

Part 3: Method Validation - Ensuring Trustworthiness and Reliability

Once the chromatographic conditions are finalized, the method must be validated to prove it is "fit for purpose." The validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

Caption: Principle of chromatographic purity analysis.

Validation Parameters for a Purity Method

The following parameters are essential for validating a quantitative impurity method:

  • Specificity: The ability to definitively assess the analyte in the presence of other components. This is demonstrated by showing that impurities, degradants, and placebo components do not interfere with the main peak. Forced degradation studies (acid, base, oxidation, heat, light) are crucial here.[9][11]

  • Linearity: A linear relationship between the concentration of impurities and the detector response should be established. This is typically assessed from the Limit of Quantitation (LOQ) to 120% of the specification limit.[12]

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking the sample with known amounts of impurities at different levels (e.g., LOQ, 100%, and 120% of the specification limit) and calculating the percentage recovery.[12]

  • Precision:

    • Repeatability: The precision of the method under the same operating conditions over a short interval. Assessed by multiple injections of the same sample.

    • Intermediate Precision: Expresses the variation within a laboratory (e.g., different days, different analysts, different equipment).[9]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.1, column temperature ±2°C, flow rate ±5%). This provides an indication of its reliability during normal usage.[13]

Data Presentation: Typical Validation Acceptance Criteria

ParameterAcceptance Criteria
Specificity Peak Purity Index > 0.999. No co-elution at the principal peak.
Linearity Correlation Coefficient (r²) ≥ 0.999
Accuracy Recovery between 80.0% and 120.0% for impurities.
Precision (RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
LOQ Signal-to-Noise Ratio (S/N) ≈ 10
LOD Signal-to-Noise Ratio (S/N) ≈ 3
Robustness System suitability parameters (e.g., tailing factor, resolution) must pass under all varied conditions.

Conclusion

Developing a robust HPLC purity method for a challenging compound like 4-acetoxy-3,3-dimethylbutanoic acid is a systematic process grounded in scientific principles. By beginning with a thorough understanding of the analyte, conducting a comparative screening of stationary phases, meticulously optimizing the separation conditions, and finally, performing a comprehensive validation as per ICH guidelines, a reliable and trustworthy method can be established. The recommended approach using a polar-embedded C18 column with an acidic mobile phase provides excellent peak shape and the necessary resolving power to ensure the quality and safety of the final drug product.

References

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (n.d.). Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture. Retrieved March 7, 2024, from [Link]

  • Separation of Organic Acids by Reversed Phase HPLC. (n.d.). Dr. Maisch GmbH. Retrieved March 7, 2024, from [Link]

  • HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. (2026, January 2). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved March 7, 2024, from [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. (2022, October 7). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

  • RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. (2016, November 15). PubMed. Retrieved March 7, 2024, from [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. Retrieved March 7, 2024, from [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. Retrieved March 7, 2024, from [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. (n.d.). Phenomenex. Retrieved March 7, 2024, from [Link]

  • Organic Acids : HPLC (Type-IV). (n.d.). OIV. Retrieved March 7, 2024, from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). EMA. Retrieved March 7, 2024, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved March 7, 2024, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). EMA. Retrieved March 7, 2024, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved March 7, 2024, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved March 7, 2024, from [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. (n.d.). Longdom.org. Retrieved March 7, 2024, from [Link]

  • 4-(Acetyloxy)-3,3-dimethylbutanoic acid. (n.d.). MilliporeSigma. Retrieved March 7, 2024, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved March 7, 2024, from [Link]

  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved March 7, 2024, from [Link]

  • Impurity Profiling of ATS Synthesized From Ring‐Substituted APAAN and MAPA Analogs. (2025, December 10). ResearchGate. Retrieved March 7, 2024, from [Link]

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Comparative

A Senior Application Scientist's Guide to Identifying Impurities in Commercial 4-(Acetyloxy)-3,3-dimethylbutanoic Acid

Introduction: Beyond the Primary Peak In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is paramount. The presence of imp...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Primary Peak

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) or a critical intermediate is paramount. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] 4-(Acetyloxy)-3,3-dimethylbutanoic acid is a key building block in organic synthesis, and its purity is a critical quality attribute. This guide provides an in-depth, comparative analysis of the principal analytical methodologies for identifying, quantifying, and characterizing potential impurities in commercial batches of this compound.

The impurity profile of a substance is a unique fingerprint, offering insights into the synthesis route, potential side reactions, and degradation pathways.[3][4] Impurities can be broadly categorized as organic (starting materials, by-products, intermediates, degradation products), inorganic (reagents, catalysts), and residual solvents.[1] This document will focus on the organic impurities, which often pose the most significant challenge in terms of detection and structural elucidation. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, empowering researchers to design robust, self-validating analytical systems.

The Predicted Impurity Landscape: Understanding the Chemistry

A robust analytical strategy begins not in the lab, but with a thorough understanding of the molecule's synthesis. While proprietary synthesis routes for 4-(acetyloxy)-3,3-dimethylbutanoic acid vary, a common approach involves the acetylation of a corresponding 4-hydroxy precursor. This understanding allows us to predict a landscape of potential process-related and degradation impurities.

  • Process-Related Impurities:

    • Unreacted Starting Materials: The most common impurity is often the precursor, 4-hydroxy-3,3-dimethylbutanoic acid . Its presence indicates an incomplete acetylation reaction.

    • Reagents and By-products: Residual acetic acid from the acetylating agent (e.g., acetic anhydride) is a likely volatile impurity.

    • Intermediates: Depending on the starting point of the synthesis, cyclic intermediates like 3,3-dimethyl-γ-butyrolactone could be present.

  • Degradation Products:

    • Hydrolysis Product: The ester linkage in the target molecule is susceptible to hydrolysis, particularly under acidic or basic conditions, which would regenerate 4-hydroxy-3,3-dimethylbutanoic acid .

    • Oligomeric Impurities: Intermolecular esterification between molecules of the parent compound or its hydroxy precursor could lead to the formation of dimers and other oligomers, especially at elevated temperatures.

The Analytical Toolkit: A Comparative Analysis

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is essential, leveraging the strengths of different technologies to build a complete picture of the sample's purity. The most powerful techniques for this application are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the cornerstone of pharmaceutical impurity analysis due to its high sensitivity, reproducibility, and applicability to a wide range of non-volatile compounds.[5][6]

  • Expertise & Causality: For a molecule like 4-(acetyloxy)-3,3-dimethylbutanoic acid, a reversed-phase (RP) C18 column is the logical starting point. The non-polar stationary phase effectively retains the molecule and its likely non-volatile impurities, allowing for separation based on subtle differences in polarity. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring good peak shape and consistent retention times. UV detection is suitable as the carboxylic acid and ester groups provide some chromophore activity, though sensitivity may be limited. For comprehensive detection, especially for impurities lacking a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be superior.

  • Trustworthiness: A well-developed HPLC method must be validated according to ICH guidelines (Q2B) to be considered stability-indicating.[7] This is achieved through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions (acid, base, oxidation, heat, photolysis) to generate degradation products.[8][9] The method is validated by demonstrating that it can separate these newly formed impurity peaks from the main analyte peak, proving its specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): Mastering Volatiles and Derivatization

GC is the ideal technique for analyzing volatile and semi-volatile compounds, making it perfect for identifying residual solvents.[10][11][12] However, for carboxylic acids like our target molecule and its hydroxy precursor, direct injection is problematic due to their low volatility and high polarity, which lead to poor peak shape and thermal degradation in the injector.

  • Expertise & Causality: The solution is derivatization. This chemical modification converts the polar carboxylic acid and hydroxyl groups into more volatile and thermally stable esters or silyl ethers.[13][14] For instance, reacting the sample with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the -COOH and -OH groups to -COOSi(CH₃)₃ and -OSi(CH₃)₃, respectively. These derivatives are readily analyzed by GC-MS, which provides not only separation but also mass spectra that act as a chemical fingerprint for identification. This is a powerful and reliable method for analyzing short-chain fatty acids and their derivatives.[10]

  • Trustworthiness: The GC-MS method's reliability hinges on the reproducibility of the derivatization reaction. The protocol must be optimized to ensure complete and consistent conversion. An internal standard, added before derivatization, is essential to correct for any variations in reaction efficiency or injection volume, ensuring quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy stands apart as a primary analytical method because it provides unequivocal structural information and can determine purity without needing a reference standard for the analyte itself (Quantitative NMR or qNMR).[15][16]

  • Expertise & Causality: While HPLC or GC can show the presence of an unknown impurity peak, NMR can often identify its exact molecular structure. A ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. For example, the presence of a signal corresponding to a hydroxyl group and the absence of the acetyl methyl signal would be strong evidence for the 4-hydroxy-3,3-dimethylbutanoic acid impurity. Furthermore, qNMR allows for the direct measurement of the analyte's purity against a certified internal standard of known purity. The concentration of the analyte is determined by comparing the integral of one of its unique signals to the integral of a signal from the internal standard.[15]

  • Trustworthiness: The non-destructive nature of NMR means the exact same sample can be analyzed by other techniques for cross-validation. The accuracy of qNMR is directly tied to the quality of the internal standard and the experimental parameters chosen to ensure full signal relaxation, making it a highly reliable and defensible technique.

Performance Metrics: A Head-to-Head Comparison

The choice of analytical technique depends on the specific question being asked. The following table summarizes the performance of the primary methods for impurity profiling of 4-(acetyloxy)-3,3-dimethylbutanoic acid.

Parameter HPLC-UV GC-MS (with Derivatization) Quantitative NMR (qNMR)
Primary Application Quantification of known non-volatile impurities; Purity assessment.Identification and quantification of volatile and semi-volatile impurities.Absolute quantification of the main component; Structural elucidation of unknown impurities.
Specificity/Resolution High; excellent for separating isomers and closely related compounds.Very High; capillary columns provide exceptional separation efficiency.Moderate; depends on spectral overlap. Can be an issue in complex mixtures.
Sensitivity (LOD/LOQ) Good to Excellent (ng to pg range).Excellent (pg to fg range), especially with mass spectrometry in SIM mode.Lower (µg to mg range). Not suitable for trace impurity detection.[15][17]
Throughput High; typical run times are 10-30 minutes.Moderate; run times can be longer, and sample preparation (derivatization) adds time.Low; requires longer acquisition times for good signal-to-noise, especially for ¹³C.
Information Yield Quantitative (concentration), Retention Time.Quantitative, Retention Time, Mass Spectrum (structural fingerprint).Absolute Quantitative, Unambiguous Structural Information.
Reference Standard Required for each impurity for accurate quantification.Required for quantification; library matching can provide tentative identification without standards.Only requires a certified internal standard for purity assay; does not require impurity standards.[15]

Experimental Design & Protocols

Workflow 1: Forced Degradation Study

Objective: To generate potential degradation products and validate the stability-indicating nature of the primary HPLC method. This is a mandatory step outlined by regulatory bodies like the ICH.[7]

  • Preparation: Prepare five solutions of 4-(acetyloxy)-3,3-dimethylbutanoic acid (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: To one solution, add 1N HCl and heat at 60°C for 24 hours.[15]

  • Base Hydrolysis: To a second solution, add 1N NaOH and keep at room temperature for 8 hours.[15]

  • Oxidative Degradation: To a third solution, add 3% H₂O₂ and keep at room temperature for 24 hours.[15]

  • Thermal Degradation: Keep a fourth solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the fifth solution to UV light (254 nm) and visible light for an extended period, as described in ICH Q1B guidelines.[7]

  • Analysis: Neutralize the acid and base samples if necessary. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Evaluation: The method is deemed stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak and from each other.

Protocol 1: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 water:acetonitrile to a concentration of 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification
  • Objective: To identify volatile impurities and non-volatile impurities after derivatization.

  • Derivatization:

    • Accurately weigh ~5 mg of the sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[15]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 60°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: 40-500 m/z.

Visualizing the Workflow: A Systematic Approach

A logical workflow ensures all potential impurities are investigated systematically. The choice of technique is driven by the information required at each stage.

G cluster_0 Phase 1: Initial Screening & Purity cluster_1 Phase 2: Impurity Detection & Identification cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Report Sample Commercial Sample Received HPLCScreen HPLC-UV Purity Screen Sample->HPLCScreen GCScreen GC-MS Headspace (Residual Solvents) Sample->GCScreen PurityCheck Purity > 99.5%? HPLCScreen->PurityCheck UnknownPeak Unknown Peak > 0.1% Detected PurityCheck->UnknownPeak No ForcedDeg Forced Degradation Study PurityCheck->ForcedDeg Yes LCMS LC-MS for Accurate Mass & Fragmentation UnknownPeak->LCMS NMR_Struct NMR for Structural Elucidation LCMS->NMR_Struct Validation Validate HPLC Method (Stability-Indicating) NMR_Struct->Validation ForcedDeg->Validation Report Generate Certificate of Analysis Validation->Report

Caption: A comprehensive workflow for impurity profiling.

G Start Impurity Detected IsVolatile Is impurity volatile? Start->IsVolatile IsKnown Is structure known? IsVolatile->IsKnown No GCMS GC-MS Headspace IsVolatile->GCMS Yes NeedQuant Quantification needed? IsKnown->NeedQuant Yes LCMS LC-MS IsKnown->LCMS No HPLC HPLC-UV NeedQuant->HPLC Yes (Relative) qNMR qNMR (Absolute Quant) NeedQuant->qNMR Yes (Absolute) PrepLC Preparative LC for Isolation LCMS->PrepLC NMR NMR (Structure ID) PrepLC->NMR

Caption: Decision tree for selecting the optimal analytical technique.

Conclusion

The identification of impurities in a pharmaceutical intermediate like 4-(acetyloxy)-3,3-dimethylbutanoic acid is a multifaceted challenge that requires a deep understanding of both chemistry and analytical science. A successful strategy does not rely on a single technique but rather on an integrated, multi-modal approach. HPLC serves as the robust foundation for purity assessment and quantification, GC-MS provides essential information on volatile components, and NMR offers definitive structural elucidation and an orthogonal method for quantitative analysis. By combining these powerful tools with a systematic workflow, including predictive assessments and forced degradation studies, researchers can confidently characterize the impurity profile of their material, ensuring the quality, safety, and regulatory compliance of the final product.

References

  • Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. Available at: [Link]

  • GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. (n.d.). SpringerLink. Available at: [Link]

  • A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. (n.d.). TIJER.org. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Available at: [Link]

  • Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. (n.d.). Shimadzu. Available at: [Link]

  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). MDPI. Available at: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

  • GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. (2022). PubMed. Available at: [Link]

  • Forced Degradation Studies. (2016). SciSpace. Available at: [Link]

  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Ammune. Available at: [Link]

  • Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd.. Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • 4-(acetyloxy)-3,3-dimethylbutanoic acid (C8H14O4). (n.d.). PubChemLite. Available at: [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021). Nature. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). ResearchGate. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). PMC. Available at: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. Available at: [Link]

  • Analytical Methods. (n.d.). ATSDR. Available at: [Link]

  • A comprehensive review on impurity profiling of pharmaceuticals. (2014). ResearchGate. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021). Eurofins. Available at: [Link]

  • Method for preparing 3, 3-dimethyl-2-oxo-butyric acid. (2019). Google Patents.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Available at: [Link]

  • Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). MDPI. Available at: [Link]

  • The NMR spectroscopic data for compounds 3 and 4. (n.d.). ResearchGate. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Available at: [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. (n.d.). Google Patents.
  • Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl). (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • 3,3-DIMETHYLBUTANOIC ACID. (n.d.). precisionFDA. Available at: [Link]

  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (2020). ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Gem-Dimethyl Containing Intermediates

Introduction: The Significance of the Gem-Dimethyl Group in Drug Discovery The gem-dimethyl group, a seemingly simple structural motif, is a cornerstone in medicinal chemistry, frequently found in a wide array of clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Gem-Dimethyl Group in Drug Discovery

The gem-dimethyl group, a seemingly simple structural motif, is a cornerstone in medicinal chemistry, frequently found in a wide array of clinically significant natural products such as taxanes, epothilones, and various antibiotics.[1] Its incorporation into drug candidates is a strategic decision by medicinal chemists to enhance pharmacological properties. This can range from increasing target engagement and potency to improving the drug's metabolic profile and oral bioavailability.[1] The conformational restriction imposed by the gem-dimethyl group, often referred to as the Thorpe-Ingold effect, can pre-organize a molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to its target.[1][2]

However, the very properties that make the gem-dimethyl group attractive also present unique challenges for its precise structural characterization. Understanding the three-dimensional arrangement of these molecules is not merely an academic exercise; it is a critical step in structure-based drug design, enabling the rational optimization of lead compounds.[3][4] This guide provides an in-depth comparison of X-ray crystallography with alternative techniques for the structural elucidation of gem-dimethyl containing intermediates, offering field-proven insights and detailed experimental protocols.

X-ray Crystallography: The Gold Standard for Atomic Resolution

Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for determining the three-dimensional structure of small molecules, providing unambiguous information on connectivity, stereochemistry, and solid-state conformation at atomic resolution.[5][6][7] For gem-dimethyl containing intermediates, X-ray crystallography can directly visualize the spatial orientation of the two methyl groups, bond angles, and distances, which are crucial for understanding their influence on the overall molecular shape.

The Crystallization Bottleneck: From Art to Science

The adage that obtaining high-quality crystals is more of an art than a science is rapidly becoming outdated. However, it remains the most significant bottleneck in the X-ray crystallography workflow.[4][5][6] The conformational flexibility of acyclic intermediates and the often-limited quantities of material can make crystallization particularly challenging.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement solubility Solubility Assessment screening Crystallization Screening solubility->screening purification High-Purity Sample (>95%) purification->solubility optimization Optimization of Hits screening->optimization harvesting Crystal Harvesting optimization->harvesting mounting Crystal Mounting & Cryo-protection harvesting->mounting diffraction X-ray Diffraction mounting->diffraction integration Data Integration & Scaling diffraction->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Model Validation refinement->validation deposition Deposition (e.g., CCDC) validation->deposition

Caption: Workflow for Single-Crystal X-ray Crystallography.

  • Material Purity: Start with the highest purity material possible (>95%). Impurities can significantly hinder crystallization.[8]

  • Solubility Screening: Systematically assess the solubility of your compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, acetonitrile, methanol, water).[9]

  • Primary Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly. This is often the simplest starting point.[10]

      • Expert Insight: Control the evaporation rate by adjusting the opening of the vial. Slower evaporation generally yields better quality crystals.[10]

    • Vapor Diffusion: Dissolve the compound in a "good" solvent and place it in a sealed chamber with a "poor" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.[8][9][11] This is arguably the most successful method for small molecules.[8]

    • Liquid-Liquid Diffusion: Carefully layer a solution of your compound with a miscible anti-solvent. Crystals form at the interface.

  • Advanced Techniques for Difficult Cases:

    • Co-crystallization: Introduce a second molecule (a co-former) that can form hydrogen bonds or other non-covalent interactions with your compound, leading to a more stable crystal lattice.[11][12]

    • Host-Aided Crystallization: Employ "crystalline sponges" or other host frameworks that can encapsulate the target molecule and induce crystallinity.[5][6] This is particularly useful for liquids or oils.[5]

Data Collection, Structure Refinement, and Validation

Once suitable crystals are obtained, they are mounted and cooled to cryogenic temperatures (typically 100 K) to minimize radiation damage during X-ray exposure.[13] The diffraction data are collected and processed to yield a set of structure factors.

The initial electron density map is then calculated, and a molecular model is built into the density. This model is then refined to improve the agreement between the calculated and observed diffraction data.

Key Validation Metrics:

MetricDescriptionTypical Value for a Good Small Molecule Structure
Resolution A measure of the level of detail in the electron density map. Lower values are better.< 1.0 Å
R-factor (R1) The agreement between the observed and calculated structure factor amplitudes.< 5%
R-free Similar to R-factor, but calculated for a small subset of reflections that were not used in the refinement. It is a less biased measure of model quality.< 5%
Goodness-of-Fit (Goof) Should be close to 1.0 for a good model.~1.0

It is crucial to critically evaluate the final model and the electron density map.[3][14][15][16][17] For gem-dimethyl groups, pay close attention to the shape and intensity of the electron density for the methyl carbons and hydrogens to ensure they are well-defined.

Alternative and Complementary Techniques

While X-ray crystallography provides a static, solid-state picture, gem-dimethyl containing intermediates are often conformationally flexible in solution. Therefore, a multi-faceted approach employing other techniques is often necessary for a complete understanding.

Technique Selection start Structural Question abs_config Absolute Stereochemistry? start->abs_config solution_conf Solution Conformation? abs_config->solution_conf No xray X-ray Crystallography abs_config->xray Yes solid_state Solid-State Conformation? solution_conf->solid_state No nmr NMR Spectroscopy solution_conf->nmr Yes dynamics Conformational Dynamics? solid_state->dynamics No solid_state->xray Yes dynamics->nmr Yes comp_chem Computational Chemistry dynamics->comp_chem No

Sources

Comparative

verifying structure of 4-hydroxy-3,3-dimethylbutanoic acid post-hydrolysis

Post-Hydrolysis Structural Verification of 4-Hydroxy-3,3-dimethylbutanoic Acid: A Comparative Analytical Guide Executive Summary As a Senior Application Scientist in structural elucidation, verifying small, highly polar...

Author: BenchChem Technical Support Team. Date: March 2026

Post-Hydrolysis Structural Verification of 4-Hydroxy-3,3-dimethylbutanoic Acid: A Comparative Analytical Guide

Executive Summary

As a Senior Application Scientist in structural elucidation, verifying small, highly polar aliphatic organic acids post-hydrolysis presents a unique set of analytical hurdles. 4-Hydroxy-3,3-dimethylbutanoic acid (4-HDMBA, CAS 86126-08-1)[1] is a critical structural motif closely related to pantonine (2-amino-4-hydroxy-3,3-dimethylbutanoic acid)[2][3]. The primary challenge in its post-hydrolysis verification is its thermodynamic propensity to undergo intramolecular esterification, reverting to its corresponding γ-lactone under acidic conditions.

This guide objectively compares three leading analytical platforms—1D/2D NMR Spectroscopy, GC-MS (post-silylation), and LC-MS/MS—to establish a self-validating protocol for the unambiguous structural elucidation of 4-HDMBA.

The Chemical Challenge: Lactonization vs. Hydrolysis

The fundamental causality dictating the choice of analytical method is the molecule's pH-dependent equilibrium. Hydrolysis of the precursor ester or lactone requires alkaline conditions (pH > 10) to cleave the ester bond. However, if the subsequent extraction or analytical mobile phase is acidic, the open-chain 4-HDMBA will rapidly undergo intramolecular cyclization back to 4-hydroxy-3,3-dimethylbutyrolactone. Therefore, analytical workflows must either strictly maintain neutral/alkaline conditions (for NMR) or intentionally cap the reactive hydroxyl and carboxyl groups via derivatization (for GC-MS)[2].

Pathway Lactone 4-Hydroxy-3,3-dimethylbutyrolactone (Cyclic Ester) Base Alkaline Hydrolysis (pH > 10, Heat) Lactone->Base OH- attack Acid 4-Hydroxy-3,3-dimethylbutanoic acid (Open-Chain Carboxylate) Base->Acid Ring Opening Acidify Acidification (pH < 3, Heat) Acid->Acidify H+ protonation Acidify->Lactone Intramolecular Esterification

Caption: Hydrolysis and lactonization equilibrium of 4-HDMBA.

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for verifying the 4-HDMBA structure (C6H12O3, MW 132.16 g/mol )[1], we must compare the performance of three standard analytical alternatives[4][5].

  • Platform A: 1D/2D NMR Spectroscopy (The Gold Standard) NMR is the only technique that offers absolute spatial and connectivity analysis[6]. It easily distinguishes the gem-dimethyl group at C3 and the terminal hydroxyl at C4, differentiating 4-HDMBA from structural isomers[5].

  • Platform B: GC-MS with Silylation Because 4-HDMBA is highly polar and non-volatile, direct GC-MS is impossible. However, derivatization with BSTFA/TMCS caps the molecule, yielding a highly volatile di-TMS derivative (m/z 276) that provides excellent fragmentation data[2].

  • Platform C: LC-MS/MS (HILIC) Standard C18 reversed-phase LC-MS fails because small aliphatic acids elute in the void volume. While HILIC columns retain the molecule, 4-HDMBA lacks a chromophore and ionizes poorly in positive mode, requiring ESI- ([M-H]- at m/z 131)[4]. High background noise at low m/z ranges limits structural certainty.

Quantitative Comparison of Analytical Workflows
Performance Metric1D/2D NMRGC-MS (Silylation)LC-MS/MS (HILIC)
Sensitivity Low (µg to mg required)High (ng range)Medium (ng to µg range)
Structural Certainty Very High (Absolute connectivity)High (Library match & fragmentation)Moderate (Precursor/Product ions only)
Sample Prep Complexity Low (D2O exchange & pD adjustment)High (Moisture-free derivatization)Low (Dilute and shoot)
Throughput Low (Minutes to hours per scan)Medium (30 min run time)High (5-10 min run time)
Primary Limitation Requires high sample puritySusceptible to derivatization artifactsHigh matrix effects at low m/z

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems.

Protocol A: 1D and 2D NMR Structural Elucidation

Causality: NMR requires the suppression of the lactonization pathway. The sample must be prepared in a deuterated solvent at a neutral/alkaline pD to lock the molecule in its open-chain carboxylate form[5].

  • Hydrolysis & Lyophilization: Hydrolyze the precursor in 1 M NaOH at 60°C for 2 hours. Carefully neutralize to pH 7.5 using 1 M HCl. Lyophilize the sample to complete dryness.

  • Solvent Exchange: Dissolve 10 mg of the lyophilized sodium salt of 4-HDMBA in 0.6 mL of D2O.

  • pD Verification: Verify that the pD is ~7.5 using NaOD/D2O. Add 1 µL of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard (0.0 ppm).

  • Acquisition: Acquire 1H, 13C, HSQC, and HMBC spectra using a 600 MHz NMR spectrometer[6][7].

  • Self-Validation Checkpoint: The integration of the 1H spectrum must yield a precise 6:2:2 ratio . You must observe a 6H singlet (~1.0 ppm) for the C3 gem-dimethyl protons, a 2H singlet (~2.3 ppm) for the C2 methylene, and a 2H singlet (~3.4 ppm) for the C4 methylene. Any deviation or appearance of complex multiplets indicates incomplete hydrolysis or lactone reversion. The HMBC spectrum must show a cross-peak between the C3 methyl protons and the C1 carboxylate carbon to confirm the intact carbon backbone[6].

Protocol B: GC-MS Derivatization Workflow

Causality: Moisture destroys silylation reagents (BSTFA). The sample must be rigorously dried, and the derivatization must be forced to completion to prevent the formation of mono-TMS lactone artifacts[2].

  • Preparation: Transfer 1 mg of the completely lyophilized 4-HDMBA hydrolysate into a glass GC vial.

  • Internal Standard: Add 10 µL of a 1 mg/mL solution of d4-succinic acid (in anhydrous pyridine) to act as a derivatization control.

  • Silylation: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Cap tightly and vortex.

  • Incubation: Heat the vial at 70°C for 30 minutes to drive the formation of the di-TMS derivative (TMS ester, TMS ether).

  • Acquisition: Inject 1 µL into a GC-MS equipped with an HP-5MS column (Temperature program: 70°C hold 2 min, ramp 10°C/min to 280°C).

  • Self-Validation Checkpoint: Check the chromatogram for the d4-succinic acid di-TMS peak. If absent or weak, the silylation failed (likely due to moisture). For 4-HDMBA, confirm the presence of the molecular ion at m/z 276. The absence of a peak at m/z 186 (the mono-TMS lactone) validates that the open-chain structure was successfully captured before cyclization could occur.

Workflow Start Hydrolysate Mixture (Target: 4-HDMBA) NMR_Path 1D/2D NMR Workflow Start->NMR_Path GCMS_Path GC-MS Workflow Start->GCMS_Path LCMS_Path LC-MS/MS Workflow Start->LCMS_Path NMR_Prep Lyophilize & Dissolve in D2O Maintain pD > 7 NMR_Path->NMR_Prep GCMS_Prep Lyophilize & Silylate (BSTFA/TMCS, 70°C) GCMS_Path->GCMS_Prep LCMS_Prep Dilute in HILIC Mobile Phase (Aqueous/MeCN) LCMS_Path->LCMS_Prep NMR_Result Structural Certainty: VERY HIGH (6:2:2 Proton Ratio Confirmed) NMR_Prep->NMR_Result GCMS_Result Structural Certainty: HIGH (Di-TMS Derivative m/z 276) GCMS_Prep->GCMS_Result LCMS_Result Structural Certainty: MODERATE (ESI- [M-H]- m/z 131) LCMS_Prep->LCMS_Result

Caption: Analytical workflow decision tree for 4-HDMBA structural verification.

Conclusion

For the post-hydrolysis structural verification of 4-hydroxy-3,3-dimethylbutanoic acid, 1D/2D NMR Spectroscopy remains the undisputed gold standard due to its ability to unambiguously map the carbon backbone and confirm the 6:2:2 proton ratio[5][6]. However, if sample quantity is limited to the nanogram scale, GC-MS with BSTFA/TMCS silylation is the superior alternative, provided that strict moisture control and self-validating internal standards are utilized to monitor derivatization efficiency and prevent lactonization artifacts[2].

References

  • ChemScene. "86126-08-1 | 4-Hydroxy-3,3-dimethylbutanoic acid". Source: chemscene.com.
  • PubChem. "Pantonine | C6H13NO3 | CID 9942182". Source: nih.gov.
  • De Kimpe, N. et al. "Synthesis of Pantonine". Source: tandfonline.com.
  • ResearchGate. "Structure verification of small molecules using mass spectrometry and NMR spectroscopy". Source: researchgate.net.
  • JCHPS. "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy". Source: jchps.com.
  • OMICS International. "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy". Source: omicsonline.org.
  • YouTube (IIT Bombay NMR Facility). "2D NMR spectroscopy for structural elucidation of complex small molecules". Source: youtube.com.

Sources

Validation

Comparative Stability Guide: Acetoxy vs. Methoxy Protecting Groups in Phenolic Scaffolds

Executive Summary & Scaffold Context In the optimization of drug candidates—particularly polyphenolic scaffolds (e.g., flavonoids, stilbenoids, or estrogenic modulators)—the distinction between Acetoxy (Ac) and Methoxy (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Context

In the optimization of drug candidates—particularly polyphenolic scaffolds (e.g., flavonoids, stilbenoids, or estrogenic modulators)—the distinction between Acetoxy (Ac) and Methoxy (Me) groups is not merely about protection; it is a strategic decision between transient masking (Ac) and semi-permanent blocking (Me).

This guide analyzes these two groups within the context of a multifunctional phenolic scaffold . While Acetoxy serves as a classic "ester-based" protecting group (labile, orthogonal to ethers), Methoxy functions as a robust "ether-based" group that requires harsh, specific conditions for removal, often blurring the line between a protecting group and a structural modification.

The "Scaffold" Variable

For this analysis, we assume a Resorcinol-like core containing both:

  • Phenolic Hydroxyls (Ar-OH): The primary site of protection.

  • Benzylic/Aliphatic functionalities: Potential sites of side reactions during deprotection.

Comparative Stability Matrix

The following data summarizes the stability profile of Acetoxy vs. Methoxy groups under standard synthetic conditions.

ConditionAcetoxy (Ac) ProtectionMethoxy (Me) ProtectionOperational Implication
Basic Hydrolysis (pH > 10)Unstable (t½ < 10 min)Stable (Inert)Ac is incompatible with basic workups (e.g., NaOH, LiOH).
Acidic Hydrolysis (HCl/MeOH)Stable (Moderate)Stable (High)Both survive mild acid; Ac may migrate on 1,2-diols.
Lewis Acids (BBr₃, AlCl₃)Stable (Complexation only)Labile (Cleavage)Critical Orthogonality: BBr₃ selectively cleaves Me in the presence of esters (mostly).
Nucleophiles (Amines, Hydrazine)Unstable (Ammonolysis)Stable Ac cannot be used if the synthesis involves free amines (amide formation risk).
Reduction (LiAlH₄)Unstable (Reduces to alcohol)Stable Me is required if hydride reductions are planned elsewhere.
Oxidation (PCC, Jones)Stable Stable Both are excellent for oxidative steps.
Metabolic Stability (In Vivo)Low (Esterase sensitive)High (CYP450 required)Ac = Prodrug potential; Me = Metabolic blocker.

Detailed Deprotection Methodologies

The choice of protecting group dictates the deprotection strategy. Below are the field-proven protocols for removing these groups from our phenolic scaffold.

A. Acetoxy Cleavage (Base-Mediated)

Mechanism: Nucleophilic Acyl Substitution (Saponification)

Protocol:

  • Dissolve substrate (1.0 equiv) in MeOH:THF (3:1) .

  • Add K₂CO₃ (2.0 equiv) at 0°C.

  • Stir at ambient temperature for 30–60 minutes.

  • Quench: Acidify with Amberlite IR-120 (H+ form) or dilute HCl to pH 6.

  • Validation: Disappearance of carbonyl stretch (~1760 cm⁻¹) in IR; loss of singlet (~2.3 ppm) in ¹H NMR.

Expert Insight: For highly sensitive substrates (e.g., prone to elimination), use Hydrazine hydrate (NH₂NH₂·H₂O) in pyridine/AcOH buffer to cleave the acetate selectively under neutral conditions.

B. Methoxy Cleavage (Lewis Acid-Mediated)

Mechanism: Oxonium formation followed by Nucleophilic Dealkylation

Protocol:

  • Dissolve substrate (1.0 equiv) in anhydrous DCM under Argon.

  • Cool to -78°C (Critical to prevent ring bromination).

  • Add BBr₃ (1.0 M in DCM, 3.0 equiv per methoxy group) dropwise.

  • Warm slowly to 0°C over 2 hours.

  • Quench: Pour into ice-water carefully (Exothermic!).

  • Workup: Extract with EtOAc.

Expert Insight: If the scaffold contains acid-sensitive moieties (e.g., glycosidic bonds), BBr₃ is too harsh. Use Alkyl Thiolate conditions: EtSNa in DMF at 100°C. This proceeds via an Sₙ2 mechanism and spares acid-labile groups.

Decision Logic & Reaction Pathways

The following diagrams visualize the decision-making process and the chemical pathways for these protecting groups.

Diagram 1: Selection Logic for Drug Scaffolds

ProtectingGroupSelection Start Select Protecting Group for Phenolic Scaffold Cond1 Will synthesis involve Strong Bases (LiOH, LDA)? Start->Cond1 Cond2 Will synthesis involve Strong Hydride Reductions (LAH)? Cond1->Cond2 No Res_Me Select METHOXY (Me) (Base/Red Stable) Cond1->Res_Me Yes Cond3 Is Metabolic Lability Desired (Prodrug)? Cond2->Cond3 No Cond2->Res_Me Yes Cond3->Res_Me No (Blocker) Res_Ac Select ACETOXY (Ac) (Mild Deprotection) Cond3->Res_Ac Yes

Caption: Decision tree for selecting between Acetoxy and Methoxy based on downstream synthetic conditions and metabolic goals.

Diagram 2: Orthogonal Deprotection Pathways

DeprotectionPathways Substrate Protected Scaffold (Ar-OMe & Ar-OAc) PathA Path A: Selective Deacetylation (K2CO3 / MeOH) Substrate->PathA Mild Base PathB Path B: Global Deprotection (BBr3 / DCM) Substrate->PathB Strong Lewis Acid ProdA Product A: Ar-OMe / Ar-OH PathA->ProdA ProdB Product B: Ar-OH / Ar-OH PathB->ProdB

Caption: Orthogonal cleavage demonstration. Path A selectively removes Acetate; Path B removes both (BBr3 cleaves esters and ethers).

Critical Analysis: Why Choose One Over the Other?

The Case for Acetoxy (Ac)[1]
  • Ease of Removal: Can be removed under extremely mild conditions (pH 8–10) without affecting other sensitive functionalities like acetals or silyl ethers.

  • Solubility: Acetylation often improves the lipophilicity and purification behavior of polar polyphenols.

  • NMR Diagnostics: The acetyl methyl group provides a sharp, diagnostic singlet (~2.3 ppm) that integrates cleanly, aiding structural verification.

The Case for Methoxy (Me)[1]
  • Durability: It is essentially "armor" for the phenol. It survives lithiation, Grignard reactions, and almost all oxidations.

  • Metabolic Blocking: In drug design, converting a phenol to a methoxy group (capping) prevents Phase II conjugation (glucuronidation/sulfation), significantly increasing oral bioavailability, though it must be weighed against the loss of H-bond donor capability.

Experimental Warning: The "Methoxy Trap"

A common pitfall in total synthesis is installing a Methoxy group early, only to realize later that the molecule contains a Lewis-acid sensitive moiety (e.g., a tertiary alcohol or an epoxide). In such cases, removing the Methoxy group with BBr₃ will destroy the molecule.

  • Solution: If late-stage deprotection is needed on a complex scaffold, use Methoxymethyl (MOM) or Benzyl (Bn) instead of simple Methyl.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme Medical Publishers.

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

  • Nicolaou, K. C., et al. (1998).[1] Total Synthesis of Vancomycin. Angewandte Chemie International Edition, 37(19), 2708–2714. (Demonstrates orthogonal use of Acetate and Methyl groups).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-(Acetyloxy)-3,3-dimethylbutanoic Acid

Executive Summary & Immediate Directives Do NOT pour down the drain. 4-(Acetyloxy)-3,3-dimethylbutanoic acid is an organic intermediate commonly used in pharmaceutical synthesis (e.g., statin precursors).

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directives

Do NOT pour down the drain. 4-(Acetyloxy)-3,3-dimethylbutanoic acid is an organic intermediate commonly used in pharmaceutical synthesis (e.g., statin precursors). Due to its acidity and organic nature, it must be managed as Hazardous Chemical Waste .

  • Primary Hazard: Corrosive (Acidic) and Combustible Liquid.

  • Disposal Method: High-Temperature Incineration via an approved waste management vendor.

  • Waste Stream: Organic Acids (Segregated from oxidizers and bases).

  • Container: HDPE (High-Density Polyethylene) or Glass. Avoid metal containers due to corrosion risk.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand its reactivity profile.[1] This compound contains both a carboxylic acid moiety and an ester linkage.

PropertySpecificationOperational Implication
Chemical Name 4-(Acetyloxy)-3,3-dimethylbutanoic acidN/A
CAS Number 881019-76-7 (or related 1070-83-3)Use for waste manifesting.
Acidity (pH) < 3 (Concentrated)Corrosive (D002). Incompatible with bases and metals.
Flash Point > 60°C (Estimated)Combustible. Keep away from open flames/sparks.
Reactivity Hydrolyzable EsterAvoid mixing with strong acids/bases which catalyze hydrolysis, generating heat and acetic acid.
Physical State Viscous LiquidRequires wide-mouth containers for easy transfer.

Segregation & Compatibility Logic

The Golden Rule: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases (e.g., Sodium Hydroxide).

  • Why no Bases? Neutralization is exothermic. Performing neutralization in a waste container can cause rapid pressurization, rupture, or explosion.

  • Why no Oxidizers? As an organic acid, it acts as a reducing agent. Mixing with oxidizers creates a fire hazard.

Visualization: Waste Segregation Decision Tree

This diagram illustrates the logical flow for categorizing this specific waste stream to prevent dangerous incompatibilities.

SegregationLogic Start Waste: 4-(Acetyloxy)-3,3-dimethylbutanoic acid IsPure Is the waste pure or mixed? Start->IsPure MixedWith Mixed with what? IsPure->MixedWith Mixture StreamA STREAM A: Organic Acids (Non-Halogenated) IsPure->StreamA Pure Chemical Halogenated Contains Halogens? (DCM, Chloroform) MixedWith->Halogenated Organic Solvent Aqueous Aqueous Layer? MixedWith->Aqueous Water/Buffer Halogenated->StreamA No (e.g., Acetone, Ethyl Acetate) StreamB STREAM B: Halogenated Solvents (Segregate Carefully) Halogenated->StreamB Yes StreamC STREAM C: Aqueous Acid Waste (Check pH) Aqueous->StreamC pH < 2

Figure 1: Decision logic for segregating 4-(Acetyloxy)-3,3-dimethylbutanoic acid based on co-contaminants.

Detailed Disposal Protocol

Phase 1: Preparation & Packaging

Objective: Secure the chemical in a vessel that withstands corrosion and prevents leakage during transport.

  • Select Container: Use a chemically resistant container.

    • Recommended: HDPE Jerrycan or Amber Glass Winchester bottle.

    • Forbidden: Metal cans (steel/aluminum) due to acid corrosion.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Constituents: "4-(Acetyloxy)-3,3-dimethylbutanoic acid" (Do not use abbreviations).[2]

    • Hazards: Check "Corrosive" and "Toxic/Irritant".[3]

Phase 2: Bulking (Lab Pack vs. Bulk Pour)

Objective: Choose the correct aggregation method based on volume.

  • Scenario A: Small Volume (< 5 Liters)

    • Method: Lab Pack.

    • Action: Keep the chemical in its original sealed bottle. Place the bottle into a larger drum (55-gallon) filled with absorbent material (vermiculite).

    • Reasoning: This minimizes handling risk and prevents spills during transfer.

  • Scenario B: Large Volume (> 5 Liters)

    • Method: Bulk Pour.

    • Action: Pour into a dedicated "Organic Acid" satellite accumulation drum (typically 20L or 200L HDPE).

    • Safety Check: Ensure the drum is grounded (if metal-banded) and use a funnel with a splash guard.

Phase 3: Final Disposal (Vendor Handoff)

Objective: Permanent destruction.

  • Manifesting: Classify under RCRA codes.

    • D002: Corrosivity (if pH < 2).

    • D001: Ignitability (if mixed with flammable solvents).

  • Destruction Method: The waste management vendor must utilize Fuel Blending or Incineration .

    • Mechanism: High temperatures (>1000°C) break the ester and carbon bonds, converting the substance into CO₂, H₂O, and trace ash.

Emergency Response: Spill Cleanup

In the event of a spill, speed and neutralization are critical to prevent floor corrosion and vapor generation.

Visualization: Spill Response Workflow

SpillResponse Assess 1. Assess Volume & Hazard PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Assess->PPE Contain 3. Contain Spill (Absorbent Snakes) PPE->Contain Neutralize 4. Neutralize (Sodium Bicarbonate) Contain->Neutralize Collect 5. Collect Debris (Scoop to Bag) Neutralize->Collect Label 6. Label as Hazardous Waste Collect->Label

Figure 2: Step-by-step workflow for managing a laboratory spill of acidic organic intermediates.

Cleanup Steps:

  • Isolate: Evacuate the immediate area.

  • Neutralize: Gently sprinkle Sodium Bicarbonate (Baking Soda) or Calcium Carbonate over the spill.

    • Observation: Watch for bubbling (CO₂ release). Continue adding solid base until bubbling ceases.

  • Absorb: Use clay litter, vermiculite, or specific acid-neutralizing pads to soak up the remaining sludge.

  • Disposal of Debris: Do not throw spill debris in the trash. Bag it, label it as "Chemical Spill Debris - Contaminated with Organic Acid," and process it as hazardous waste.

References

  • PubChem. (n.d.). 4-(Acetyloxy)-3,3-dimethylbutanoic acid Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link]

  • University of Washington EH&S. (n.d.). Chemical Waste Disposal Guidelines. Retrieved March 1, 2026, from [Link]

Sources

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